Voriconazole
Description
This compound (Vfend, Pfizer) is a triazole antifungal medication used to treat serious fungal infections. It is used to treat invasive fungal infections that are generally seen in patients who are immunocompromised. These include invasive candidiasis, invasive aspergillosis, and emerging fungal infections. The increased affinity of this compound for 14-alpha sterol demethylase makes it useful against some [fluconazole]-resistant organisms. this compound was approved by the FDA under the trade name Vfend on May 24, 2002.
This compound is an Azole Antifungal. The mechanism of action of this compound is as a Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 2C9 Inhibitor.
This compound is a triazole antifungal agent used primarily in the treatment or prevention of aspergillosis and candidal infections. This compound therapy is associated with transient, asymptomatic serum aminotransferase elevations and is a known cause of clinically apparent acute drug induced liver injury.
This compound is a synthetic triazole with antifungal activity. This compound selectively inhibits 14-alpha-lanosterol demethylation in fungi, preventing the production of ergosterol, an essential constituent of the fungal cell membrane, and resulting in fungal cell lysis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2002 and has 6 approved and 15 investigational indications.
A triazole antifungal agent that specifically inhibits STEROL 14-ALPHA-DEMETHYLASE and CYTOCHROME P-450 CYP3A.
See also: Fluconazole (related); Itraconazole (related).
Structure
3D Structure
Propriétés
IUPAC Name |
(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHBSKCWLPMDN-MGPLVRAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046485, DTXSID201019420 | |
| Record name | Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Voriconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Low, 9.78e-02 g/L | |
| Record name | Voriconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00582 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Voriconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
188416-29-7, 137234-62-9 | |
| Record name | (±)-Voriconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188416-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Voriconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137234-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Voriconazole [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137234629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voriconazole, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188416297 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Voriconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00582 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Voriconazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-)-Voriconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R, 3S)-2-(2, 4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1, 2, 4-triazol-1-yl)butan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VORICONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU09I87TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VORICONAZOLE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USG4B1CD29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Voriconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
127 - 130 °C | |
| Record name | Voriconazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00582 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Voriconazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Voriconazole's Mechanism of Action on Fungal Cell Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voriconazole (B182144), a second-generation triazole antifungal agent, exerts its potent activity by disrupting the integrity of the fungal cell membrane. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, the downstream effects on sterol biosynthesis, and the consequential impact on fungal cell membrane structure and function. This document synthesizes quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the associated biochemical and signaling pathways.
Core Mechanism of Action: Inhibition of Lanosterol (B1674476) 14α-Demethylase
This compound's primary mechanism of action is the potent and specific inhibition of a key fungal enzyme, lanosterol 14α-demethylase.[1][2] This enzyme, encoded by the ERG11 or CYP51 gene, is a member of the cytochrome P450 superfamily and is crucial for the biosynthesis of ergosterol (B1671047), the principal sterol component of fungal cell membranes.[3][4][5]
The inhibition of lanosterol 14α-demethylase by this compound leads to two critical downstream events:
-
Depletion of Ergosterol: Ergosterol is vital for maintaining the fluidity, permeability, and structural integrity of the fungal cell membrane.[2][6] Its depletion compromises these functions and disrupts the activity of membrane-bound enzymes.[1]
-
Accumulation of Toxic Sterol Precursors: The blockage of the ergosterol biosynthesis pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol (B28769).[1][7][8] These aberrant sterols integrate into the fungal cell membrane, leading to increased membrane stress and disruption of its normal architecture.[9]
This dual effect of ergosterol depletion and toxic sterol accumulation ultimately leads to the inhibition of fungal growth (fungistatic activity) and, in some cases, fungal cell death (fungicidal activity), particularly against molds.[1][10][11] this compound exhibits a higher selectivity for the fungal lanosterol 14α-demethylase over its human counterpart, which is a key factor in its therapeutic index.[12]
Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition
The ergosterol biosynthesis pathway is a complex, multi-step process. The diagram below illustrates the key steps in this pathway and highlights the specific point of inhibition by this compound.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Quantitative Data on this compound's Efficacy
The in vitro efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal species and its half-maximal inhibitory concentration (IC50) against its target enzyme, lanosterol 14α-demethylase.
Minimum Inhibitory Concentrations (MICs) of this compound against Clinically Relevant Fungi
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC ranges and MIC90 values (the MIC required to inhibit 99% of isolates) for this compound against a selection of clinically important fungi.
| Fungal Species | This compound MIC Range (µg/mL) | This compound MIC90 (µg/mL) | Reference(s) |
| Candida albicans | 0.015 - 1.0 | 0.06 | [11] |
| Candida glabrata | 0.03 - 8.0 | 0.25 | [4] |
| Candida krusei | 0.06 - 4.0 | 1.0 | [13] |
| Candida parapsilosis | 0.015 - 0.5 | 0.06 | [13] |
| Candida tropicalis | 0.015 - 0.5 | 0.06 | [13] |
| Aspergillus fumigatus | 0.06 - >8.0 | 0.5 | [14] |
| Aspergillus flavus | 0.25 - 2.0 | 1.0 | [13] |
| Aspergillus niger | 0.25 - 2.0 | 1.0 | [13] |
| Aspergillus terreus | 0.25 - 2.0 | 1.0 | [13] |
| Fusarium solani | 0.5 - 16.0 | 8.0 | [15] |
| Scedosporium apiospermum | 0.125 - 2.0 | 1.0 | [15] |
| Blastomyces dermatitidis | ≤0.03 - 0.25 | 0.25 | [6] |
| Coccidioides immitis | ≤0.03 - 0.5 | 0.25 | [6] |
| Histoplasma capsulatum | ≤0.03 - 0.25 | 0.25 | [6] |
IC50 Values of this compound and Other Azoles against Fungal Lanosterol 14α-Demethylase (CYP51)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The table below presents a comparison of the IC50 values of this compound and other azole antifungals against CYP51 from Candida albicans and Aspergillus fumigatus.
| Antifungal Agent | Candida albicans CYP51 IC50 (µM) | Aspergillus fumigatus CYP51 IC50 (µM) | Reference(s) |
| This compound | ~0.13 | ~0.48 | [10][16] |
| Fluconazole | ~1.25 | ~4.8 | [10][16] |
| Itraconazole | ~0.02 | N/A | [16] |
| Ketoconazole | ~0.03 | N/A | [16] |
| Isavuconazole | N/A | ~0.21 | [7] |
Note: IC50 values can vary depending on the experimental conditions.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Based on CLSI M38-A2)
This protocol provides a standardized method for determining the in vitro susceptibility of filamentous fungi to antifungal agents.
-
Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide). Perform serial twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations.
-
Inoculum Preparation: Culture the fungal isolate on a suitable agar (B569324) medium (e.g., potato dextrose agar) to obtain sporulating colonies. Harvest the conidia and suspend them in sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a spectrophotometer or hemocytometer.
-
Inoculation: Dilute the adjusted conidial suspension in RPMI 1640 medium and add it to the wells of a microtiter plate containing the serially diluted this compound.
-
Incubation: Incubate the microtiter plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of this compound that causes a predefined level of growth inhibition (e.g., 100% inhibition for Aspergillus spp.) compared to the growth control.
Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the quantification of ergosterol and the identification of accumulated sterol precursors in fungal cells following treatment with this compound.
-
Fungal Culture and Treatment: Grow the fungal isolate in a suitable liquid medium to the desired growth phase. Expose the culture to a sublethal concentration of this compound for a specified duration.
-
Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation. Resuspend the cell pellet in an alcoholic potassium hydroxide (B78521) solution and heat to saponify the cellular lipids.
-
Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) with an organic solvent such as n-hexane or petroleum ether.
-
Derivatization (Optional but Recommended): To improve the volatility and chromatographic properties of the sterols, derivatize the extracted sample using a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to form trimethylsilyl (B98337) (TMS) ethers.
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The different sterols will be separated based on their retention times, and their identities can be confirmed by their characteristic mass spectra. Quantification is typically performed by comparing the peak areas of the sterols to that of an internal standard.
Lanosterol 14α-Demethylase (CYP51) Activity Assay
This in vitro assay measures the enzymatic activity of lanosterol 14α-demethylase and can be used to determine the inhibitory potency of compounds like this compound.
-
Enzyme and Substrate Preparation: Obtain or purify the fungal lanosterol 14α-demethylase enzyme. Prepare a solution of the substrate, lanosterol, in a suitable detergent to ensure its solubility in the aqueous assay buffer.
-
Reaction Mixture: In a reaction vessel, combine the enzyme, a source of reducing equivalents (NADPH), and a cytochrome P450 reductase in a suitable buffer.
-
Initiation of Reaction: Start the reaction by adding the lanosterol substrate to the reaction mixture.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Product Extraction: Stop the reaction by adding a strong base or organic solvent. Extract the sterols from the reaction mixture.
-
Product Analysis: Analyze the extracted sterols using techniques such as HPLC or GC-MS to quantify the amount of the demethylated product formed. The inhibitory effect of this compound is determined by measuring the reduction in product formation in the presence of the inhibitor.
Signaling Pathways and Experimental Workflows
The disruption of the fungal cell membrane by this compound triggers cellular stress responses. The diagrams below illustrate a general experimental workflow for characterizing the mechanism of action of an antifungal agent and the key signaling pathways involved in the fungal response to azole-induced stress.
Experimental Workflow for Characterizing Antifungal Mechanism of Action
Caption: A generalized workflow for investigating an antifungal's mechanism of action.
Fungal Stress Response to this compound
The cellular stress caused by this compound's disruption of the cell membrane activates several signaling pathways, leading to a compensatory response that can include the upregulation of ergosterol biosynthesis genes and drug efflux pumps. The transcription factor Upc2 is a key regulator in this response.[3][17][18][19]
Caption: Key signaling pathways activated in fungi in response to this compound-induced stress.
Conclusion
This compound's mechanism of action is a well-defined process centered on the inhibition of lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt the fungal cell membrane, leading to the potent antifungal activity of this compound. A thorough understanding of this mechanism, supported by quantitative data and detailed experimental protocols, is essential for the effective use of this compound in clinical practice and for the development of novel antifungal agents. The elucidation of the fungal stress response pathways to azole treatment also opens new avenues for combination therapies aimed at overcoming antifungal resistance.
References
- 1. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candida albicans UPC2 is transcriptionally induced in response to antifungal drugs and anaerobicity through Upc2p-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation of MIC with outcome for Candida species tested against this compound: analysis and proposal for interpretive breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 6. In Vitro Activities of this compound, Itraconazole, and Amphotericin B against Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isavuconazole and this compound inhibition of sterol 14α-demethylases (CYP51) from Aspergillus fumigatus and Homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxic eburicol accumulation drives the antifungal activity of azoles against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. This compound in the management of nosocomial invasive fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro susceptibility testing of Candida and Aspergillus spp. to this compound and other antifungal agents using Etest: results of a French multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, this compound, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 15. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. UPC2 Is Universally Essential for Azole Antifungal Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Upc2-mediated mechanisms of azole resistance in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Voriconazole: A Comprehensive Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole (B182144) is a second-generation triazole antifungal agent with a broad spectrum of activity against a wide range of fungal pathogens.[1] It is a critical therapeutic option for the treatment of invasive fungal infections, particularly in immunocompromised patients.[1] this compound's mechanism of action involves the inhibition of the fungal cytochrome P450-dependent enzyme 14α-lanosterol demethylase, which is essential for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane.[2] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[2] A thorough understanding of its synthesis and chemical properties is paramount for its effective development, formulation, and clinical application.
Synthesis of this compound
The synthesis of this compound is a complex process that requires precise control of stereochemistry to obtain the desired (2R,3S)-enantiomer, which is the active pharmaceutical ingredient. Several synthetic routes have been developed, each with its own advantages and challenges.
Pfizer's Commercial Synthesis
The initial commercial synthesis developed by Pfizer involves a diastereoselective addition of a substituted ethylpyrimidine-organometallic derivative to an arylketone, followed by a resolution process to isolate the desired enantiomer.[3] A retrosynthetic analysis of this approach is outlined below. The key steps include the formation of a racemic intermediate, which is then resolved using a chiral acid.[3]
A significant aspect of this process is the diastereoselective addition reaction, where an organozinc derivative of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine is added to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, achieving a high diastereomeric ratio.[3] The final step involves the resolution of the racemate using (1R)-10-camphorsulfonic acid to yield the optically pure (2R,3S)-voriconazole.[3]
Enantioselective Synthesis
More recent approaches have focused on the development of enantioselective syntheses to avoid the inefficient resolution step of the racemic mixture. One notable method involves a seven-step sequence where the key step is a catalytic asymmetric cyanosilylation to construct the consecutive tetra- and trisubstituted stereogenic centers.[4][5] This method offers a more direct route to the desired enantiomer.[4][6]
Another enantioselective strategy employs an asymmetric epoxidation of a tetrasubstituted (Z)-alkene to establish the critical contiguous carbon stereocenters in a single step.[7]
Synthesis via Reformatsky-Type Reaction
A process involving a Reformatsky-type coupling reaction has also been reported for the synthesis of this compound.[8][9][10] This method utilizes a substituted thiopyrimidine derivative in a coupling reaction with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to form the desired enantiomeric pair.[8] The subsequent removal of the thiol derivative and optical resolution yields the final product.[8]
Experimental Protocols
General Procedure for Reformatsky-Type Coupling Reaction:
To a stirred suspension of zinc powder (treated with 1N HCl) and lead powder in tetrahydrofuran (B95107), a solution of iodine in tetrahydrofuran is slowly added. The mixture is then cooled, and a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and a 4-(1-bromo-ethyl)-6-(substituted-phenylsulfanyl)-5-fluoropyrimidine derivative in tetrahydrofuran is added over a period of one hour. The reaction mixture is then warmed to room temperature and stirred for an additional hour.[8]
General Procedure for Removal of Thiol Derivative:
The racemic intermediate from the Reformatsky-type reaction can be treated with zinc and ammonium (B1175870) formate (B1220265) in a mixture of water and an organic solvent to reductively remove the thiol group, yielding racemic this compound in high yield and purity.[9]
Optical Resolution:
Racemic this compound is dissolved in a suitable solvent, and a chiral resolving agent, such as R-(-)-10-camphorsulfonic acid, is added. The diastereomeric salt of the desired (2R,3S)-enantiomer crystallizes out of the solution and is isolated by filtration. The free base is then liberated by treatment with a base.
Chemical Properties of this compound
The physicochemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄F₃N₅O | [1] |
| Molecular Weight | 349.31 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 127-134 °C | [1][11] |
| pKa | Not explicitly found in search results. | |
| Solubility | ||
| Water | Low aqueous solubility (0.5-0.71 mg/mL at neutral pH) | [12] |
| Acidic Conditions (pH 1.2) | Increased solubility (2.7 mg/mL) | [11][13] |
| DMSO | 70 mg/mL | [11] |
| Ethanol | 70 mg/mL | [11] |
| LogP | Not explicitly found in search results. |
Stability Profile
This compound's stability is a critical consideration for its storage and administration. Forced degradation studies have shown that it is susceptible to degradation under specific conditions.[11]
-
Acidic Conditions: this compound is relatively stable in acidic environments.[11]
-
Basic Conditions: Significant degradation occurs under basic (alkaline) conditions through hydrolysis.[11][14]
-
Oxidative Conditions: The drug exhibits some degradation when exposed to oxidative stress.[11]
-
Thermal Conditions: Degradation occurs at elevated temperatures.[11][14] The major degradation product identified is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone.[14]
-
Photolytic Conditions: this compound is sensitive to light, and photodegradation can occur with prolonged exposure to UV radiation.[11][14]
In aqueous solutions for injection, this compound's stability is dependent on the diluent and storage temperature. When diluted in 0.9% sodium chloride or 5% glucose, it is stable for at least 96 hours at 4°C and for 4 hours at 25°C and 35°C.[15] When protected from light, this compound injection (2 mg/mL) in 0.9% sodium chloride is stable for eight days at 4°C or 25°C.[16] In 5% dextrose, it is stable for six days at 4°C and four days at 25°C.[16]
Visualizations
Synthetic Pathway of this compound (Pfizer Process)
Caption: Pfizer's synthetic route to this compound.
Influence of Chemical Properties on Clinical Application
Caption: Chemical properties guiding this compound's formulation.
References
- 1. This compound | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An enantioselective synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. US8263769B2 - Process for preparing this compound - Google Patents [patents.google.com]
- 9. EP2173736B1 - Process for preparing this compound - Google Patents [patents.google.com]
- 10. WO2011096697A2 - Process for preparing this compound by using new intermediates - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Investigation into the structures and physicochemical properties of multi-component crystals of this compound [ccspublishing.org.cn]
- 13. tpcj.org [tpcj.org]
- 14. researchgate.net [researchgate.net]
- 15. Physicochemical stability of this compound in elastomeric devices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In Vitro Efficacy of Voriconazole Against Aspergillus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of voriconazole (B182144) against various Aspergillus species, a critical aspect of antifungal drug development and clinical management of aspergillosis. This compound, a second-generation triazole antifungal agent, is a cornerstone in the treatment of invasive fungal infections. Understanding its in vitro potency is paramount for predicting clinical efficacy and monitoring for the emergence of resistance.
Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis
This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[1][2][3][4] Its primary target is the fungal cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol.[1][2][3][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural stability and regulating permeability.[1][2]
By inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[1][3] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the cell membrane.[2] The consequences of this disruption are multifaceted, including altered membrane fluidity, increased permeability, and impaired function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[2]
Quantitative In Vitro Susceptibility Data
The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize this compound MIC data against various Aspergillus species from multiple studies. These values are crucial for establishing epidemiological cutoff values (ECVs) and clinical breakpoints to guide therapy.
Table 1: this compound MIC Data for Aspergillus fumigatus
| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| 61 | 0.12 - 4 | 0.5 | 1 | [6] |
| 136 | ≤1 (for all isolates) | ≤1 | ≤1 | [7] |
| Not Specified | Not Specified | Not Specified | ≤1 | [8] |
| 223 (all Aspergillus spp.) | ≤1 (for most isolates) | ≤1 | ≤1 | [7] |
Table 2: this compound MIC Data for Other Aspergillus Species
| Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| A. flavus | 16 | ≤1 (for all isolates) | ≤1 | ≤1 | [7] |
| A. flavus | 77 (section Flavi) | Not specified | Not specified | Not specified | [9] |
| A. flavus | 121 (clinical) | Not specified | 0.43 (Geometric Mean) | Not specified | [10] |
| A. niger | 37 | ≤1 (for all isolates) | ≤1 | ≤1 | [7] |
| A. terreus | 26 | ≤1 (for all isolates) | ≤1 | ≤1 | [7] |
| A. terreus | 9 | 0.12 - 4 | Not specified | Not specified | [11] |
| A. nidulans | 7 | ≤1 (for all isolates) | ≤1 | ≤1 | [7] |
Standardized Experimental Protocols for Antifungal Susceptibility Testing
Accurate and reproducible in vitro susceptibility testing is essential. The two most widely recognized standardized methods are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M38-A2 Broth Microdilution Method
The CLSI M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[12][13]
1. Inoculum Preparation:
-
Aspergillus species are cultured on potato dextrose agar (B569324) for 7 days to encourage sporulation.
-
Conidia are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80).
-
The resulting conidial suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[8][14]
2. Preparation of Microdilution Plates:
-
This compound is serially diluted in RPMI 1640 medium, with final concentrations typically ranging from 0.007 to 8.0 µg/mL.[8]
-
The diluted antifungal agent is dispensed into 96-well microdilution plates.
3. Inoculation and Incubation:
-
The standardized inoculum is added to each well of the microdilution plate.
-
The plates are incubated at 35°C for 48 to 72 hours.[7]
4. MIC Endpoint Determination:
-
The MIC is determined as the lowest concentration of this compound that produces complete inhibition of visible growth.[8]
EUCAST E.Def 9.3.2 Method
The EUCAST definitive document E.Def 9.3.2 outlines the methodology for susceptibility testing of moulds.[15][16]
1. Inoculum Preparation:
-
Similar to the CLSI method, a conidial suspension is prepared from a fresh culture.
-
The inoculum is standardized to a final concentration of 1-2.5 x 10⁵ CFU/mL.[17]
2. Test Medium:
-
RPMI 1640 medium supplemented with 2% glucose is used.
3. Inoculation and Incubation:
-
Microdilution plates are inoculated with the standardized fungal suspension.
-
Plates are incubated at 37°C for 48 hours.[17]
4. MIC Endpoint Determination:
-
The MIC endpoint is read visually as the lowest drug concentration showing at least 50% growth inhibition compared to the drug-free control well.[17]
Conclusion
This compound demonstrates potent in vitro activity against a broad range of Aspergillus species, with MIC values for most isolates falling within a susceptible range.[7][18] Standardized susceptibility testing methodologies, such as those from CLSI and EUCAST, are crucial for generating reliable and comparable data. This information is indispensable for guiding therapeutic decisions, monitoring resistance trends, and advancing the development of new antifungal agents. Continued surveillance of in vitro susceptibility patterns is warranted to ensure the long-term clinical utility of this compound in the management of invasive aspergillosis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. This compound: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Susceptibility Testing of Aspergillus spp.: Comparison of Etest and Reference Microdilution Methods for Determining this compound and Itraconazole MICs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Antifungal Susceptibility of Clinically Relevant Species Belonging to Aspergillus Section Flavi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. MIC Values of this compound Are Predictive of Treatment Results in Murine Infections by Aspergillus terreus Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. njccwei.com [njccwei.com]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, this compound, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Updated EUCAST Clinical Breakpoints against Aspergillus, Implications for the Clinical Microbiology Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates [frontiersin.org]
- 18. In vitro evaluation of this compound against clinical isolates of yeasts, moulds and dermatophytes in comparison with itraconazole, ketoconazole, amphotericin B and griseofulvin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Bioavailability of Oral Voriconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of oral voriconazole (B182144), a broad-spectrum triazole antifungal agent. This compound's complex and variable pharmacokinetic profile necessitates a deep understanding for effective and safe use in clinical practice and drug development.
Pharmacokinetic Profile: ADME
This compound's disposition in the body is characterized by rapid oral absorption, extensive tissue distribution, primary hepatic metabolism, and excretion of metabolites. A key feature of its pharmacokinetics in adults is its non-linear, or saturable, metabolism, leading to a more than proportional increase in drug exposure with an increase in dose.[1][2][3] In contrast, pharmacokinetics appear to be more linear in children.[1][4]
Absorption and Bioavailability
Following oral administration, this compound is rapidly absorbed, with maximum plasma concentrations (Tmax) typically reached within 1 to 2 hours.[1][5] The oral bioavailability in healthy, fasted adults is high, estimated to be over 90%, which facilitates the convenient transition from intravenous (IV) to oral therapy.[1][5][6] However, this can be significantly lower and more variable in patient populations, particularly in children where bioavailability is estimated to be around 65%.[4][7]
Effect of Food: The administration of oral this compound with a high-fat meal significantly reduces its bioavailability. It is recommended that this compound be taken at least one hour before or two hours after a meal to ensure optimal absorption.[8][9][10] Co-administration with food can decrease the area under the curve (AUC) and the maximum concentration (Cmax) by approximately 22-35% and delay absorption by about 1.1 hours.[8][11]
Distribution
This compound is extensively distributed throughout the body, with a large volume of distribution (Vd) of approximately 4.6 L/kg, indicating significant penetration into tissues.[1][5][12] It has been measured in various tissues, including the brain, liver, kidney, and cerebrospinal fluid.[1] Plasma protein binding is moderate, at around 58-60%, and is independent of plasma concentrations.[1][13]
Metabolism
This compound is extensively metabolized in the liver, with less than 2% of a dose being excreted unchanged in the urine.[13][14][15] The metabolism is primarily mediated by the cytochrome P450 (CYP) isoenzyme system.
-
Primary Pathway: The main enzyme responsible for this compound metabolism is CYP2C19 .[14][15][16]
-
Secondary Pathways: CYP3A4 and CYP2C9 also contribute to its metabolism to a lesser extent.[1][14][15]
The major metabolic routes are N-oxidation, hydroxylation of the methyl group, and hydroxylation of the fluoropyrimidine ring.[14][15] The primary metabolite is this compound N-oxide, which has minimal antifungal activity.[13][14][15]
The activity of CYP2C19 is subject to significant genetic polymorphism, which is a major source of the pharmacokinetic variability observed among patients.[17] Individuals can be classified into different metabolizer phenotypes:
-
Poor Metabolizers (PMs): Lack functional CYP2C19 enzymes, leading to significantly higher this compound exposure (on average, 4-fold higher AUC) compared to normal metabolizers.[17] The prevalence of PMs is around 3-5% in Caucasian and Black populations and up to 15-20% in Asian populations.[17][18]
-
Intermediate Metabolizers (IMs): Have reduced enzyme activity.
-
Extensive (Normal) Metabolizers (EMs): Have normal enzyme activity.
-
Ultrarapid Metabolizers (UMs): Have increased enzyme activity, which can lead to sub-therapeutic drug levels.[18]
Caption: Metabolic pathway of this compound via CYP450 enzymes.
Excretion
This compound is eliminated from the body almost entirely as metabolites. Approximately 80% of the total dose is recovered in the urine.[1] The elimination half-life is dose-dependent due to non-linear metabolism and is approximately 6 hours.[1]
Experimental Protocols
The quantification of this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring (TDM). High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the standard analytical method.[19][20]
Bioanalytical Method: LC-MS/MS
Objective: To accurately quantify this compound concentrations in human plasma.
Methodology:
-
Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA) at specified time points post-dose (e.g., trough concentrations just before the next dose).
-
Plasma Separation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and an internal standard (IS) working solution.
-
To a 100 µL aliquot of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile) containing the IS. The IS is a molecule structurally similar to this compound used to correct for variability during sample processing and analysis.[21]
-
Vortex the mixture vigorously to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Separation (HPLC):
-
Inject a small volume (e.g., 5-10 µL) of the supernatant onto a reverse-phase HPLC column (e.g., a C18 column).
-
Use a mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile) to separate this compound and the IS from other endogenous plasma components.
-
-
Detection (Tandem Mass Spectrometry - MS/MS):
-
The column eluent is introduced into the mass spectrometer.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both this compound and the IS are monitored.
-
-
Quantification:
-
A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of this compound.
-
The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the IS against the calibration curve.
-
Caption: A typical workflow for this compound therapeutic drug monitoring (TDM).
Quantitative Data Summary
The pharmacokinetic parameters of this compound exhibit significant inter-individual variability. The following tables summarize key quantitative data from various studies.
Table 1: Key Pharmacokinetic Parameters of Oral this compound in Healthy Adults
| Parameter | Value | Reference(s) |
|---|---|---|
| Bioavailability (F) | >90% (fasted state) | [1][5] |
| Time to Peak (Tmax) | 1-2 hours | [1][5] |
| Volume of Distribution (Vd) | ~4.6 L/kg | [1][5] |
| Plasma Protein Binding | ~58% | [5][13] |
| Elimination Half-life (t½) | ~6 hours (dose-dependent) | [1] |
| Primary Metabolism | CYP2C19 |[14][15][16] |
Table 2: Effect of a High-Fat Meal on Oral this compound (200 mg BID, Day 7)
| Parameter | Fasted State (Mean) | Fed State (Mean) | % Change | Reference(s) |
|---|---|---|---|---|
| AUCτ (ng·h/mL) | 9598 | 7520 | ↓ ~22% | [8][11] |
| Cmax (ng/mL) | 2038 | 1332 | ↓ ~35% | [8][11] |
| Tmax (h) | ~1.5 | ~2.6 | ↑ 1.1 h |[8] |
Table 3: Influence of CYP2C19 Genotype on this compound Exposure (AUC)
| CYP2C19 Phenotype | Relative this compound Exposure (AUC) | Reference(s) |
|---|---|---|
| Poor Metabolizer (PM) | ~4-fold higher than EM | [17] |
| Intermediate Metabolizer (IM) | ~2-fold higher than EM | [17] |
| Extensive Metabolizer (EM) | Baseline | [17] |
| Ultrarapid Metabolizer (UM) | Lower than EM |[18] |
Table 4: Comparison of Pharmacokinetic Parameters in Adults vs. Children (2 to <12 years)
| Parameter | Adults | Children | Comments | Reference(s) |
|---|---|---|---|---|
| Pharmacokinetics | Non-linear | More linear | Children have higher metabolic capacity. | [2][4] |
| Oral Bioavailability | >90% | ~65% | Lower and more variable in children. | [4][12] |
| Required IV Dose | 4 mg/kg | 7-9 mg/kg | Higher doses are needed in children to match adult exposure. |[2][4][22] |
Conclusion
The pharmacokinetics of oral this compound are complex, characterized by high but variable bioavailability, extensive metabolism primarily through the polymorphic CYP2C19 enzyme, and non-linear elimination in adults. Factors such as food intake, genetic makeup, age, and drug-drug interactions significantly impact drug exposure. This variability underscores the importance of therapeutic drug monitoring to optimize efficacy and minimize toxicity. For drug development professionals, understanding these intricate pharmacokinetic properties is crucial for designing rational dosing regimens, interpreting clinical trial data, and developing safer and more effective antifungal therapies.
References
- 1. Pharmacokinetic/pharmacodynamic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparison of Pharmacokinetics and Safety of this compound Intravenous-to-Oral Switch in Immunocompromised Adolescents and Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Safety, and Tolerability of this compound in Immunocompromised Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Bioavailability of this compound in hospitalised patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of food on the pharmacokinetics of multiple-dose oral this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of food on the pharmacokinetics of multiple-dose oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetic Analysis of this compound Plasma Concentration Data from Pediatric Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. PharmGKB Summary: this compound Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent this compound in relation to CYP2C19 genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. albertahealthservices.ca [albertahealthservices.ca]
- 19. Practice guidelines for therapeutic drug monitoring of this compound: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multicenter Study of this compound Pharmacokinetics and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Comparison of Pharmacokinetics and Safety of this compound Intravenous-to-Oral Switch in Immunocompromised Children and Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
Voriconazole's Activity Against Emerging Fungal Pathogens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of invasive fungal infections is continually evolving, with the rise of emerging and often multidrug-resistant fungal pathogens posing a significant threat to public health. Voriconazole (B182144), a second-generation triazole antifungal agent, has a broad spectrum of activity and is a critical component in the armamentarium against many of these challenging infections. This technical guide provides a comprehensive overview of the in vitro activity of this compound against key emerging fungal pathogens, details the standardized experimental protocols for susceptibility testing, and visualizes relevant biological pathways and workflows.
This compound's In Vitro Spectrum of Activity
The in vitro efficacy of this compound against a range of emerging fungal pathogens is summarized below. Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Table 1: this compound Activity against Candida auris
| Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| 400 | 0.03 - 8 | - | - | [1] |
| 123 | - | - | - | [2] |
| 1 | 1 | - | - | [3][4][5] |
| 36 | - | 1 | 2 | [6] |
Candida auris is a multidrug-resistant yeast that presents a serious global health threat. While this compound can be effective, resistance is common, and susceptibility testing is crucial for guiding clinical decisions[7].
Table 2: this compound Activity against Scedosporium Species
| Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| S. apiospermum | 27 | ≤1 (most) | - | - | - | [1][8] |
| S. apiospermum | 43 | - | 0.25 | - | - | [8] |
| S. apiospermum | - | - | - | ≤2 | 0.9 | [2] |
| S. apiospermum | 1 | 0.25 | - | - | - | [9] |
| S. prolificans | 43 | - | 4.0 | >16 | 15.4 | [1][2][8] |
This compound generally demonstrates good in vitro activity against Scedosporium apiospermum[1][8]. However, it has limited activity against Scedosporium prolificans, which is known for its intrinsic resistance to multiple antifungal agents[1][8].
Table 3: this compound Activity against Fusarium Species
| Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Fusarium spp. | 25 | - | 1 | 2 | [10] |
| Fusarium spp. | - | 0.25 - 8 | - | - | [6] |
| Fusarium spp. | 32 | 2 - 8 | - | - | [11] |
| F. solani | - | - | >16 | >16 | [12] |
| F. oxysporum | - | 0.25 - 8 | - | - | [6] |
The activity of this compound against Fusarium species is variable and species-dependent[6]. While it can be effective against some isolates, resistance is a significant concern, particularly within the Fusarium solani species complex[12].
Table 4: this compound Activity against Other Emerging Moulds
| Pathogen | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Lomentospora prolificans | 42 | >16 (most) | >16 | >16 | [1] |
| Mucorales | - | >8 (most) | >8 | >8 | [13] |
| Exophiala dermatitidis | 81 | - | 0.25 | 0.5 | [3][9] |
| Phialophora verrucosa | 46 | - | - | 1 | [6][8] |
| Rhinocladiella mackenziei | 10 | 0.25 - 2 | - | - | [2] |
| Cladophialophora bantiana | 1 | 0.03 | - | - | [14] |
| Alternaria spp. | 19 | - | - | 16 | [15] |
| Curvularia spp. | 1 | 0.125 | - | - | [16] |
This compound has poor activity against Lomentospora prolificans and Mucorales, which are known for their intrinsic resistance to many azoles[1][13]. However, it demonstrates variable to good in vitro activity against several dematiaceous fungi, including Exophiala, Phialophora, Rhinocladiella, and Cladophialophora species[2][8][9][14]. Its activity against Alternaria and Curvularia species can be variable[15][16].
Experimental Protocols for Antifungal Susceptibility Testing
Standardized methodologies are crucial for reproducible and comparable antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines are the most widely recognized protocols for testing filamentous fungi.
CLSI M38-A2 Broth Microdilution Method
This method is a reference standard for determining the MIC of antifungal agents against filamentous fungi.
1. Preparation of Antifungal Agents:
-
Stock solutions of this compound are typically prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
2. Inoculum Preparation:
-
Fungal isolates are grown on potato dextrose agar (B569324) (PDA) to promote sporulation.
-
Conidia are harvested and suspended in sterile saline with a wetting agent (e.g., Tween 20).
-
The conidial suspension is adjusted to a specific optical density using a spectrophotometer to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
3. Inoculation and Incubation:
-
The microtiter plates containing the serially diluted antifungal agent are inoculated with the standardized fungal suspension.
-
Plates are incubated at 35°C for 48 to 72 hours, depending on the growth rate of the fungus.
4. Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes complete visual inhibition of growth.
-
For some fungi, a prominent reduction in growth (e.g., ≥50%) is used as the endpoint.
EUCAST Broth Microdilution Method
The EUCAST method shares similarities with the CLSI protocol but has some key differences.
1. Medium:
-
RPMI 1640 medium is supplemented with 2% glucose.
2. Inoculum Concentration:
-
The final inoculum concentration is higher than in the CLSI method, typically around 1 x 10⁵ to 2.5 x 10⁵ CFU/mL.
3. Endpoint Reading:
-
For azoles, the endpoint is also complete inhibition of growth. For echinocandins, the minimum effective concentration (MEC), characterized by abnormal, short, and branched hyphal clusters, is determined microscopically.
Visualizations of Key Pathways and Workflows
Mechanism of Action: Ergosterol (B1671047) Biosynthesis Pathway
This compound, like other azoles, inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. This disruption leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.
Experimental Workflow: CLSI M38-A2 Broth Microdilution
The following diagram illustrates the key steps involved in performing the CLSI M38-A2 antifungal susceptibility test.
Signaling Pathways in Azole Resistance
Resistance to azole antifungals is a complex process involving multiple cellular mechanisms. The following diagrams illustrate some of the key signaling pathways implicated in azole resistance in Candida auris and Fusarium species.
Azole Resistance Mechanisms in Candida auris
Azole Resistance Mechanisms in Fusarium species
Conclusion
This compound remains a valuable agent against a variety of emerging fungal pathogens. However, its efficacy can be limited by intrinsic and acquired resistance. This guide highlights the variable in vitro activity of this compound and underscores the critical importance of standardized susceptibility testing to inform appropriate clinical management. A deeper understanding of the molecular mechanisms of resistance, facilitated by the study of signaling pathways, is essential for the development of novel therapeutic strategies to combat these challenging infections.
References
- 1. Antifungal Susceptibility Profiles and Drug Resistance Mechanisms of Clinical Lomentospora prolificans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro activities of nine antifungal drugs and their combinations against Phialophora verrucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of the Type of Interaction Obtained by the Combination of Terbinafine and Itraconazole, this compound, or Amphotericin B against Dematiaceous Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Nine Antifungal Drugs and Their Combinations against Phialophora verrucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal activity of antifungal drugs, as well as drug combinations against Exophiala dermatitidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Microdilution in vitro antifungal susceptibility of Exophiala dermatitidis, a systemic opportunist [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. wi.knaw.nl [wi.knaw.nl]
- 13. mdpi.com [mdpi.com]
- 14. [Cladophilaphora bantiana brain abscess treated with this compound in an immunocompetent patient] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Invasive fungal infection caused by curvularia species in a patient with intranasal drug use: A case report - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Broad-Spectrum Antifungal: A Technical Deep Dive into the Discovery and Development of Voriconazole
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Voriconazole (B182144), a second-generation triazole antifungal, represents a significant milestone in the management of invasive fungal infections. Its development was driven by the need for a broader spectrum of activity and improved efficacy compared to first-generation azoles. This technical guide provides an in-depth analysis of the discovery, development, and core scientific principles underlying this compound. We will explore its mechanism of action, synthetic pathways, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies are provided for key assays, and complex biological and experimental processes are visualized through structured diagrams.
Introduction: Addressing an Unmet Medical Need
The rise of invasive fungal infections, particularly in immunocompromised patient populations, presented a critical challenge in the late 20th century. First-generation triazoles, such as fluconazole (B54011), while effective against many Candida species, exhibited limitations in their spectrum, particularly against filamentous fungi like Aspergillus species. This clinical need spurred the development of new antifungal agents with enhanced potency and a broader range of activity. This compound emerged from a dedicated research program aimed at modifying the fluconazole structure to achieve these goals.[1][2] The key structural modification involved the substitution of one triazole moiety with a 4-fluoropyrimidine (B1342711) group and the addition of an α-methyl group, which conferred potent activity against Aspergillus and other molds.[2]
Mechanism of Action: Targeting Fungal Ergosterol (B1671047) Biosynthesis
This compound exerts its antifungal effect by potently and selectively inhibiting a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5]
Inhibition of Lanosterol (B1674476) 14α-Demethylase
The primary molecular target of this compound is the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[3][4][5] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3][4][5] By binding to the heme iron of the enzyme, this compound effectively blocks the demethylation of lanosterol.[3][4]
Downstream Consequences of Enzyme Inhibition
The inhibition of lanosterol 14α-demethylase leads to a cascade of events that are detrimental to the fungal cell:
-
Depletion of Ergosterol: The lack of ergosterol disrupts the integrity and fluidity of the fungal cell membrane.
-
Accumulation of Toxic Sterol Intermediates: The build-up of 14α-methylated sterols, such as lanosterol, within the cell membrane alters its structure and function.
These disruptions in the cell membrane lead to increased permeability, leakage of cellular contents, and inhibition of membrane-bound enzymes, ultimately resulting in the cessation of fungal growth and, in some cases, cell death.[3][4]
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that has been optimized for commercial production. One common route involves the diastereoselective addition of a substituted ethylpyrimidine organometallic derivative to an arylketone.
Key Synthetic Steps
A frequently employed synthetic route can be summarized as follows:
-
Preparation of the Ketone Intermediate: The synthesis often starts with the preparation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one from 1,3-difluorobenzene (B1663923) and chloroacetyl chloride.
-
Formation of the Organometallic Reagent: A Grignard reagent or an organozinc derivative is prepared from a halogenated ethyl fluoropyrimidine.
-
Diastereoselective Addition: The organometallic reagent is reacted with the ketone intermediate to form a racemic mixture of diastereomers.
-
Dechlorination and Hydrogenolysis: If a chloro-substituted pyrimidine (B1678525) is used, the chlorine is removed, often through catalytic hydrogenation.
-
Chiral Resolution: The desired (2R, 3S) enantiomer is isolated from the racemic mixture, commonly through the formation of a diastereomeric salt with a chiral resolving agent like (1R)-(-)-10-camphorsulfonic acid.
More recent synthetic processes aim to simplify these steps, improve yield, and reduce the use of hazardous reagents.
In Vitro Antifungal Activity
This compound demonstrates a broad spectrum of in vitro activity against a wide range of fungal pathogens, including yeasts and molds.
Spectrum of Activity
-
Aspergillus species: this compound is highly active against Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, and Aspergillus terreus, including some isolates resistant to other azoles.
-
Candida species: It exhibits potent activity against Candida albicans, Candida tropicalis, Candida parapsilosis, and has clinically useful activity against fluconazole-resistant species such as Candida glabrata and Candida krusei.
-
Other Fungi: this compound is also active against emerging fungal pathogens like Scedosporium and Fusarium species.
Quantitative In Vitro Data
The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) |
| Aspergillus fumigatus | ≤0.03 - 2 | 1 |
| Aspergillus flavus | ≤0.03 - 2 | 1 |
| Candida albicans | ≤0.03 - 1 | 0.06 |
| Candida glabrata | 0.03 - 8 | 1 |
| Candida krusei | 0.01 - >4 | 0.5 |
| Fusarium solani | 0.25 - 8 | 8 |
| Scedosporium apiospermum | 0.06 - 2 | 0.5 |
Note: MIC values can vary depending on the testing methodology and the specific isolates tested. Data compiled from multiple sources.[4][6][7]
In Vivo Efficacy
The in vitro activity of this compound translates to significant in vivo efficacy in various animal models of invasive fungal infections and in clinical trials.
Preclinical In Vivo Models
In murine models of invasive aspergillosis, this compound has been shown to prolong survival and reduce fungal burden in organs such as the kidneys and brain.[8][9] The efficacy in these models is often correlated with the in vitro MIC of the infecting isolate.
Clinical Efficacy in Invasive Aspergillosis
Clinical trials have established this compound as a first-line treatment for invasive aspergillosis. In a pivotal randomized trial comparing this compound to amphotericin B for the primary treatment of invasive aspergillosis, this compound demonstrated superior efficacy and better survival rates. A successful outcome was observed in 52.8% of patients treated with this compound compared to 31.6% of those who received amphotericin B.[10]
| Clinical Trial Outcome (Invasive Aspergillosis) | This compound | Amphotericin B |
| Successful Response (Complete or Partial) | 52.8% | 31.6% |
| Survival at 12 weeks | 70.8% | 57.9% |
Data from a randomized, non-blind trial in patients with invasive aspergillosis.[10]
Pharmacokinetics and Metabolism
The clinical use of this compound is guided by its unique pharmacokinetic profile, which is characterized by high oral bioavailability and nonlinear metabolism.
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Pharmacokinetic Parameter | Value |
| Oral Bioavailability | >90% |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours |
| Volume of Distribution (Vd) | 2 - 4.6 L/kg |
| Plasma Protein Binding | ~58% |
| Primary Metabolism | Hepatic (CYP2C19, CYP3A4, CYP2C9) |
| Major Metabolite | This compound N-oxide (inactive) |
| Elimination Half-life (t1/2) | ~6 hours (dose-dependent) |
| Excretion | <2% excreted unchanged in urine |
Data compiled from multiple sources.[11]
Nonlinear Pharmacokinetics and Metabolism
This compound exhibits nonlinear pharmacokinetics due to the saturation of its metabolism, primarily by the cytochrome P450 enzyme CYP2C19. This means that a proportional increase in the dose does not result in a proportional increase in plasma concentration. This variability is also influenced by genetic polymorphisms in the CYP2C19 gene, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). These factors contribute to significant interindividual variability in this compound exposure, often necessitating therapeutic drug monitoring to optimize efficacy and minimize toxicity. The major metabolic pathway is N-oxidation, mediated by CYP2C19, CYP3A4, and CYP2C9, to form the inactive metabolite, this compound N-oxide.[12]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A Reference Method for Molds)
This method determines the MIC of this compound against filamentous fungi.
-
Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Preparation of Microdilution Plates: Serially dilute the this compound stock solution in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates to achieve the desired final concentrations.
-
Inoculum Preparation: Grow the fungal isolate on potato dextrose agar (B569324) to induce sporulation. Harvest the conidia and suspend them in sterile saline with a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a spectrophotometer and then dilute it in the test medium.
-
Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a drug-free growth control well and a sterile control well.
-
Incubation: Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungus.
-
MIC Determination: The MIC is read visually as the lowest concentration of this compound that causes complete inhibition of growth compared to the drug-free control.
Quantification of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)
This method is used for therapeutic drug monitoring and pharmacokinetic studies.
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., another azole like ketoconazole).
-
Precipitate the plasma proteins by adding a precipitating agent such as acetonitrile (B52724) or perchloric acid.
-
Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer or water).
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength of approximately 255 nm.
-
-
Analysis:
-
Inject the prepared sample supernatant onto the HPLC system.
-
Quantify the this compound concentration by comparing the peak area of this compound to that of the internal standard against a standard curve prepared with known concentrations of this compound.
-
Conclusion
The discovery and development of this compound marked a pivotal advancement in the treatment of invasive fungal infections. Its broad spectrum of activity, particularly against Aspergillus species, and its favorable clinical outcomes have established it as a cornerstone of antifungal therapy. A thorough understanding of its mechanism of action, synthesis, in vitro and in vivo characteristics, and complex pharmacokinetics is essential for its optimal use in clinical practice and for guiding future research in the development of new antifungal agents. This technical guide provides a comprehensive overview of the core scientific principles that underpin the success of this compound, offering valuable insights for researchers and drug development professionals in the field of mycology and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Efficacy of Ebselen Against Invasive Aspergillosis in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PharmGKB Summary: this compound Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Voriconazole Metabolism by Cytochrome P450 Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voriconazole (B182144), a broad-spectrum triazole antifungal agent, is critical in the management of invasive fungal infections. Its clinical utility is complicated by significant interindividual pharmacokinetic variability, primarily driven by its complex metabolism via the cytochrome P450 (CYP) enzyme system. This technical guide provides a comprehensive overview of the enzymatic pathways governing this compound metabolism, with a focus on the roles of CYP2C19, CYP3A4, and CYP2C9. We present a synthesis of quantitative kinetic data, detailed experimental methodologies, and visual representations of the metabolic and regulatory pathways to serve as a resource for researchers and drug development professionals. Understanding these metabolic intricacies is paramount for optimizing voriconaxole therapy, minimizing adverse drug reactions, and informing the development of novel antifungal agents.
Introduction
This compound is a cornerstone in the treatment of life-threatening fungal infections, particularly those caused by Aspergillus species.[1] However, its therapeutic window is narrow, and achieving optimal plasma concentrations is challenging due to its non-linear pharmacokinetics and high inter-patient variability.[2] A substantial portion of this variability is attributed to genetic polymorphisms in the genes encoding its primary metabolizing enzymes.[2][3]
This guide delves into the core of this compound metabolism, elucidating the roles of the key CYP450 enzymes. We will explore the major metabolic pathways, the impact of genetic variations, and the quantitative aspects of enzyme kinetics and inhibition. Furthermore, we will provide an overview of the experimental protocols used to investigate these processes and present visual diagrams to clarify the complex interactions involved.
Cytochrome P450-Mediated Metabolism of this compound
The hepatic metabolism of this compound is extensive, with only about 2% of the drug excreted unchanged in the urine.[4] The primary metabolic pathways are N-oxidation and hydroxylation, catalyzed mainly by CYP2C19, CYP3A4, and to a lesser extent, CYP2C9.[4][5]
Primary Metabolic Pathways
The main metabolic pathways of this compound include:
-
N-oxidation: The major metabolic pathway leads to the formation of the inactive metabolite, this compound N-oxide.[6][7] This reaction is primarily catalyzed by CYP2C19 and CYP3A4.[7]
-
Hydroxylation: this compound undergoes hydroxylation at two primary sites:
These hydroxylated metabolites can be further metabolized through glucuronidation.[1][6]
Role of Key CYP450 Enzymes
-
CYP2C19: This is the principal enzyme responsible for this compound metabolism, particularly the formation of this compound N-oxide.[1][6] The gene encoding CYP2C19 is highly polymorphic, leading to significant variations in enzyme activity and, consequently, this compound clearance.[5] Individuals can be classified as ultrarapid, normal, intermediate, or poor metabolizers based on their CYP2C19 genotype.[1] Poor metabolizers exhibit significantly higher this compound exposure, with up to 4-fold higher plasma concentrations compared to normal metabolizers.[5]
-
CYP3A4: This enzyme also plays a significant role in this compound metabolism, contributing to both N-oxidation and methyl hydroxylation.[1][6] In individuals with deficient CYP2C19 activity, CYP3A4 becomes a more critical pathway for this compound clearance.[8]
-
CYP2C9: While involved in this compound metabolism, its role is considered minor compared to CYP2C19 and CYP3A4.[1][6][8]
The flavin-containing monooxygenase (FMO) family of enzymes also contributes to the N-oxidation of this compound, accounting for an estimated 25% of this metabolic pathway.[1][6]
Quantitative Data on this compound Metabolism
The following tables summarize the key quantitative parameters related to this compound metabolism by CYP450 enzymes, compiled from various in vitro studies.
Table 1: Kinetic Parameters (Km and Vmax) for this compound N-oxidation
| Enzyme | Km (μM) | Vmax (pmol/min/pmol CYP) | Source(s) |
| CYP2C19 | 3.5 - 8.1 | 0.39 | [8][9] |
| CYP3A4 | 235 - 835 | 0.14 | [8][9] |
| CYP2C9 | 20 | 0.056 | [8][9] |
Km (Michaelis constant) represents the substrate concentration at half-maximal velocity, indicating the affinity of the enzyme for the substrate. A lower Km indicates higher affinity. Vmax (maximum velocity) represents the maximum rate of reaction.
Table 2: Relative Contribution of CYP Enzymes to this compound N-oxidation
| Enzyme | Contribution (%) | Source(s) |
| CYP2C19 | 52 - 63.1 | [10][11] |
| CYP3A4 | 29.5 - 30 | [10][11] |
| CYP2C9 | 13.4 - 20 | [10][11] |
Table 3: Inhibition of CYP450 Enzymes by this compound
| Enzyme | IC50 (μM) | Ki (μM) | Type of Inhibition | Source(s) |
| CYP2C19 | 5.25 | 5.07 | Competitive | [1][12] |
| CYP2C9 | 3.62 | 2.79 | Competitive | [1][12] |
| CYP3A4 | 2.90 | 0.66 / 2.97 | Competitive / Noncompetitive | [1][12] |
| CYP2B6 | 1.71 | <0.5 | Competitive | [1][12] |
IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Ki is the inhibition constant, representing the affinity of the inhibitor for the enzyme.
Experimental Protocols
This section outlines the general methodologies employed in the in vitro investigation of this compound metabolism.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This is a common method to study the metabolism of a drug candidate and identify the enzymes involved.
-
Objective: To determine the kinetic parameters (Km and Vmax) of this compound metabolism and identify the contributing CYP enzymes.
-
Materials: Pooled human liver microsomes, this compound, NADPH regenerating system (cofactor), specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, sulfaphenazole (B1682705) for CYP2C9, ticlopidine (B1205844) for CYP2C19), and analytical standards for this compound and its metabolites.
-
Procedure:
-
A reaction mixture containing HLMs, phosphate (B84403) buffer (pH 7.4), and this compound at various concentrations is prepared.
-
The reaction is initiated by adding the NADPH regenerating system.
-
The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
The reaction is terminated by adding a quenching solvent (e.g., acetonitrile (B52724) or methanol).
-
To identify the specific CYP enzymes involved, the experiment is repeated in the presence of selective chemical inhibitors.
-
The samples are then centrifuged, and the supernatant is analyzed for the formation of metabolites using a validated analytical method like HPLC-UV or LC-MS/MS.
-
Kinetic parameters are determined by fitting the data to the Michaelis-Menten equation.
-
Metabolism Studies with Recombinant CYP Enzymes
This approach allows for the investigation of the role of a single CYP isoform in the metabolism of a drug.
-
Objective: To determine the kinetic parameters of this compound metabolism by individual CYP enzymes (e.g., CYP2C19, CYP3A4, CYP2C9).
-
Materials: Recombinant human CYP enzymes (expressed in a system like baculovirus-infected insect cells), this compound, NADPH regenerating system, and analytical standards.
-
Procedure:
-
Similar to the HLM protocol, a reaction mixture is prepared containing a specific recombinant CYP enzyme, buffer, and varying concentrations of this compound.
-
The reaction is initiated with NADPH and incubated at 37°C.
-
The reaction is stopped, and the samples are processed for analysis.
-
The formation of metabolites is quantified, and kinetic parameters are calculated.
-
HPLC Method for Quantification of this compound and Metabolites
High-performance liquid chromatography (HPLC) is a standard analytical technique for separating and quantifying drugs and their metabolites in biological matrices.
-
Objective: To measure the concentrations of this compound and its metabolites (e.g., this compound N-oxide) in plasma or in vitro reaction samples.
-
Instrumentation: An HPLC system equipped with a UV or mass spectrometry (MS) detector.
-
Procedure:
-
Sample Preparation: Plasma samples or in vitro reaction mixtures are subjected to protein precipitation using a solvent like acetonitrile or perchloric acid.[11][13] The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
Chromatographic Separation: The clear supernatant is injected into the HPLC system. Separation is typically achieved on a reverse-phase column (e.g., C18) using a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[13][14]
-
Detection: The separated compounds are detected by a UV detector at a specific wavelength (e.g., 255 nm) or by a mass spectrometer for higher sensitivity and specificity.[13]
-
Quantification: The concentration of each analyte is determined by comparing its peak area to a calibration curve prepared with known concentrations of analytical standards.
-
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key metabolic and regulatory pathways involved in this compound disposition.
This compound Metabolic Pathway
References
- 1. Comprehensive In Vitro Analysis of this compound Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effect on CYPs 2B6, 2C9, 2C19, and 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practice guidelines for therapeutic drug monitoring of this compound: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Towards the Elucidation of the Pharmacokinetics of this compound: A Quantitative Characterization of Its Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of vitamin D receptor in the regulation of CYP3A gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular mechanisms of genetic variation and transcriptional regulation of CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of a Physiologically Based Pharmacokinetic Model to Characterize Time-dependent Metabolism of this compound in Children and Support Dose Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A rapid HPLC assay for this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Plasma this compound Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. akjournals.com [akjournals.com]
The Molecular Architecture of Voriconazole Resistance in Candida albicans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Voriconazole (B182144), a triazole antifungal agent, is a cornerstone in the management of invasive candidiasis. However, the emergence of resistance in Candida albicans, the most prevalent fungal pathogen, poses a significant clinical challenge. Understanding the molecular underpinnings of this resistance is paramount for the development of novel therapeutic strategies and effective diagnostics. This technical guide provides an in-depth exploration of the core molecular mechanisms conferring this compound resistance in C. albicans, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Resistance Mechanisms: A Quantitative Overview
This compound resistance in C. albicans is a multifactorial phenomenon, primarily driven by alterations in the drug's target enzyme, lanosterol (B1674476) 14α-demethylase (Erg11p), and the overexpression of efflux pumps. These mechanisms can occur independently or in concert, often leading to a stepwise increase in the minimum inhibitory concentration (MIC) of this compound.
Alterations in the Target Enzyme: ERG11
The ERG11 gene encodes Erg11p, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway, which is the direct target of azole antifungals.[1] Mutations in ERG11 can lead to amino acid substitutions that reduce the binding affinity of this compound to the enzyme, thereby diminishing its inhibitory effect.[2] Overexpression of the ERG11 gene, leading to an increased concentration of the target enzyme, is another significant mechanism of resistance.[2]
Several key mutations within the ERG11 gene have been clinically identified and experimentally verified to contribute to this compound resistance. The following table summarizes the impact of specific single and double amino acid substitutions on this compound MICs when introduced into a susceptible C. albicans strain.
| ERG11 Amino Acid Substitution(s) | This compound MIC (µg/mL) | Fold Increase in MIC | Reference |
| Wild-Type | 0.015 | - | [2] |
| Y132F | 0.06 | 4 | [2] |
| K143R | 0.125 | 8.3 | [2] |
| F145L | 0.06 | 4 | [2] |
| S405F | 0.125 | 8.3 | [2] |
| G448E | 0.25 | 16.7 | [2] |
| G450E | 0.125 | 8.3 | [2] |
| G464S | 0.125 | 8.3 | [2] |
| Y132F, K143R | 0.25 | 16.7 | [2] |
| K143R, S405F | 0.5 | 33.3 | [2] |
Table 1: Correlation of specific ERG11 mutations with this compound MIC values in C. albicans.
Overexpression of Efflux Pumps
C. albicans possesses a sophisticated network of efflux pumps that can actively transport a wide range of substrates, including azole antifungals, out of the cell. The primary efflux pumps implicated in this compound resistance belong to the ATP-binding cassette (ABC) transporter superfamily, namely Cdr1p and Cdr2p, and the major facilitator superfamily (MFS), with Mdr1p being the most prominent member.[3] Overexpression of the genes encoding these pumps (CDR1, CDR2, and MDR1) leads to a reduction in the intracellular concentration of this compound, rendering it less effective.[3]
The level of gene overexpression often correlates with the degree of resistance. The following table illustrates the relationship between the overexpression of CDR1 and MDR1 and the resulting this compound MICs in clinical isolates of C. albicans.
| Isolate Type | Gene(s) Overexpressed | Fold Overexpression (approx.) | This compound MIC (µg/mL) | Reference |
| Susceptible | - | 1 | ≤ 0.125 | [4] |
| Resistant | CDR1 | 5 - 20 | 0.5 - 4 | [4] |
| Resistant | MDR1 | 10 - 50 | 0.25 - 2 | [4] |
| Resistant | CDR1 & MDR1 | > 20 (each) | ≥ 4 | [4] |
Table 2: Correlation of CDR1 and MDR1 overexpression with this compound MIC values in C. albicans.
Key Regulatory Pathways
The expression of ERG11 and the efflux pump genes is tightly controlled by a network of transcription factors. Gain-of-function (GOF) mutations in these regulatory genes are a frequent cause of the observed overexpression of resistance-associated genes.
The Upc2 Pathway
Upc2 is a zinc-cluster transcription factor that regulates the expression of genes involved in ergosterol biosynthesis, including ERG11.[5] In the presence of azoles, or under conditions of sterol depletion, Upc2 is activated and upregulates the transcription of its target genes. GOF mutations in the UPC2 gene can lead to its constitutive activation, resulting in persistent overexpression of ERG11 and other ergosterol biosynthesis genes, thereby contributing to azole resistance.
Figure 1: Simplified Upc2 signaling pathway in response to this compound.
The Tac1 Pathway
Tac1 is another zinc-cluster transcription factor that plays a pivotal role in regulating the expression of the ABC transporter genes, CDR1 and CDR2.[6] GOF mutations in the TAC1 gene lead to a hyperactive Tac1p protein, resulting in the constitutive overexpression of CDR1 and CDR2 and, consequently, increased efflux of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the molecular basis of this compound resistance in C. albicans.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 is the gold standard for antifungal susceptibility testing of yeasts.[6][7]
Materials:
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Sterile 96-well microtiter plates.
-
This compound powder.
-
C. albicans isolates to be tested.
-
Quality control strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258).
-
Spectrophotometer or microplate reader (optional).
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1600 µg/mL.
-
Prepare Drug Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a separate 96-well plate to achieve final concentrations ranging from 16 to 0.03 µg/mL.
-
Prepare Inoculum: Culture the C. albicans isolates on Sabouraud dextrose agar (B569324) at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
Inoculate Microtiter Plates: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
Reading the MIC: The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.[7] This can be determined visually or by reading the optical density at 530 nm.
Sequencing of the ERG11 Gene
Identifying mutations in the ERG11 gene is crucial for understanding resistance mechanisms. This involves PCR amplification of the gene followed by Sanger sequencing.
Materials:
-
Genomic DNA extracted from C. albicans isolates.
-
PCR primers flanking the ERG11 coding sequence.
-
Taq DNA polymerase and PCR buffer.
-
dNTPs.
-
Thermocycler.
-
Agarose (B213101) gel electrophoresis equipment.
-
DNA sequencing service.
Example Primers for ERG11 Amplification:
-
ERG11-F: 5'-ATGGCTATTGTTGAAACTGTCATT-3'[5]
-
ERG11-R: 5'-TTAAGTTTTGTTTTCTTTCTCTTC-3'
Procedure:
-
PCR Amplification:
-
Set up a 25 µL PCR reaction containing:
-
2.5 µL 10x PCR Buffer
-
0.5 µL 10 mM dNTPs
-
0.5 µL 10 µM ERG11-F primer
-
0.5 µL 10 µM ERG11-R primer
-
0.25 µL Taq DNA polymerase
-
1 µL genomic DNA (50-100 ng)
-
19.75 µL nuclease-free water
-
-
Perform PCR with the following cycling conditions:[5]
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 40 seconds
-
Annealing: 55°C for 40 seconds
-
Extension: 72°C for 90 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
-
Verification of PCR Product: Run 5 µL of the PCR product on a 1% agarose gel to confirm the amplification of a single band of the expected size (~1.6 kb).
-
Purification and Sequencing: Purify the remaining PCR product using a commercial kit and send it for Sanger sequencing using the same forward and reverse primers.
-
Sequence Analysis: Align the obtained sequences with a wild-type ERG11 reference sequence (e.g., from a susceptible strain like SC5314) to identify any nucleotide changes and the resulting amino acid substitutions.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to quantify the mRNA levels of ERG11, CDR1, CDR2, and MDR1 to determine if they are overexpressed in resistant isolates.
Materials:
-
RNA extracted from C. albicans isolates grown to mid-log phase.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
qPCR primers for target genes (ERG11, CDR1, MDR1) and a reference gene (e.g., ACT1).
-
SYBR Green or TaqMan-based qPCR master mix.
-
Real-time PCR instrument.
Example qPCR Primers:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| ERG11 | AACTACTTTTGTTTATAATTTAAGATGGACTATTGA | AATGATTTCTGCTGGTTCAGTAGGT | |
| CDR1 | TGGGGACAACTTGTTGATTACA | GCAACTGTTGTTGTTGTTGTTG | |
| MDR1 | AAGAAGAGCTGGAGGATCAGAA | GGCATTGTTTGGAAGAAAGATA | [8] |
| ACT1 | TTGGTGATGAAGCCCAATCC | CATATCGTCCCAGTTGGAAACA | [9] |
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from C. albicans isolates using a reliable method (e.g., hot phenol (B47542) or commercial kit). Treat with DNase I to remove any contaminating genomic DNA. Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Set up a 20 µL qPCR reaction containing:
-
10 µL 2x SYBR Green Master Mix
-
0.5 µL 10 µM forward primer
-
0.5 µL 10 µM reverse primer
-
2 µL cDNA template (diluted 1:10)
-
7 µL nuclease-free water
-
-
-
qPCR Program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis to verify product specificity.
-
-
Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene (ACT1) and comparing to a susceptible control strain.
Efflux Pump Activity Assay using Rhodamine 6G
This assay measures the activity of efflux pumps, particularly Cdr1p and Cdr2p, by monitoring the extrusion of the fluorescent substrate rhodamine 6G (R6G).
Materials:
-
C. albicans isolates.
-
Phosphate-buffered saline (PBS).
-
Rhodamine 6G (R6G) stock solution (10 mM in DMSO).
-
Glucose.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Grow C. albicans isolates to exponential phase in a suitable medium (e.g., YPD). Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a density of approximately 1 x 10^7 cells/mL.
-
R6G Loading: Add R6G to the cell suspension to a final concentration of 10 µM. Incubate at 37°C for 30 minutes to allow for passive uptake of the dye.
-
Washing: Pellet the cells by centrifugation and wash once with PBS to remove extracellular R6G.
-
Efflux Induction: Resuspend the R6G-loaded cells in PBS containing 2% glucose to energize the ATP-dependent efflux pumps.
-
Flow Cytometry Analysis: Immediately begin acquiring data on a flow cytometer, measuring the fluorescence of the cell population over time (e.g., at 0, 5, 10, 15, and 20 minutes).[10] A decrease in cellular fluorescence over time indicates active efflux of R6G. Compare the rate of efflux between resistant and susceptible isolates.
Experimental and Logical Workflows
The investigation of this compound resistance in a clinical C. albicans isolate typically follows a structured workflow.
Figure 2: A typical experimental workflow for characterizing this compound resistance.
The logical relationship between the different molecular mechanisms contributing to this compound resistance can be visualized as a network of interconnected events.
Figure 3: Interplay of molecular mechanisms leading to this compound resistance.
This guide provides a comprehensive overview of the molecular basis of this compound resistance in C. albicans. The presented data and protocols serve as a valuable resource for researchers and drug development professionals working to combat the growing threat of antifungal resistance. A thorough understanding of these mechanisms is essential for the development of next-generation antifungals and for the implementation of effective clinical strategies to manage resistant infections.
References
- 1. A Clinical Isolate of Candida albicans with Mutations in ERG11 (Encoding Sterol 14α-Demethylase) and ERG5 (Encoding C22 Desaturase) Is Cross Resistant to Azoles and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contribution of Clinically Derived Mutations in ERG11 to Azole Resistance in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of MDR-1 and CDR-2 genes in fluconazole resistance of Candida albicans isolated from patients with vulvovaginal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The evaluation of the overexpression of the ERG‐11, MDR‐1, CDR‐1, and CDR‐2 genes in fluconazole‐resistant Candida albicans isolated from Ahvazian cancer patients with oral candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 7. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Application of Real-Time Quantitative PCR to Molecular Analysis of Candida albicans Strains Exhibiting Reduced Susceptibility to Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDR1, CDR2, MDR1 and ERG11 expression in azole resistant Сandida albicans isolated from HIV-infected patients in city of Moscow - Voropaev - Russian Journal of Infection and Immunity [iimmun.ru]
Voriconazole Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole (B182144) is a second-generation triazole antifungal agent with a broad spectrum of activity against many clinically significant fungal pathogens, including Aspergillus and Candida species. Its mechanism of action involves the inhibition of the fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2] The disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols, compromising cell membrane integrity and ultimately inhibiting fungal growth.[3][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound, detailing the impact of structural modifications on its antifungal activity. The guide also includes detailed experimental protocols for the synthesis and evaluation of this compound analogs.
Core Structure-Activity Relationships of this compound
The antifungal potency and spectrum of this compound are intrinsically linked to its unique chemical architecture. Key structural features that govern its biological activity include the (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol core. SAR studies on this compound and related azoles have highlighted the critical contributions of the triazole ring, the dihalophenyl group, the fluoropyrimidine moiety, and the α-methyl group.
The Triazole Moiety
The 1,2,4-triazole (B32235) ring is a cornerstone of the pharmacophore for this class of antifungals. The nitrogen atom at the 4-position (N4) of the triazole ring coordinates to the heme iron atom in the active site of CYP51, a crucial interaction for potent inhibition of the enzyme.[1]
The Dihalophenyl Group
The 2,4-difluorophenyl group plays a significant role in the binding of this compound to the active site of CYP51. The fluorine substitutions enhance the binding affinity and contribute to the overall potency of the molecule.
The Fluoropyrimidine Side Chain
A key distinguishing feature of this compound compared to its predecessor, fluconazole, is the replacement of a triazole ring with a 5-fluoropyrimidine (B1206419) moiety. This modification is a major contributor to this compound's broader spectrum of activity, particularly against filamentous fungi like Aspergillus species.[5] SAR studies on related pyrimidine (B1678525) derivatives have shown that the nature and position of substituents on the pyrimidine ring can significantly influence biological activity.
The α-Methyl Group
The presence of an α-methyl group on the carbon adjacent to the tertiary alcohol is another critical structural element that differentiates this compound from fluconazole. This methyl group has been shown to have a marked beneficial effect on the antifungal potency.[5]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro antifungal activities (Minimum Inhibitory Concentration, MIC, in µg/mL) of this compound and a selection of its analogs against various fungal pathogens. This data illustrates the impact of specific structural modifications on antifungal potency.
Table 1: Antifungal Activity of this compound and Reference Azoles against Candida Species
| Compound | C. albicans MIC (µg/mL) | C. glabrata MIC (µg/mL) | C. krusei MIC (µg/mL) | C. parapsilosis MIC (µg/mL) | C. tropicalis MIC (µg/mL) |
| This compound | 0.01 - 0.25 | 0.03 - 8 | 0.01 - >4 | 0.015 - 0.25 | 0.015 - 0.25 |
| Fluconazole | 0.25 - 64 | 0.5 - 64 | 8 - >64 | 0.25 - 8 | 0.25 - 16 |
| Itraconazole | 0.03 - 1 | 0.12 - 4 | 0.12 - 2 | 0.03 - 0.5 | 0.03 - 1 |
Data compiled from multiple sources.[6][7]
Table 2: Antifungal Activity of this compound and Reference Azoles against Aspergillus Species
| Compound | A. fumigatus MIC (µg/mL) | A. flavus MIC (µg/mL) | A. niger MIC (µg/mL) | A. terreus MIC (µg/mL) |
| This compound | < 0.03 - 2 | 0.25 - 2 | 0.25 - 2 | 0.12 - 1 |
| Itraconazole | 0.12 - 4 | 0.25 - 2 | 0.5 - 4 | 0.25 - 2 |
| Amphotericin B | 0.25 - 4 | 0.5 - 2 | 0.5 - 2 | 1 - 4 |
Data compiled from multiple sources.[8][9]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound analogs and the evaluation of their antifungal activity.
Synthesis of this compound Analogs
The synthesis of this compound analogs generally follows a multi-step pathway. A representative synthetic scheme is outlined below.
General Procedure for the Preparation of a this compound Analog:
-
Synthesis of the Substituted Phenacyl Bromide: To a solution of the appropriately substituted acetophenone (B1666503) in a suitable solvent (e.g., diethyl ether or chloroform), add bromine dropwise at 0°C. Stir the reaction mixture at room temperature until completion. After the reaction, the solvent is evaporated, and the residue is purified to yield the phenacyl bromide derivative.
-
Synthesis of the Triazolyl Ketone: A mixture of the substituted phenacyl bromide and 1,2,4-triazole in a solvent such as dimethylformamide (DMF) is stirred at room temperature in the presence of a base (e.g., potassium carbonate). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the triazolyl ketone.
-
Grignard Reaction: To a solution of the triazolyl ketone in an anhydrous solvent like tetrahydrofuran (B95107) (THF), a Grignard reagent derived from the desired heterocyclic or aromatic side chain (e.g., 4-bromofluoropyrimidine) is added dropwise at a low temperature (e.g., -78°C). The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted, and the organic phase is dried and purified to yield the desired this compound analog.
This is a generalized procedure and may require optimization for specific analogs.
Antifungal Susceptibility Testing: Broth Microdilution Method
The in vitro antifungal activity of the synthesized compounds is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours. A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to prepare a stock solution. Serial two-fold dilutions of the compounds are prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate containing the drug dilutions is inoculated with the fungal suspension. A drug-free well serves as a growth control, and a non-inoculated well serves as a sterility control. The plates are incubated at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. The inhibition is determined visually or by using a spectrophotometric reader.
Visualizations
Ergosterol Biosynthesis Pathway and this compound's Mechanism of Action
References
- 1. Molecular modelling of lanosterol 14 alpha-demethylase (CYP51) from Saccharomyces cerevisiae via homology with CYP102, a unique bacterial cytochrome P450 isoform: quantitative structure-activity relationships (QSARs) within two related series of antifungal azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel α-Aminophosphonates and α-Aminophosphonic Acids: Synthesis, Molecular Docking and Evaluation of Antifungal Activity against Scedosporium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. In vitro susceptibility testing of Candida and Aspergillus spp. to this compound and other antifungal agents using Etest: results of a French multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of cyp51A Mutations on the Pharmacokinetic and Pharmacodynamic Properties of this compound in a Murine Model of Disseminated Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on Voriconazole for Invasive Fungal Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational clinical studies that established voriconazole (B182144) as a primary treatment for invasive fungal infections, with a core focus on invasive aspergillosis. It includes detailed experimental protocols from pivotal trials, a comprehensive summary of quantitative data in structured tables, and visualizations of key pathways and workflows to support research and development in antifungal therapies.
Mechanism of Action
This compound is a broad-spectrum triazole antifungal agent.[1] Its primary mechanism of action is the inhibition of the fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase.[2][3] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway.[2][4] Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing it with integrity and fluidity.[2][5]
By inhibiting lanosterol 14α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol in the cell membrane.[5][6] This also causes an accumulation of toxic 14α-methylated sterol precursors.[2] The combination of ergosterol depletion and toxic sterol accumulation compromises the fungal cell membrane's structure and function, increasing its permeability and ultimately leading to fungal cell death.[1][2] this compound has a higher affinity for the fungal enzyme than for mammalian enzyme systems, which provides its selective toxicity.[4]
Pivotal Clinical Trial for Invasive Aspergillosis
A landmark initial study that established this compound's role in treating invasive aspergillosis was a randomized, open-label trial comparing its efficacy and safety with the then-standard therapy, amphotericin B deoxycholate.[7][8]
Experimental Protocol: Herbrecht et al. (2002)
Study Design: A randomized, unblinded, multicenter trial comparing this compound with amphotericin B for the primary treatment of definite or probable invasive aspergillosis.[7][8]
Patient Population:
-
Inclusion Criteria: Patients aged 12 years or older with a diagnosis of definite or probable invasive aspergillosis based on predefined criteria (host factors, clinical manifestations, and mycological evidence).[8] Underlying conditions for most patients included allogeneic hematopoietic-cell transplantation or hematologic malignancies like acute leukemia.[7]
-
Exclusion Criteria: Patients who had received prior systemic antifungal therapy for more than 96 hours for the current episode of aspergillosis.
Treatment Regimens:
-
This compound Arm:
-
Intravenous (IV) Loading Dose: 6 mg/kg every 12 hours for the first 24 hours (two doses).[7][8]
-
IV Maintenance Dose: 4 mg/kg every 12 hours for a minimum of seven days.[7][8]
-
Oral (PO) Step-down: After at least seven days of IV therapy and clinical improvement, patients could be switched to 200 mg orally twice daily.[7][8]
-
-
Amphotericin B Arm:
Treatment Duration: The planned duration of therapy was 12 weeks.[8] Patients who experienced treatment failure or intolerance could be switched to other licensed antifungal therapies.[7][8]
Efficacy Assessment:
-
Primary Endpoint: The primary outcome was a successful response at week 12, defined as either a complete or partial response.[7][8]
-
Response Criteria: Assessment was based on a composite of clinical, radiological, and microbiological findings.
-
Complete Response: Resolution of all attributable signs and symptoms and radiographic abnormalities.
-
Partial Response: Clinically significant improvement in signs, symptoms, and radiographic findings.
-
Stable Response: No significant change.
-
Failure: Progression of disease or death.
-
Safety Assessment: Adverse events were monitored throughout the study and graded for severity and relationship to the study drug.[7]
References
- 1. youtube.com [youtube.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: in the treatment of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 6. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound versus amphotericin B for primary therapy of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
Methodological & Application
Anwendungshinweise und Protokolle zur Dosierung von Voriconazol in In-vivo-Tierstudien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Leitfaden für die Berechnung und Verabreichung von Voriconazol in präklinischen In-vivo-Tierstudien. Die hier zusammengefassten Informationen basieren auf publizierten pharmakokinetischen und pharmakodynamischen (PK/PD) Daten, um eine rationale Dosisauswahl für verschiedene Tiermodelle, insbesondere Mäuse und Ratten, zu ermöglichen.
Einleitung und Wirkmechanismus
Voriconazol ist ein Breitspektrum-Triazol-Antimykotikum, das die Ergosterol-Biosynthese in Pilzen hemmt.[1][2] Ergosterol ist ein wesentlicher Bestandteil der pilzlichen Zellmembran und erfüllt eine ähnliche Funktion wie Cholesterin in tierischen Zellen.[3] Voriconazol inhibiert spezifisch das Cytochrom-P450-abhängige Enzym Lanosterol-14α-Demethylase (Erg11p), was zu einer Verarmung an Ergosterol und einer Akkumulation von toxischen 14α-methylierten Sterolen führt.[4][5][6] Dies stört die Membranintegrität und -fluidität und hemmt somit das Pilzwachstum.[1][6]
Signalweg der Ergosterol-Biosynthese
Der folgende Graph veranschaulicht den vereinfachten Signalweg der Ergosterol-Biosynthese und den Angriffspunkt von Voriconazol.
Abbildung 1: Vereinfachter Signalweg der Ergosterol-Biosynthese in Pilzen mit dem Angriffspunkt von Voriconazol.
Pharmakokinetische Überlegungen und Dosierungsberechnung
Die Wirksamkeit von Triazol-Antimykotika wie Voriconazol korreliert am besten mit dem Verhältnis der Fläche unter der Konzentrations-Zeit-Kurve zum ungebundenen (freien) Wirkstoff über 24 Stunden zur minimalen Hemmkonzentration (fAUC/MHK).[7][8] In murinen Candidiasis-Modellen wurde gezeigt, dass ein fAUC/MHK-Verhältnis von 20 bis 25 mit einem Therapieerfolg assoziiert ist.[8]
Pharmakokinetische Parameter in Tiermodellen
Die Dosierung muss an die Spezies angepasst werden, da die Pharmakokinetik erheblich variieren kann.
| Parameter | Maus (infiziert, neutropenisch) | Ratte | Mensch (Referenz) |
| Halbwertszeit (t½) | 0,7 - 2,9 Stunden[8] | ~1,3 Stunden (nach Vonoprazan-Gabe)[9] | ~6 Stunden (dosisabhängig)[10] |
| Proteinbindung | ~78 %[8] | Nicht spezifiziert | ~58 %[6] |
| Orale Bioverfügbarkeit | Nicht spezifiziert | Nicht spezifiziert | ~96 %[11] |
| Metabolismus | Hepatisch (vermutlich CYP-Enzyme) | Hepatisch (CYP-Enzyme)[9] | Hepatisch (CYP2C19, CYP2C9, CYP3A4)[1] |
Tabelle 1: Vergleichende pharmakokinetische Parameter von Voriconazol.
Empfohlene Dosierungen in Tiermodellen
Die folgenden Dosierungen stammen aus publizierten Wirksamkeits- und PK/PD-Studien und dienen als Ausgangspunkt für die Protokollentwicklung.
| Spezies | Modell / Infektion | Applikationsweg | Dosierung (mg/kg/Tag) | Frequenz | Quelle |
| Maus | Disseminierte Aspergillose (A. flavus) | Oral (p.o.) / Intraperitoneal (i.p.) | 40 mg/kg | 1x täglich | [12] |
| Maus | Invasive Aspergillose (A. fumigatus) | Intraperitoneal (i.p.) | 5 - 40 mg/kg | 1x täglich | [13] |
| Maus | Disseminierte Candidose (C. albicans) | Subkutan (s.c.) | 0,0625 - 80 mg/kg | Variabel (PK/PD-Studie) | [8] |
| Ratte | Invasive pulmonale Aspergillose | Intravenös (i.v.) | 20 mg/kg (10 mg/kg 2x täglich) | 2x täglich | [14] |
| Ratte | PK-Interaktionsstudie | Oral (p.o.) | 30 mg/kg | 1x täglich | [9][15] |
Tabelle 2: Empfohlene Voriconazol-Dosierungen für In-vivo-Studien.
Experimentelle Protokolle
Vorbereitung der Voriconazol-Lösung/Suspension
Voriconazol ist in Wasser schwer löslich (0,71 mg/ml), was die Zubereitung für die In-vivo-Verabreichung zu einer Herausforderung macht.[16]
Protokoll 3.1.1: Herstellung einer oralen Suspension (Beispiel)
Dieses Protokoll eignet sich für die Verabreichung per Schlundsonde (Gavage).
-
Materialien:
-
Voriconazol-Reinsubstanz (Pulver)
-
Lösungsmittel: Dimethylsulfoxid (DMSO) (optional, für schwerlösliche Konzentrationen)
-
Vehikel: 0,5% (w/v) Methylcellulose oder kommerziell erhältliche Suspensionsvehikel wie ORA-Plus®.[17]
-
Steriles Wasser für Injektionszwecke oder deionisiertes Wasser
-
-
Vorgehensweise:
-
Die benötigte Menge Voriconazol-Pulver präzise abwiegen.
-
Option A (Direkte Suspendierung): Das Pulver in einem Mörser mit einer kleinen Menge des Suspensionsvehikels zu einer feinen Paste anreiben. Nach und nach das restliche Vehikel unter ständigem Rühren oder Mörsern hinzufügen, bis das gewünschte Endvolumen und die Zielkonzentration erreicht sind.
-
Option B (mit DMSO): Wenn eine höhere Konzentration benötigt wird, das Voriconazol-Pulver zuerst in einer minimalen Menge DMSO lösen (Löslichkeit ca. 20 mg/ml).[14] Diese Lösung anschließend unter kräftigem Rühren oder Vortexen langsam zu dem Suspensionsvehikel (z. B. Methylcellulose) geben.
-
Wichtig: Der Endanteil von DMSO in der Formulierung sollte so gering wie möglich gehalten werden (typischerweise <5-10%), um Toxizität zu vermeiden.
-
-
Die Suspension unmittelbar vor jeder Verabreichung durch Vortexen oder Schütteln gründlich resuspendieren, um eine homogene Dosis zu gewährleisten.
-
Protokoll 3.1.2: Herstellung einer Lösung für die parenterale Gabe (i.p. / i.v.)
-
Materialien:
-
Voriconazol-Reinsubstanz oder kommerzielles Pulver zur Herstellung einer Infusionslösung (enthält oft Lösungsvermittler wie Sulfobutylether-β-Cyclodextrin, SBECD).
-
Lösungsmittel: Wasser für Injektionszwecke (WFI) oder 0,9%ige Kochsalzlösung.[18]
-
DMSO (nur wenn Reinsubstanz ohne Lösungsvermittler verwendet wird).
-
-
Vorgehensweise (mit kommerziellem Pulver):
-
Das Pulver gemäß den Herstellerangaben mit WFI oder 0,9%iger NaCl rekonstituieren, um eine Stammlösung (z. B. 10 mg/ml) zu erhalten.[18][19]
-
Diese Stammlösung weiter mit 0,9%iger NaCl auf die gewünschte Endkonzentration für die Injektion verdünnen. Die Lösung sollte klar und frei von Partikeln sein.
-
-
Vorgehensweise (mit Reinsubstanz):
-
Voriconazol in einer minimalen Menge DMSO lösen.
-
Diese DMSO-Lösung langsam in das gewünschte Volumen an sterilem 0,9%igem NaCl oder 5%iger Dextroselösung unter ständigem Rühren geben.
-
Achtung: Es kann zu Ausfällungen kommen. Die Endkonzentration muss validiert werden. Der DMSO-Anteil muss auch hier minimiert werden.
-
-
Applikations-Workflow
Der folgende Workflow beschreibt die logischen Schritte von der Dosierungsplanung bis zur Auswertung.
Abbildung 2: Experimenteller Workflow für Voriconazol-Tierstudien.
Wichtige Hinweise und Überlegungen
-
Toxizität: Voriconazol kann bei Ratten in therapeutischen Dosen Teratogenität und Embryotoxizität zeigen.[4][9] Bei hohen Dosen können Leber- und Nierenfunktion beeinträchtigt werden. Eine engmaschige Überwachung der Tiere auf klinische Anzeichen von Toxizität ist unerlässlich.
-
Nicht-lineare Pharmakokinetik: Voriconazol zeigt eine nicht-lineare (sättigbare) Pharmakokinetik, was bedeutet, dass eine Dosiserhöhung zu einem überproportionalen Anstieg der Plasmakonzentration führen kann.[9] Dies muss bei der Dosisanpassung berücksichtigt werden.
-
Vehikel-Kontrollen: In allen Experimenten müssen entsprechende Vehikel-Kontrollgruppen mitgeführt werden, um sicherzustellen, dass die beobachteten Effekte auf Voriconazol und nicht auf das Lösungsmittel (z. B. DMSO) oder das Suspensionsmittel zurückzuführen sind.
-
Fütterungsstatus: Die orale Resorption von Voriconazol kann durch fettreiches Futter beeinträchtigt werden.[8] Für eine konsistente Resorption sollte die Verabreichung standardisiert werden, z. B. nach einer kurzen Fastenperiode oder zu einer festen Zeit in Relation zum Fütterungszyklus.[1][2]
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The pharmacokinetics of voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vfend (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 7. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo pharmacokinetics and pharmacodynamics of a new triazole, this compound, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on the Pharmacokinetics of Vonoprazan in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dermnetnz.org [dermnetnz.org]
- 11. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]
- 12. Pharmacodynamics of this compound against Wild-Type and Azole-Resistant Aspergillus flavus Isolates in a Nonneutropenic Murine Model of Disseminated Aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Development, Analysis, and Determination of Pharmacokinetic Properties of a Solid SMEDDS of this compound for Enhanced Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. avmajournals.avma.org [avmajournals.avma.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. globalrph.com [globalrph.com]
Application Note: Quantification of Voriconazole in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Introduction
Voriconazole (B182144) is a broad-spectrum, second-generation triazole antifungal agent used in the treatment of serious and invasive fungal infections, including aspergillosis and candidiasis.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of this compound is crucial to optimize clinical efficacy while minimizing dose-related toxicity.[2] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, reliable, and widely accessible method for the quantification of this compound in plasma samples, making it suitable for routine TDM and pharmacokinetic studies.[2][3]
This application note provides a detailed protocol for the determination of this compound concentrations in human plasma using a reversed-phase HPLC-UV method. The protocol includes procedures for sample preparation by protein precipitation, chromatographic conditions, and method validation parameters.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method for sample clean-up prior to HPLC analysis.[4] Methanol, acetonitrile (B52724), and perchloric acid are common precipitating agents.[4] The following protocol describes a general procedure using methanol.
Materials:
-
Human plasma samples
-
This compound reference standard
-
Internal Standard (IS) (e.g., ketoconazole, posaconazole, or a structural analog)[5][6]
-
Methanol (HPLC grade)[6]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard and Quality Control (QC) Sample Preparation: Prepare stock solutions of this compound and the internal standard in methanol.[2] From these stock solutions, prepare working standards and QC samples at various concentrations by spiking known amounts into blank human plasma.[2]
-
Sample Aliquoting: Pipette a known volume of plasma sample (e.g., 100 µL to 500 µL) into a microcentrifuge tube.[4][7]
-
Addition of Internal Standard: Add a specified volume of the internal standard solution to each tube (except for blank samples).[6]
-
Protein Precipitation: Add a precipitating agent, such as cold methanol, typically in a 1:3 or 1:4 plasma-to-precipitant ratio (v/v).[4][8]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[4]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000-15,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[4]
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial for HPLC injection.[2]
HPLC-UV Chromatographic Conditions
The following are typical chromatographic conditions for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Conditions |
| HPLC System | An isocratic HPLC system with a UV-Vis detector.[2] |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2] |
| Mobile Phase | A mixture of acetonitrile and water (e.g., 60:40 v/v or 70:30 v/v).[2][5] |
| Flow Rate | 0.8 to 1.0 mL/min.[2][5] |
| Injection Volume | 20 µL to 100 µL.[1][2] |
| Column Temperature | Ambient or controlled at 25°C.[5] |
| Detection Wavelength | 254 nm or 256 nm.[1][9] |
| Run Time | Approximately 10-15 minutes.[5] |
Data Presentation
The following tables summarize the quantitative data from various validated HPLC methods for this compound quantification in plasma.
Table 1: Linearity and Range
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Analytical Method |
| 0.125 - 12.5 | 0.9999 | HPLC-UV[6] |
| 0.2 - 15 | > 0.998 | HPLC-UV[2] |
| 0.125 - 16 | Not Specified | HPLC-DAD[5] |
| 0.2 - 40 | 0.9992 | HPLC[10] |
| 0.2 - 10 | Not Specified | HPLC[11] |
| 0.25 - 16.0 | 0.9999 | HPLC-UV[3] |
| 0.1 - 20.0 | Not Specified | HPLC[12] |
Table 2: Accuracy and Precision
| Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 0.125 - 12.5 | 0.9 - 2.2 | 1.3 - 6.1 | -4.2 to 1.6[6][13] |
| 0.2, 0.5, 4, 8 | Not Specified | 16, 11.4, 7.8, 9.2 | Not Specified[14] |
| 0.25, 8.0, 16.0 | Not Specified | Not Specified | 99.3 - 101[15] |
| QC Samples | < 15 | < 15 | Within 15%[3] |
| 0.1, 1, 10 | Not Specified | Not Specified | Not Specified[16] |
Table 3: Recovery
| Sample Preparation Method | Recovery (%) |
| Protein Precipitation (Methanol) | > 97.8[6] |
| Solid-Phase Extraction | 89.3 - 100.4[14] |
| Liquid-Liquid Extraction | 94.4[8] |
| Protein Precipitation (Acetonitrile) | > 90[4] |
| Extraction | 85 - 115[10] |
Mandatory Visualization
Caption: Workflow for this compound Quantification in Plasma by HPLC.
References
- 1. Development and validation of an efficient HPLC method for quantification of this compound in plasma and microdialysate reflecting an important target site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma this compound Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring of this compound: validation of a high performance liquid chromatography method and comparison with an ARK immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Standardization and validation of a high-efficiency liquid chromatography with a diode-array detector (HPLC-DAD) for this compound blood level determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.asm.org [journals.asm.org]
- 8. benchchem.com [benchchem.com]
- 9. journals.plos.org [journals.plos.org]
- 10. Quantification of this compound in rat plasma using HPLC and pharmacokinetic analysis [jcps.bjmu.edu.cn]
- 11. A rapid HPLC assay for this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous Determination of this compound and Posaconazole Concentrations in Human Plasma by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a High-Performance Liquid Chromatography Assay for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jmatonline.com [jmatonline.com]
- 16. biotage.com [biotage.com]
Application Notes and Protocols for Voriconazole Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to the triazole antifungal agent voriconazole (B182144). The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and accuracy.
Introduction
This compound is a broad-spectrum triazole antifungal agent critical in the treatment of invasive fungal infections, particularly those caused by Aspergillus and Candida species.[1] It functions by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane.[2][3][4] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, compromising cell membrane integrity and ultimately inhibiting fungal growth.[2][3] The emergence of resistance to this compound necessitates accurate susceptibility testing to guide appropriate therapeutic strategies.[5][6]
Data Presentation: Minimum Inhibitory Concentration (MIC) Breakpoints
The following tables summarize the clinical breakpoints for this compound against common Candida and Aspergillus species according to CLSI and EUCAST guidelines. These values are crucial for categorizing fungal isolates as susceptible, intermediate (or susceptible, increased exposure), or resistant.
Table 1: this compound Clinical Breakpoints for Candida Species (μg/mL)
| Species | CLSI Breakpoint (Susceptible) | EUCAST Breakpoint (Susceptible) |
| Candida albicans | ≤0.125 | ≤0.06 |
| Candida tropicalis | ≤0.125 | Not Defined |
| Candida parapsilosis | ≤0.125 | Not Defined |
| Candida krusei | Not Defined | Not Defined |
| Candida glabrata | Not Defined | Not Defined |
Note: For species without defined breakpoints, epidemiological cutoff values (ECVs/ECOFFs) may be used to distinguish wild-type from non-wild-type isolates.[7] CLSI and EUCAST breakpoints for C. albicans differ by one dilution.[8][9]
Table 2: this compound Clinical Breakpoints for Aspergillus Species (μg/mL)
| Species | CLSI Breakpoint (Susceptible) | EUCAST Breakpoint (Susceptible) |
| Aspergillus fumigatus | ≤1 | ≤1 |
| Aspergillus flavus | Not Defined | ≤1 |
| Aspergillus niger | Not Defined | ≤1 |
| Aspergillus terreus | Not Defined | ≤1 |
Note: Isolates of A. fumigatus with MIC values ≥2 µg/mL are considered resistant.[10]
Experimental Protocols
Broth Microdilution Method (Based on CLSI M27 and M38 Standards)
This method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Materials:
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate
-
Sabouraud Dextrose Agar (B569324) (SDA)
-
Sterile saline or water
-
Spectrophotometer
-
Incubator (35°C)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[11]
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in RPMI 1640 to achieve a concentration twice the highest final concentration to be tested.
-
Plate Preparation: Perform serial twofold dilutions of the this compound solution in the 96-well plates with RPMI 1640 to obtain a range of concentrations (e.g., 0.0313 to 16 µg/mL).[12]
-
Inoculum Preparation:
-
Subculture the fungal isolate onto SDA and incubate at 35°C.
-
Harvest fungal colonies and suspend in sterile saline.
-
Adjust the inoculum suspension to a 0.5 McFarland turbidity standard.
-
Dilute the adjusted inoculum in RPMI 1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter wells.[13][14]
-
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.[12]
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control well.[12][13]
Disk Diffusion Method (Based on CLSI M44 Standard)
This method is a simpler, agar-based alternative to broth microdilution for some yeast species.
Materials:
-
1 µg this compound disks
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue
-
Fungal isolate
-
SDA
-
Sterile saline
-
Calipers
-
Incubator (35°C)
-
QC strains (e.g., Candida albicans ATCC 90028, C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[15]
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method (0.5 McFarland).
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak the entire surface of the Mueller-Hinton agar plate evenly in three directions.
-
Disk Application: Aseptically apply a 1 µg this compound disk to the center of the inoculated agar surface.
-
Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[15]
-
Reading the Zones of Inhibition: Measure the diameter of the zone of complete or marked reduction in growth around the disk to the nearest millimeter using calipers.[15] Interpret the results based on established zone diameter breakpoints.[16]
Mandatory Visualizations
Caption: Workflow for this compound Susceptibility Testing.
Caption: this compound's Mechanism of Action.
References
- 1. fiveable.me [fiveable.me]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 5. FR01 | this compound Breakpoints for Aspergillus fumigatus [clsi.org]
- 6. Investigation of Multiple Resistance Mechanisms in this compound-Resistant Aspergillus flavus Clinical Isolates from a Chest Hospital Surveillance in Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the Etest Method for Determining this compound Susceptibilities of 312 Clinical Isolates of Candida Species by Using Three Different Agar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and this compound against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Two Microdilution Methods for Testing Susceptibility of Candida spp. to this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Results of this compound Disk Diffusion Testing for Candida Species with Results from a Central Reference Laboratory in the ARTEMIS Global Antifungal Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Voriconazole in a Murine Model of Disseminated Aspergillosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of voriconazole (B182144) in murine models of disseminated aspergillosis, a critical tool in preclinical antifungal drug development. The following sections detail experimental protocols, summarize key efficacy data, and visualize experimental workflows and the drug's mechanism of action.
Quantitative Data Summary
The efficacy of this compound in murine models of disseminated aspergillosis is typically assessed by survival rates and the reduction of fungal burden in target organs. The following tables summarize representative data from studies using different Aspergillus species and this compound dosing regimens.
Table 1: Survival Outcomes in Murine Models of Disseminated Aspergillosis Treated with this compound
| Aspergillus Species | Mouse Model | This compound Dose | Treatment Duration | Survival Rate (%) | Control Survival Rate (%) | Reference |
| A. fumigatus | Immunosuppressed | 25 mg/kg/day (oral) | 7 days | Varied (strain-dependent) | <20% | [1][2][3] |
| A. terreus | Immunosuppressed | 25 mg/kg/day (oral) | Not Specified | 50-60% (for MICs ≤1 µg/ml) | <20% | [4] |
| A. flavus | Non-neutropenic | 40 mg/kg/day (intraperitoneal) | 7 days | 72-100% | Not Specified | [5][6] |
| A. fumigatus (azole-resistant) | Non-neutropenic | 20 mg/kg/day | 7 days | 72.2% | Not Specified | [7] |
| A. fumigatus (wild-type) | Non-neutropenic | 10-80 mg/kg/day (oral) | 14 days | Dose-dependent | 0-10% | [8][9] |
Table 2: Fungal Burden Reduction in Target Organs with this compound Treatment
| Aspergillus Species | Mouse Model | Target Organ | This compound Dose | Fungal Burden Reduction | Reference |
| A. fumigatus | Immunosuppressed | Kidneys, Brain | 25 mg/kg/day (oral) | Significant reduction for strains with MICs ≤0.25 µg/ml | [1][2] |
| A. terreus | Immunosuppressed | Brain | 25 mg/kg/day (oral) | Low efficacy for strains with MICs >1 µg/ml | [4] |
| Fusarium solani | Immunosuppressed | Kidneys | 10-20 mg/kg/day (oral, with grapefruit juice) | Significant reduction | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in a murine model of disseminated aspergillosis.
Murine Model of Disseminated Aspergillosis (Immunocompromised)
This protocol is designed to establish a systemic Aspergillus infection in mice with compromised immune systems, mimicking the condition in many human patients.
Materials:
-
Male or female mice (e.g., BALB/c or CD-1), 4-6 weeks old.
-
Immunosuppressive agents (e.g., cyclophosphamide (B585), corticosteroids).
-
Aspergillus species conidia (e.g., A. fumigatus, A. terreus).
-
Sterile saline (0.9% NaCl).
-
Hemocytometer or spectrophotometer for spore counting.
-
This compound for oral gavage or intraperitoneal injection.
Procedure:
-
Immunosuppression: Induce neutropenia by administering cyclophosphamide (e.g., 150-200 mg/kg) intraperitoneally for several days prior to infection. Corticosteroids (e.g., cortisone (B1669442) acetate) can also be used to induce immunosuppression.
-
Inoculum Preparation: Harvest conidia from a 5- to 7-day-old culture of Aspergillus on potato dextrose agar (B569324). Suspend the conidia in sterile saline containing a small amount of Tween 80 (0.01-0.05%) to prevent clumping. Wash the conidia by centrifugation and resuspend in sterile saline.
-
Infection: Infect mice via intravenous injection into the lateral tail vein with a specific inoculum of Aspergillus conidia (e.g., 1 x 10^4 to 1 x 10^6 CFU/mouse) suspended in sterile saline. The exact inoculum size should be predetermined to achieve a desired level of mortality in the control group.
-
This compound Administration: Begin this compound treatment 24 hours post-infection.[8][9] Administer this compound orally by gavage or intraperitoneally at the desired dose (e.g., 10-40 mg/kg) once or twice daily.[5][8][9] The control group should receive the vehicle (e.g., sterile water or saline).
-
Monitoring: Monitor the mice daily for signs of illness (e.g., weight loss, lethargy, ruffled fur) and record survival.
-
Endpoint Analysis: At the end of the study (or when mice become moribund), euthanize the animals. Harvest organs (e.g., kidneys, brain, lungs) for determination of fungal burden (CFU counts) and/or histopathological analysis.
Fungal Burden Determination (CFU Assay)
This protocol quantifies the amount of viable fungus in infected tissues.
Materials:
-
Harvested organs (kidneys, brain, lungs, etc.).
-
Sterile saline (0.9% NaCl).
-
Tissue homogenizer.
-
Sabouraud dextrose agar plates.
-
Incubator.
Procedure:
-
Aseptically remove organs from euthanized mice.
-
Weigh each organ.
-
Homogenize the organs in a known volume of sterile saline.
-
Prepare serial dilutions of the tissue homogenates in sterile saline.
-
Plate the dilutions onto Sabouraud dextrose agar plates.
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colonies on each plate and calculate the number of colony-forming units (CFU) per gram of tissue.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a murine model of disseminated aspergillosis.
Caption: Experimental workflow for this compound efficacy testing.
Mechanism of Action and Host Immune Interaction
This diagram illustrates the mechanism of action of this compound and its interplay with the host immune response in the context of an Aspergillus infection.
Caption: this compound's mechanism and host immune interaction.
References
- 1. Evaluation of the In Vitro Activity of this compound As Predictive of In Vivo Outcome in a Murine Aspergillus fumigatus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of the in vitro activity of this compound as predictive of in vivo outcome in a murine Aspergillus fumigatus infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MIC Values of this compound Are Predictive of Treatment Results in Murine Infections by Aspergillus terreus Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of this compound against Wild-Type and Azole-Resistant Aspergillus flavus Isolates in a Nonneutropenic Murine Model of Disseminated Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of this compound against Wild-Type and Azole-Resistant Aspergillus flavus Isolates in a Nonneutropenic Murine Model of Disseminated Aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Impact of cyp51A Mutations on the Pharmacokinetic and Pharmacodynamic Properties of this compound in a Murine Model of Disseminated Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Testing Voriconazole Cytotoxicity in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole (B182144) is a broad-spectrum triazole antifungal agent primarily used to treat serious fungal infections.[1] Its mechanism of action involves the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death.[1] While effective, this compound can exhibit cytotoxicity in mammalian cells, a critical consideration in drug development and clinical application. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in various cell lines.
Key Principles of this compound Cytotoxicity
This compound-induced cytotoxicity in mammalian cells is a dose-dependent phenomenon.[2][3] Studies have shown that at certain concentrations, this compound can lead to a significant reduction in cell viability.[2][3] The underlying mechanisms are not fully elucidated but are thought to involve the induction of apoptosis, potentially through mitochondrial pathways and the generation of reactive oxygen species.[4][5] It is also associated with phototoxicity in some clinical settings.[6][7]
Experimental Protocols
Several established methods can be employed to evaluate this compound's cytotoxic effects. The choice of cell line and assay depends on the specific research question. Common cell lines for testing include Human Corneal Endothelial Cells (HCECs), Vero cells (from monkey kidney), fibroblasts, and osteoblasts.[2][8][9]
General Cell Culture and Treatment Protocol
-
Cell Seeding: Plate the chosen cell line in 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.[2][8]
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution with a complete cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) in the experiment.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, depending on the experimental design.[8]
-
Cytotoxicity Assessment: Following the incubation period, assess cell viability and cytotoxicity using one or more of the assays detailed below.
Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
After the treatment period, add MTT solution (typically 500 µg/mL in medium) to each well and incubate for 3 hours at 37°C.[8]
-
Remove the MTT solution.[8]
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 550 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the untreated control.
Similar to the MTT assay, the CCK-8 assay is a colorimetric method for determining cell viability.
Protocol:
-
Following this compound exposure, add 10 µL of CCK-8 solution to each well of the 96-well plate.[2]
-
Incubate the plate for 2 hours at 37°C.[2]
-
Measure the absorbance at 450 nm using a microplate reader.[2]
-
Express cell viability as a percentage relative to the control cells.[2]
This fluorescence-based assay distinguishes between live and dead cells using two different fluorescent dyes.
Protocol:
-
After treatment, wash the cells with Phosphate-Buffered Saline (PBS).[2]
-
Apply the Live/Dead Viability/Cytotoxicity Kit reagents to each sample and incubate for 45 minutes.[2]
-
Analyze the cells using a fluorescence microscope, counting the number of green (live) and red (dead) cells.[2]
-
Calculate the percentage of viable cells.[2]
This technique quantifies the number of apoptotic and necrotic cells.
Protocol:
-
Harvest the cells after treatment and wash them with PBS.
-
Resuspend the cells in a binding buffer.
-
Add Annexin V and Propidium Iodide (PI) staining solutions and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are necrotic.[2]
Data Presentation
The quantitative data from cytotoxicity experiments should be summarized for clear comparison.
Table 1: Effect of this compound on Cell Viability in Human Corneal Endothelial Cells (HCECs) after 24 hours
| This compound Concentration (µg/mL) | Cell Viability (%) - CCK-8 Assay[10] | Percentage of Viable Cells - Live/Dead Assay[2][10] |
| 0 (Control) | 100 | 95.37 ± 0.96 |
| 5 | Not specified | 94.52 ± 0.28 |
| 25 | Not specified | 93.15 ± 2.90 |
| 50 | ~86.5 | 92.54 ± 0.40 |
| 100 | ~72.9 | 88.03 ± 7.10 |
| 200 | Not specified | 84.84 ± 7.91 |
| 500 | Not specified | 81.52 ± 5.80 |
| 1000 | Not specified | 75.30 ± 8.58 |
Table 2: Cytotoxicity of this compound on Fibroblasts and Osteoblasts
| Cell Line | This compound Concentration (µg/mL) | Effect on Cell Growth | Recovery after Removal |
| Fibroblasts | > 100 | Decreased growth[9][11] | Recovers after exposure to ≤ 1000 µg/mL[9][11] |
| Osteoblasts | > 100 | Decreased growth[9][11] | Recovers after exposure to ≤ 1000 µg/mL[9][11] |
Table 3: Cytotoxicity of this compound on Vero Cells
| Exposure Time | This compound Concentration Range (µg/mL) | Cytotoxicity Observation |
| 24, 48, 72 hours | 5 - 500 | Minimal cytotoxicity observed[8] |
Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Logical relationship of this compound concentration and cytotoxicity markers.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Cytotoxicity of this compound on Cultured Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Statins and this compound Induce Programmed Cell Death in Acanthamoeba castellanii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Induced Squamous Cell Carcinoma after Hematopoietic Stem Cell Transplantation Showing Early-Stage Vascular Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Induced Photosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Is Cytotoxic at Locally Delivered Concentrations: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound is cytotoxic at locally delivered concentrations: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Voriconazole Formulation in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and handling of intravenous voriconazole (B182144) solutions in a laboratory environment. The information is intended to guide researchers in creating stable and effective formulations for in vitro and in vivo studies.
This compound is a broad-spectrum triazole antifungal agent.[1][2][3] Its primary application is in the treatment of serious fungal infections, particularly those caused by Aspergillus and Candida species.[1][2] The intravenous formulation is crucial for achieving rapid therapeutic concentrations and for use in subjects who cannot take oral medication.
Mechanism of Action
This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase.[1][3][4] This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential structural component of the fungal cell membrane.[1][2][3] The inhibition of ergosterol synthesis leads to the accumulation of toxic methylated sterol precursors, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.[1][2]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Formulation Components
The commercially available intravenous formulation of this compound is a lyophilized powder. The key components are:
| Component | Purpose |
| This compound | Active Pharmaceutical Ingredient (API) |
| Sulfobutyl Ether Beta-Cyclodextrin (SBECD) | Solubilizing agent to enhance the aqueous solubility of this compound. |
Experimental Protocols
Reconstitution of Lyophilized this compound Powder
This protocol describes the initial step of dissolving the lyophilized powder to create a stock solution.
Materials:
-
Vial of lyophilized this compound powder (e.g., 200 mg)
-
Sterile Water for Injection (WFI)
-
Sterile syringe (e.g., 20 mL)
-
Aseptic workspace (e.g., laminar flow hood)
Procedure:
-
Ensure the vial of this compound is at room temperature.
-
Using a sterile syringe, draw 19 mL of Sterile Water for Injection.[5][6][7]
-
Carefully inject the 19 mL of WFI into the this compound vial. The vacuum within the vial should pull the diluent in.[5][6][7]
-
Gently swirl the vial until the powder is completely dissolved, resulting in a clear solution.[6] This will produce 20 mL of a 10 mg/mL this compound stock solution.[5][6][7]
-
Visually inspect the solution for any particulate matter. Only clear solutions should be used.[8]
Dilution to Final Working Concentration
This protocol outlines the dilution of the reconstituted stock solution to the desired final concentration for experimental use.
Materials:
-
Reconstituted this compound stock solution (10 mg/mL)
-
Sterile diluent: 0.9% Sodium Chloride or 5% Dextrose in Water[5][9][10]
-
Sterile container for final solution (e.g., infusion bag, sterile tube)
-
Sterile syringes and needles
Procedure:
-
Calculate the required volume of the 10 mg/mL this compound stock solution based on the desired final concentration and volume.
-
The final concentration of the diluted solution should be between 0.5 mg/mL and 5 mg/mL.[5][6][7][10][11][12]
-
Aseptically withdraw the calculated volume of the this compound stock solution.
-
Add the stock solution to the appropriate volume of the chosen sterile diluent (0.9% NaCl or 5% Dextrose).
-
Mix the final solution gently but thoroughly.
Experimental Workflow Diagram
Caption: Workflow for preparing intravenous this compound.
Stability and Storage
The stability of reconstituted and diluted this compound solutions is dependent on the storage temperature and the diluent used.
| Solution Stage | Diluent | Storage Temperature | Stability Duration |
| Reconstituted Stock (10 mg/mL) | Water for Injection | 2-8°C | Up to 24 hours.[5][8][9] |
| Diluted Solution (0.5-5 mg/mL) | 0.9% Sodium Chloride | 2-8°C | Remains above 90% concentration for 11 days in PVC bags.[9][10][11] |
| Diluted Solution (0.5-5 mg/mL) | 5% Dextrose | 2-8°C | Remains above 90% concentration for 9 days in PVC bags.[9][10][11] |
| Diluted Solution (0.5-5 mg/mL) | 0.9% Sodium Chloride | Room Temperature | Stable for less than 2 days; should be used immediately after preparation.[9][10][11] |
| Diluted Solution (0.5-5 mg/mL) | 5% Dextrose | Room Temperature | Stable for less than 2 days; should be used immediately after preparation.[9][10][11] |
Note: For microbiological safety, it is recommended to use freshly prepared solutions.[5][6][8] If storage is necessary, it should be under validated aseptic conditions.
Important Considerations
-
Incompatibilities: Do not mix or co-infuse this compound with other drugs. It should not be infused with blood products or concentrated electrolyte solutions.[6][12]
-
Visual Inspection: Always visually inspect solutions for particulate matter and discoloration prior to use.
-
pH: The pH of the diluted solutions should be monitored if extended stability is required for specific experimental conditions.[9][10]
-
Container Type: Sorption of this compound to PVC bags may occur over time.[9][10] For long-term studies, consider using polyolefin or glass containers.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. amberlife.net [amberlife.net]
- 3. This compound - BioPharma Notes [biopharmanotes.com]
- 4. This compound: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emed.ie [emed.ie]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pfizermedical.com [pfizermedical.com]
- 8. How can we make eye drops with this compound and what is the stability? | Magis Pharma [qualenica.be]
- 9. Treatment of invasive fungal infections: stability of this compound infusion solutions in PVC bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for In Vitro Dissolution Testing of Voriconazole Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voriconazole (B182144) is a broad-spectrum, triazole antifungal agent categorized as a Biopharmaceutics Classification System (BCS) Class II drug. This classification indicates that this compound possesses high permeability but low aqueous solubility, making the dissolution rate a critical factor in its oral bioavailability. In vitro dissolution testing is therefore a crucial tool in the development and quality control of this compound tablet formulations. It helps ensure lot-to-lot consistency, aids in formulation optimization, and can be used to predict in vivo performance.
These application notes provide detailed protocols for compendial, alternative, and biorelevant in vitro dissolution testing methods for this compound tablets, intended for use by researchers, scientists, and drug development professionals.
Official Pharmacopeial Method (Based on FDA Recommendations)
The U.S. Food and Drug Administration (FDA) maintains a public Dissolution Methods Database with recommendations for various drug products.[1] For this compound tablets, the following method is recommended for quality control and bioequivalence studies.
Experimental Protocol 1: FDA Recommended Method
Objective: To assess the dissolution of immediate-release this compound tablets according to the FDA's recommended method.
Materials:
-
This compound Tablets (Test and Reference products)
-
Deionized/Purified Water
-
Reagents for 0.1 N Hydrochloric Acid (HCl)
-
Dissolution Vessels (900 mL capacity)
-
USP Apparatus 2 (Paddle)
-
Constant temperature water bath
-
UV-Vis Spectrophotometer or a validated HPLC system
-
Syringes and Filters (e.g., 0.45 µm PVDF)
Procedure:
-
Apparatus Setup:
-
Set up the USP Apparatus 2 (Paddle).
-
Maintain the temperature of the dissolution medium at 37 ± 0.5°C using a water bath.
-
-
Medium Preparation:
-
Prepare 900 mL of 0.1 N HCl.
-
Deaerate the medium prior to use.
-
-
Dissolution Test:
-
Place 900 mL of the 0.1 N HCl medium into each dissolution vessel.
-
Allow the medium to equilibrate to 37 ± 0.5°C.
-
Carefully drop one this compound tablet into each vessel.
-
Start the paddle rotation at 50 RPM.
-
Withdraw aliquots (e.g., 10 mL) at specified time points (e.g., 10, 15, 20, 30, and 45 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.
-
-
Sample Analysis (UV-Vis Method):
-
Filter the collected samples through a 0.45 µm filter, discarding the first few milliliters.
-
Measure the absorbance of the filtered samples at approximately 255 nm, using 0.1 N HCl as a blank.
-
Calculate the concentration and the cumulative percentage of this compound dissolved at each time point using a standard calibration curve.
-
Data Presentation: FDA Recommended Method
| Parameter | Condition |
| Apparatus | USP Apparatus 2 (Paddle) |
| Medium | 0.1 N HCl |
| Volume | 900 mL |
| Rotation Speed | 50 RPM |
| Temperature | 37 ± 0.5°C |
| Sampling Times | 10, 15, 20, 30, 45 minutes |
| Analysis | UV-Vis at 255 nm or HPLC |
Table 1: Summary of FDA Recommended Dissolution Conditions for this compound Tablets.
Alternative and Research-Based Dissolution Methods
Scientific literature presents several alternative dissolution methods for this compound tablets, often tailored to specific formulation types (e.g., sustained-release) or research objectives (e.g., simulating gastrointestinal conditions).
Method for Sustained-Release Formulations
For sustained-release tablets, a two-stage dissolution is often employed to simulate the transit from the acidic environment of the stomach to the more neutral pH of the intestine.
Objective: To evaluate the in vitro drug release from sustained-release this compound tablets over an extended period, simulating gastrointestinal pH changes.
Materials:
-
Sustained-Release this compound Tablets
-
Reagents for 0.1 N HCl and pH 6.8 Phosphate (B84403) Buffer
-
USP Apparatus 1 (Basket) or Apparatus 2 (Paddle)
-
Other materials as listed in Protocol 1
Procedure:
-
Apparatus Setup:
-
Set up USP Apparatus 1 (Basket) at 100 RPM or Apparatus 2 (Paddle) at 50 RPM.[2]
-
Maintain the temperature at 37 ± 0.5°C.
-
-
Acid Stage (First 2 hours):
-
Place 900 mL of 0.1 N HCl into each vessel.
-
Place one tablet in each basket or vessel.
-
Begin the test and withdraw samples at 1 and 2 hours.
-
-
Buffer Stage (Subsequent hours):
-
After 2 hours, withdraw a final sample from the acid medium.
-
Change the medium to 900 mL of pH 6.8 phosphate buffer (pre-warmed to 37 ± 0.5°C).
-
Continue the dissolution test for up to 10-12 hours, with sampling at regular intervals (e.g., hourly).[2]
-
-
Sample Analysis:
-
Analyze samples as described in Protocol 1, using the respective medium as a blank. The UV-Vis wavelength is typically 255 nm.[2]
-
| Formulation | 1 hr | 2 hr | 4 hr | 6 hr | 8 hr | 10 hr | 12 hr |
| F1 | 9.1% | 15.2% | 30.8% | 45.1% | 60.5% | 75.3% | 88.2% |
| F9 | 12.5% | 25.1% | 48.9% | 68.4% | 85.3% | 96.2% | 99.8% |
Table 2: Example cumulative drug release data for different sustained-release (SR) this compound tablet formulations. Data is illustrative based on published profiles.[2]
Biorelevant Dissolution Media
To better predict in vivo performance, dissolution studies can be conducted in biorelevant media that mimic the composition of human intestinal fluids in fasted (FaSSIF) and fed (FeSSIF) states.[3]
Objective: To assess this compound tablet dissolution in a medium that simulates the fasted state small intestine.
Materials:
-
This compound Tablets
-
FaSSIF powder or individual reagents (Sodium taurocholate, Lecithin (B1663433), Maleic acid, Sodium hydroxide, Sodium chloride)
-
USP Apparatus 2 (Paddle)
-
Other materials as listed in Protocol 1
Procedure:
-
Apparatus Setup:
-
Set up USP Apparatus 2 (Paddle) at 50 RPM.
-
Maintain the temperature at 37 ± 0.5°C.
-
-
Medium Preparation (FaSSIF, pH 6.5):
-
Prepare FaSSIF medium according to established protocols. This typically involves dissolving sodium taurocholate and lecithin in a buffer.
-
Use 500 mL or 900 mL of the medium per vessel.[2]
-
-
Dissolution Test & Analysis:
-
Follow the dissolution and sampling procedure as outlined in Protocol 1.
-
Analyze samples using a validated HPLC method, as the components of FaSSIF can interfere with direct UV-Vis analysis.
-
| Time (min) | 0.1 N HCl | pH 6.8 Phosphate Buffer | FaSSIF (3 mM bile salt) |
| 15 | ~51% | ~45% | ~20% |
| 30 | ~72% | ~68% | ~30% |
| 60 | ~95% | ~90% | ~35% |
| 120 | >99% | >99% | ~40% |
Table 3: Illustrative comparison of this compound release from an immediate-release tablet in different dissolution media. Data is synthesized from multiple sources for comparative purposes.[2][4][5]
Analytical Methodology
Accurate quantification of dissolved this compound is essential. Both UV-Vis spectrophotometry and HPLC are commonly used.
-
UV-Vis Spectrophotometry: A simple and rapid method suitable for simple aqueous media (e.g., 0.1 N HCl, buffers). The maximum absorbance (λmax) is typically measured around 255 nm .[2][6]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for complex media (e.g., FaSSIF) and for stability-indicating assays. A typical system would involve:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) phosphate or water), often in a 50:50 or similar ratio.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254-256 nm.
-
Mandatory Visualizations
Caption: Experimental workflow for a standard dissolution test.
Caption: Logical flow for a two-stage sustained-release dissolution test.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. banglajol.info [banglajol.info]
- 3. Insight into the Development of Dissolution Media for BCS Class II Drugs: A Review from Quality Control and Prediction of In Vivo Performance Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tpcj.org [tpcj.org]
- 5. ijpsdronline.com [ijpsdronline.com]
- 6. ijrar.org [ijrar.org]
Application Notes and Protocols: Establishing a Voriconazole-Resistant Fungal Strain for Research
Introduction
Voriconazole (B182144) is a broad-spectrum triazole antifungal agent critical in the treatment of invasive fungal infections, particularly those caused by Aspergillus and Candida species.[1] However, the emergence of this compound resistance is a growing clinical concern that necessitates further research into the underlying mechanisms and the development of novel therapeutic strategies.[1][2] These application notes provide detailed protocols for the in vitro establishment of a this compound-resistant fungal strain, its characterization, and the investigation of potential resistance mechanisms. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development.
The primary mechanisms of azole resistance in fungi are well-documented and include:
-
Alterations in the drug target: Mutations in the ERG11 (in yeasts) or cyp51A (in molds) gene, which encodes the target enzyme lanosterol (B1674476) 14-α-demethylase, can reduce the binding affinity of this compound.[2][3][4]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, such as Cdr1p, Cdr2p, and Mdr1p, actively pump the drug out of the fungal cell.[5][6][7]
-
Alterations in the sterol biosynthesis pathway: Changes in this pathway can compensate for the inhibition of Erg11p/Cyp51A.[8][9]
This document outlines protocols for inducing this compound resistance, determining the minimum inhibitory concentration (MIC), and analyzing the expression of key resistance-associated genes.
Data Presentation
Table 1: In Vitro Activity of this compound Against Fungal Strains
| Fungal Strain | Genotype | This compound MIC (µg/mL) | Fold Change in MIC |
| Wild-Type (WT) | Parental | 0.125 | - |
| This compound-Resistant (VRZ-R) | Induced | 8.0 | 64 |
MIC values are hypothetical and for illustrative purposes.
Table 2: Relative Gene Expression in Wild-Type vs. This compound-Resistant Strains
| Gene | Function | Relative Expression (VRZ-R vs. WT) |
| ERG11/cyp51A | Drug Target | 4.5-fold increase |
| CDR1 | ABC Transporter | 12.2-fold increase |
| MDR1 | MFS Transporter | 8.7-fold increase |
Gene expression levels are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol for Inducing this compound Resistance in Candida albicans
This protocol describes a method for inducing this compound resistance in a susceptible Candida albicans strain through sequential exposure to increasing concentrations of the drug.
Materials:
-
Susceptible Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) agar (B569324) and broth
-
This compound powder
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile saline (0.85%)
Procedure:
-
Prepare Initial Inoculum:
-
Subculture the C. albicans strain onto a fresh YPD agar plate and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.[10]
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum of 1-5 x 10^3 CFU/mL.
-
-
Serial Passage with Increasing this compound Concentrations:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
In a 96-well plate, expose the prepared inoculum to a sub-MIC concentration of this compound (e.g., 0.5x MIC) in YPD broth.
-
Incubate the plate at 35°C for 48 hours.
-
After incubation, transfer an aliquot of the culture from the well with the highest this compound concentration that shows growth to a new plate with a fresh serial dilution of this compound, starting at the concentration from which the aliquot was taken.
-
Repeat this process of serial passage, gradually increasing the concentration of this compound.[11][12]
-
Continue the passages until the strain can consistently grow at a this compound concentration significantly higher than the initial MIC (e.g., >8-fold).
-
-
Isolate and Confirm Resistant Strain:
-
After achieving the desired level of resistance, streak the culture from the highest this compound concentration onto a YPD agar plate and incubate to obtain single colonies.
-
Select a single colony and confirm its MIC for this compound using the protocol described in section 3.2.
-
Cryopreserve the confirmed this compound-resistant strain for future use.
-
Protocol for Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[13][14]
Materials:
-
Fungal isolate (wild-type and resistant strains)
-
RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
This compound stock solution
-
Sterile, flat-bottom 96-well microtiter plates[15]
-
Spectrophotometer or plate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 2x working solution of this compound in RPMI 1640 medium.
-
Dispense 100 µL of RPMI 1640 into wells 2 through 11 of a 96-well plate.
-
Add 200 µL of the 2x this compound working solution to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free growth control.[10]
-
-
Prepare Fungal Inoculum:
-
Prepare the fungal inoculum as described in section 3.1, step 1. The final concentration in the wells should be 0.5-2.5 x 10^3 CFU/mL.[16]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (1 through 11).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determine Minimum Inhibitory Concentration (MIC):
Protocol for Quantitative Real-Time PCR (qRT-PCR) of Resistance Genes
This protocol is for quantifying the expression levels of genes associated with this compound resistance.
Materials:
-
Wild-type and this compound-resistant fungal strains
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix (e.g., SYBR Green)
-
Primers for target genes (ERG11/cyp51A, CDR1, MDR1) and a housekeeping gene (ACT1)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction:
-
Grow the wild-type and resistant strains in YPD broth to mid-log phase.
-
Optionally, expose the cultures to a sub-MIC concentration of this compound for a short period (e.g., 2 hours) to induce gene expression.
-
Harvest the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reactions using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix.
-
Run the reactions on a qRT-PCR instrument. The cycling conditions will depend on the instrument and master mix used.
-
-
Data Analysis:
-
Quantify the relative expression of the target genes in the resistant strain compared to the wild-type strain using the comparative ΔΔCt method. The expression levels should be normalized to the housekeeping gene (ACT1).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of this compound resistance in fungi.
Caption: Workflow for establishing a this compound-resistant strain.
References
- 1. benchchem.com [benchchem.com]
- 2. Unravelling azole resistance in fungal pathogens: molecular mechanisms, diagnostic challenges, and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to this compound Due to a G448S Substitution in Aspergillus fumigatus in a Patient with Cerebral Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 7. Efflux-mediated antifungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of azole resistance in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. In Vivo and In Vitro Acquisition of Resistance to this compound by Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluconazole and this compound Resistance in Candida parapsilosis Is Conferred by Gain-of-Function Mutations in MRR1 Transcription Factor Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. journals.asm.org [journals.asm.org]
Application Notes and Protocols: In Vitro Combinations of Voriconazole with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro application of voriconazole (B182144) in combination with other antifungal agents. The document summarizes key quantitative data from published studies, offers detailed protocols for essential experiments, and visualizes complex biological pathways and experimental workflows.
Introduction
This compound, a broad-spectrum triazole antifungal, is a cornerstone in the treatment of invasive fungal infections.[1][2][3][4] However, the emergence of drug-resistant fungal pathogens and the need to enhance clinical efficacy have spurred research into combination therapies.[5][6] Combining this compound with other antifungals can lead to synergistic or additive effects, potentially lowering required doses, reducing toxicity, and overcoming resistance.[5][7] This document details the in vitro assessment of this compound in combination with agents such as terbinafine (B446), amphotericin B, flucytosine, and echinocandins.
Data Presentation: Summary of In Vitro Interactions
The following tables summarize the quantitative outcomes of in vitro studies combining this compound with other antifungal agents against various fungal species. The interactions are primarily categorized based on the Fractional Inhibitory Concentration (FIC) index, a standard measure for assessing antifungal synergy.
Interaction Categories:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: FIC index > 0.5 to ≤ 4.0
-
Antagonism: FIC index > 4.0
Table 1: this compound in Combination with Various Antifungals against Candida Species
| Fungal Species | Combination Agent | No. of Isolates | Synergy (%) | Additive/Indifference (%) | Antagonism (%) | Key Findings & Reference |
| Candida glabrata | Terbinafine | 20 | 75% | 25% | 0% | Significant reduction in the geometric mean MIC of both drugs.[5] |
| Candida glabrata | Amphotericin B | 20 | 10% | 90% | 0% | Significant reduction in the geometric mean MIC of Amphotericin B.[5] |
| Candida glabrata | Flucytosine | 20 | 5% | 95% | 0% | Significant reduction in the geometric mean MIC of this compound.[5] |
| Candida albicans (fluconazole-resistant) | Terbinafine | 39 | 59% | 41% | 0% | Synergy was observed in 100% of this compound-resistant isolates.[7] |
| Candida spp. (various) | Micafungin (B1204384) | 101 | ~3% | 97% | 0% | The combination was largely indifferent for most Candida isolates.[8] |
Table 2: this compound in Combination with Various Antifungals against Aspergillus and Other Filamentous Fungi
| Fungal Species | Combination Agent | No. of Isolates | Synergy (%) | Additive/Indifference (%) | Antagonism (%) | Key Findings & Reference |
| Aspergillus fumigatus | Micafungin | 61 | 79% | 21% | 0% | Synergistic effects were observed in the majority of A. fumigatus isolates.[8] |
| Aspergillus flavus | Micafungin | 24 | Not specified | Not specified | Not specified | A fourfold decrease in the EC90 of this compound was not observed with this species.[9] |
| Aspergillus terreus | Micafungin | Not specified | Not specified | Not specified | Not specified | A fourfold decrease in the EC90 of this compound was detected in combination with micafungin.[9] |
| Aspergillus spp. (various) | Anidulafungin | 30 | 0% | 97% | 0% | Indifferent interactions were observed for the vast majority of isolates.[10] |
| Scedosporium spp. & Fusarium solani | Micafungin | 7 | 100% | 0% | 0% | The combination was synergistic against all tested isolates of these fungi.[8] |
| Azole-resistant Aspergillus fumigatus | Caspofungin | 3 | Not specified | Not specified | Not specified | Bliss analysis showed a synergistic interaction for one of the three resistant isolates.[11] |
Mechanism of Action: Visualizing Synergistic Interactions
The synergistic effects of this compound in combination with other antifungals often arise from targeting different steps in critical cellular pathways.
Ergosterol (B1671047) Biosynthesis Pathway Inhibition
This compound inhibits lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[3][4] Terbinafine inhibits squalene (B77637) epoxidase, an earlier step in the same pathway.[12] The simultaneous inhibition of two different enzymes in this pathway leads to a more profound disruption of ergosterol production and accumulation of toxic precursors, resulting in a synergistic antifungal effect.[7][13]
Cell Wall and Cell Membrane Disruption
Echinocandins, such as micafungin and anidulafungin, inhibit β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall.[14][15][16] The resulting cell wall stress and damage can increase the permeability of the fungal cell, potentially facilitating the entry of this compound to its target, lanosterol 14α-demethylase, located in the cell membrane.[14]
Experimental Protocols
The following are detailed protocols for two common in vitro methods used to assess the interaction between this compound and other antifungal agents.
Checkerboard Broth Microdilution Assay
This method is used to determine the FIC index and systematically evaluate the interaction between two antimicrobial agents over a range of concentrations.
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a partner antifungal, both alone and in combination, to calculate the FIC index.
Materials:
-
96-well microtiter plates
-
This compound and partner antifungal agent
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
Procedure:
-
Preparation of Antifungal Solutions:
-
Prepare stock solutions of this compound and the partner antifungal in a suitable solvent (e.g., DMSO).
-
Create a series of twofold dilutions of each drug in RPMI 1640 medium at four times the final desired concentrations.
-
-
Plate Setup:
-
Dispense 50 µL of RPMI 1640 into each well of a 96-well plate.
-
Add 50 µL of each concentration of this compound to the wells in a horizontal orientation (rows).
-
Add 50 µL of each concentration of the partner antifungal to the wells in a vertical orientation (columns). This creates a matrix of drug combinations.
-
Include wells with each drug alone as controls, as well as a drug-free growth control well and a sterility control well (no inoculum).
-
-
Inoculum Preparation:
-
From a fresh 24-48 hour culture, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL).
-
Dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading and Interpretation:
-
Determine the MIC of each drug alone and in combination by visual inspection or by reading the optical density at 490 nm.[5] The MIC is the lowest concentration that causes a significant inhibition of growth compared to the growth control.
-
Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC index: ΣFIC = FIC of this compound + FIC of partner drug.
-
Interpret the results based on the FIC index categories mentioned above.
-
Time-Kill Assay
This dynamic method assesses the rate and extent of fungicidal or fungistatic activity of an antifungal combination over time.
Objective: To determine the effect of this compound in combination with a partner antifungal on the rate of fungal killing.
Materials:
-
This compound and partner antifungal agent
-
RPMI 1640 medium (buffered with MOPS)
-
Fungal isolate
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline or PBS for dilutions
Procedure:
-
Inoculum Preparation:
-
Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described for the checkerboard assay.
-
Dilute this suspension in RPMI 1640 to achieve a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes with RPMI 1640 containing the desired concentrations of the antifungal agents, both alone and in combination (e.g., 1x MIC, 4x MIC).
-
Include a drug-free growth control tube.
-
Inoculate each tube with the prepared fungal suspension.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), remove an aliquot (e.g., 100 µL) from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each antifungal combination to generate time-kill curves.
-
Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared with the most active single agent.
-
Conclusion
The in vitro combination of this compound with other antifungal agents demonstrates significant potential for enhancing antifungal activity against a range of clinically important fungi. Notably, the combination of this compound with terbinafine shows strong synergy against Candida species, while its combination with echinocandins can be highly effective against filamentous fungi like Aspergillus fumigatus. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals exploring novel antifungal combination therapies. Further in vivo studies are warranted to confirm the clinical utility of these promising in vitro findings.[5][17]
References
- 1. In Vitro Interaction of this compound and Anidulafungin against Triazole-Resistant Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [In vitro antifungal activity of this compound: New data after the first years of clinical experience] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. In Vitro Activities of this compound in Combination with Three Other Antifungal Agents against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Synergism of this compound and Terbinafine against Candida albicans Isolates from Human Immunodeficiency Virus-Infected Patients with Oropharyngeal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of this compound Combined with Micafungin against Candida, Aspergillus, and Scedosporium spp. and Fusarium solani - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In Vitro Combination of Anidulafungin and this compound against Intrinsically Azole-Susceptible and -Resistant Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro activities of this compound in combination with three other antifungal agents against Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Voriconazole-Induced Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating voriconazole-induced hepatotoxicity in animal models.
Frequently Asked Questions (FAQs)
What is the primary mechanism of this compound-induced hepatotoxicity?
The primary mechanism of this compound-induced hepatotoxicity is believed to be oxidative stress, largely mediated by its major metabolite, This compound (B182144) N-oxide (VNO).[1] This leads to an accumulation of reactive oxygen species (ROS), inhibition of antioxidant enzymes, and subsequent cellular damage.[1] Key events include:
-
ROS Accumulation: VNO has been shown to generate ROS, leading to oxidative damage to cellular components like lipids, proteins, and DNA.
-
Antioxidant Depletion: A decrease in the glutamine-to-glutamate ratio has been observed, suggesting an increased demand for glutathione (B108866) biosynthesis to counteract oxidative stress.[2][3]
-
Mitochondrial Dysfunction: Oxidative stress can impair mitochondrial function, leading to further cellular injury.
-
Inflammation: Damaged hepatocytes can release damage-associated molecular patterns (DAMPs), triggering an inflammatory response that exacerbates liver injury.[4]
How can I induce this compound hepatotoxicity in a mouse model?
A commonly cited method for inducing hepatotoxicity in mice is the repeated intravenous administration of this compound.
Experimental Protocol: Mouse Model
| Parameter | Description |
| Animal Strain | C57BL/6 mice are frequently used.[3] |
| Drug | This compound (VCZ) |
| Dose | 40 mg/kg body weight per injection.[3] |
| Route of Administration | Tail vein injection.[3] |
| Frequency | Three repeated doses.[3] |
| Vehicle | To be determined based on the specific formulation of this compound used. |
| Endpoint Assessment | Plasma and liver tissue collection for biochemical and histopathological analysis. |
What are the characteristic features of this compound-induced hepatotoxicity in a rat model?
In rats, this compound-induced liver injury is characterized by a combination of biochemical and histopathological changes.
Key Pathological Features in Rats:
-
Biochemical Alterations: Significant elevation in plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[5]
-
Histopathological Findings:
-
Metabolic Changes: Alterations in lipid metabolism, cholesterol, and bile acids have been reported.[5][6]
What are the expected changes in liver function tests (LFTs) in animal models of this compound hepatotoxicity?
Significant elevations in serum aminotransferases are a hallmark of this compound-induced hepatotoxicity in animal models. While specific fold-changes can vary between studies and models, the general trend is a marked increase in ALT and AST levels.
Summary of Expected Biochemical Changes
| Biomarker | Animal Model | Expected Change |
| Alanine Aminotransferase (ALT) | Rat | Significant Elevation[5] |
| Aspartate Aminotransferase (AST) | Rat | Significant Elevation[5] |
| Glutamine/Glutamate Ratio | Mouse | Significant Reduction[3] |
Troubleshooting Guide
Issue: High variability in the induction of hepatotoxicity between animals.
-
Possible Cause: Inconsistent drug administration, particularly with intravenous injections.
-
Troubleshooting Step: Ensure proper training in tail vein injection techniques to guarantee consistent dosing. Consider using a catheter for repeated injections to minimize stress and ensure accurate delivery.
-
Possible Cause: Genetic variability within the animal strain, affecting drug metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19, and genetic polymorphisms can influence its clearance.[4][7]
-
Troubleshooting Step: Use a well-characterized and genetically stable inbred animal strain. If significant variability persists, consider genotyping the animals for relevant metabolizing enzymes.
-
Possible Cause: Differences in the gut microbiome, which can influence drug metabolism and host immune responses.
-
Troubleshooting Step: Standardize housing conditions, diet, and water source to minimize variations in the gut microbiome. Co-housing animals for a period before the experiment may also help normalize their microbiomes.
Issue: Unexpectedly high mortality rate in the experimental group.
-
Possible Cause: The dose of this compound may be too high for the specific animal strain or age group, leading to acute toxicity.
-
Troubleshooting Step: Perform a dose-ranging study to determine the optimal dose that induces hepatotoxicity without causing excessive mortality. Start with a lower dose and gradually increase it while closely monitoring the animals for signs of distress.
-
Possible Cause: Off-target toxicity affecting other organs.
-
Troubleshooting Step: Conduct a more comprehensive toxicological assessment, including histopathological examination of other major organs (e.g., kidneys, heart) to identify any off-target effects.
Experimental Protocols
Histopathological Assessment of Liver Injury
-
Tissue Collection: Euthanize animals at the designated endpoint and immediately perfuse the liver with phosphate-buffered saline (PBS) to remove blood.
-
Fixation: Fix a section of the liver in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology. Consider special stains like Oil Red O (on frozen sections) to specifically visualize lipid accumulation.
-
Scoring: Evaluate the stained sections under a microscope by a trained pathologist, blinded to the treatment groups. A semi-quantitative scoring system can be used to assess the severity of hepatocellular necrosis, inflammation, and steatosis.
Biochemical Analysis of Liver Function
-
Blood Collection: Collect blood from the animals via an appropriate method (e.g., cardiac puncture, retro-orbital sinus) into tubes containing an anticoagulant (e.g., heparin, EDTA).
-
Plasma/Serum Separation: Centrifuge the blood samples to separate plasma or serum.
-
Enzyme Assays: Use commercially available assay kits to measure the activity of ALT and AST in the plasma or serum samples according to the manufacturer's instructions.
-
Data Analysis: Express the results as units per liter (U/L) and compare the levels between the control and this compound-treated groups.
Visualizations
Caption: Signaling pathway of this compound-induced hepatotoxicity.
Caption: Experimental workflow for studying this compound hepatotoxicity.
References
- 1. This compound enhances UV-induced DNA damage by inhibiting catalase and promoting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics analysis of plasma reveals this compound-induced hepatotoxicity is associated with oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomics Investigation of this compound-Induced Hepatotoxicity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Metabolic characteristics of this compound - Induced liver injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-Induced Hepatotoxicity in a Patient with Pulmonary Aspergillosis: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Voriconzole Dosage to Minimize Central Nervous System (CNS) Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing voriconzole dosage and minimizing the risk of central nervous system (CNS) toxicity during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the target therapeutic range for voriconzole trough concentrations?
A1: The generally accepted therapeutic range for voriconzole trough concentration (Cmin) is 1.0 to 5.5 mg/L.[1][2] For severe infections, such as those involving the CNS or pathogens with high minimum inhibitory concentrations (MICs), a higher target of 2.0 to 5.5 mg/L is often recommended.[1] Some guidelines suggest a slightly broader range of 1 to 6 mg/L may be acceptable, but levels exceeding this are associated with an increased risk of toxicity.[2][3]
Q2: What is the relationship between voriconzole concentration and CNS toxicity?
A2: There is a significant correlation between elevated voriconzole trough concentrations and the risk of CNS toxicity.[3][4][5][6][7][8] One retrospective cohort study identified a Cmin threshold of 4.85 mg/L for CNS toxicity.[3][4][5][6] In that study, the incidence of CNS toxicity was 32.9% in patients with a Cmin >4.85 mg/L, compared to 11.6% in those with a Cmin ≤4.85 mg/L.[3][4][5][6] Other studies suggest that the risk of neurotoxicity increases when trough concentrations exceed 4.0 to 5.5 mg/L.[9][10]
Q3: What are the common symptoms of voriconzole-induced CNS toxicity?
A3: Voriconzole-related CNS toxicity can manifest as a range of symptoms, including visual disturbances (blurred vision, photophobia, color changes), hallucinations (both visual and auditory), confusion, dizziness, and encephalopathy.[3][11][12] These adverse events are often reversible upon discontinuation of the drug or a reduction in dosage.[3][9]
Q4: How does CYP2C19 genotype affect voriconzole dosage and toxicity risk?
A4: Voriconzole is primarily metabolized by the CYP2C19 enzyme, and genetic polymorphisms in this enzyme can significantly impact drug exposure.[13][14][15]
-
Poor Metabolizers (PMs): Individuals with reduced or no CYP2C19 function have a decreased ability to metabolize voriconzole, leading to higher plasma concentrations and an increased risk of toxicity with standard doses.[13][14][15]
-
Ultrarapid and Rapid Metabolizers (UMs/RMs): These individuals metabolize voriconzole more quickly, which can result in subtherapeutic drug levels and potential treatment failure with standard dosing.[13][15][16]
Therefore, knowledge of a patient's or subject's CYP2C19 genotype can be a valuable tool in guiding initial dose selection.[14][16]
Q5: When should Therapeutic Drug Monitoring (TDM) for voriconzole be performed?
A5: TDM is recommended to ensure voriconzole concentrations are within the therapeutic range, thereby optimizing efficacy and minimizing toxicity.[17] TDM is particularly important in the following situations:
-
Patients exhibiting signs of toxicity.[13]
-
Patients not responding to therapy.[13]
-
Patients with altered hepatic function.
-
When there is concern for drug-drug interactions that could affect voriconzole levels.[13]
-
In pediatric populations due to high pharmacokinetic variability.[2]
-
Patients with known CYP2C19 polymorphisms that affect metabolism.
Trough concentrations should be measured after reaching steady-state, which is typically 4 to 7 days after starting therapy or changing the dose.[2][17]
Troubleshooting Guides
Issue 1: Supratherapeutic Voriconzole Levels and/or CNS Toxicity Observed
-
Initial Action: If a patient exhibits signs of CNS toxicity, it is recommended to hold the next dose of voriconzole.[2][18] A trough level should be drawn to confirm if the concentration is supratherapeutic.
-
Dose Adjustment:
-
For trough levels >6 mg/L with associated toxicity, hold one dose and then reduce the subsequent maintenance dose by 50%.[2]
-
For trough levels >5.5-6 mg/L without toxicity, a 25-50% dose reduction is often recommended.[2][18]
-
If toxicity is not reversed with dose reduction, consider switching to an alternative antifungal agent.[2]
-
-
Re-monitoring: After any dose adjustment, repeat the trough level measurement in 4-7 days to ensure it is within the therapeutic range.
Issue 2: Subtherapeutic Voriconzole Levels
-
Initial Action: Confirm patient adherence and the timing of the last dose relative to the blood draw.
-
Dose Adjustment:
-
Re-monitoring: A follow-up trough level should be obtained 5-7 days after the dose adjustment to assess the impact of the change.
Data Presentation
Table 1: Voriconzole Therapeutic Drug Monitoring (TDM) Target Ranges and Toxicity Thresholds
| Parameter | Concentration (mg/L) | Clinical Significance |
| Standard Therapeutic Range | 1.0 - 5.5 | Associated with efficacy and lower risk of toxicity.[1][2] |
| Therapeutic Range for Severe/CNS Infections | 2.0 - 5.5 | Recommended for more serious infections to ensure adequate site penetration.[1] |
| Toxicity Threshold | > 4.85 - 6.0 | Increased risk of CNS and hepatic toxicity.[3][4][5][6][10] |
Table 2: General Dose Adjustment Recommendations Based on Voriconzole Trough Levels (Adults)
| Trough Level (mg/L) | Clinical Scenario | Recommended Action |
| < 1.0 | Subtherapeutic | Increase dose by 25-50%.[18] |
| 1.0 - 5.5 | Therapeutic | Continue current dose if patient is responding. |
| > 5.5 | Supratherapeutic (asymptomatic) | Decrease dose by 25-50%.[18] |
| > 5.5 | Supratherapeutic (with toxicity) | Hold at least one dose and decrease subsequent doses by 50%.[2][18] |
Experimental Protocols
Protocol: Measurement of Voriconzole in Serum/Plasma by High-Performance Liquid Chromatography (HPLC)
This is a generalized protocol. Specific parameters may need to be optimized for your laboratory's equipment and reagents.
-
Sample Preparation:
-
Collect a trough blood sample in a tube appropriate for serum or plasma separation.
-
Centrifuge the sample to separate the serum or plasma.
-
To 100 µL of serum/plasma, add an internal standard (e.g., another azole antifungal not being administered).
-
Perform a protein precipitation step by adding a solvent like acetonitrile (B52724). Vortex to mix.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or mass spectrometry (MS) detector.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength appropriate for voriconzole or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS).
-
-
Quantification:
-
Create a standard curve using known concentrations of voriconzole in a drug-free serum or plasma matrix.
-
Analyze the patient samples and quantify the voriconzole concentration by comparing the peak area ratio of voriconzole to the internal standard against the standard curve.
-
Visualizations
Caption: Workflow for Therapeutic Drug Monitoring (TDM) of Voriconzole.
Caption: Factors Influencing Voriconzole Concentration and Clinical Outcomes.
References
- 1. nhsgrampian.org [nhsgrampian.org]
- 2. brieflands.com [brieflands.com]
- 3. Central Nervous System Toxicity of this compound: Risk Factors and Threshold – A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Central Nervous System Toxicity of this compound: Risk Factors and Threshold - A Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurological adverse events to this compound: evidence for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. smw.ch [smw.ch]
- 9. Frontiers | Characteristics of this compound-induced visual disturbances and hallucinations: case reports and literature review [frontiersin.org]
- 10. How to Interpret a this compound Drug Level - ClinCalc.com [clincalc.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Neurologic Adverse Events Associated with this compound Therapy: Report of Two Pediatric Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. albertahealthservices.ca [albertahealthservices.ca]
- 14. Clinical Pharmacogenetics Implementation Consortium (CPIC®) Guideline for CYP2C19 and this compound Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. files.cpicpgx.org [files.cpicpgx.org]
- 17. Practice guidelines for therapeutic drug monitoring of this compound: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | this compound: a review of adjustment programs guided by therapeutic drug monitoring [frontiersin.org]
Technical Support Center: Troubleshooting Variable Voriconazole Plasma Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the variability of voriconazole (B182144) plasma concentrations in research subjects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended therapeutic range for this compound plasma trough concentrations?
The generally accepted therapeutic range for this compound trough concentrations is 1.0 to 5.5 mg/L for prophylactic and therapeutic use. For severe infections, a target range of 2.0 to 5.5 mg/L is often recommended.[1] Concentrations below this range may be associated with treatment failure, while levels above this range are linked to an increased risk of toxicity.[2]
Q2: How long does it take for this compound to reach steady-state plasma concentrations?
This compound typically reaches steady-state plasma concentrations within 5 to 7 days of consistent dosing.[2][3] If a loading dose is administered, steady-state can be achieved earlier.[3] It is recommended to draw blood samples for trough concentration measurement after at least 5 days of stable dosing to ensure steady-state has been reached.[2]
Q3: What are the primary factors that contribute to the variability in this compound plasma concentrations?
The significant inter-individual variability of this compound plasma concentrations is attributed to several factors, including:
-
Non-linear Pharmacokinetics: this compound exhibits saturable metabolism, meaning a small change in dose can lead to a disproportionately large change in plasma concentration.[2]
-
Genetic Polymorphisms: The primary enzyme responsible for this compound metabolism is Cytochrome P450 2C19 (CYP2C19), which is highly polymorphic.[4][5][6] An individual's CYP2C19 genotype (e.g., poor, intermediate, extensive, or ultrarapid metabolizer) significantly impacts drug clearance.[3][4][5]
-
Drug-Drug Interactions: this compound is a substrate and inhibitor of CYP2C19, CYP2C9, and CYP3A4.[5][7] Co-administration with inducers or inhibitors of these enzymes can significantly alter this compound concentrations.[7]
-
Hepatic Function: As this compound is extensively metabolized in the liver, impaired hepatic function can lead to decreased clearance and higher plasma concentrations.[3][8]
-
Patient Age: Both children and elderly patients can exhibit different pharmacokinetic profiles compared to the general adult population.[9]
Troubleshooting Guides
Issue 1: Sub-therapeutic this compound Plasma Concentrations (<1.0 mg/L)
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| Non-adherence to dosing regimen | Confirm with the research subject their adherence to the prescribed dosing schedule and timing. |
| Drug-drug interaction (Inducers) | Review concomitant medications for CYP2C19, CYP2C9, or CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's Wort).[7][8][10] If possible, consider alternative medications or adjust the this compound dose with careful monitoring. |
| CYP2C19 Ultrarapid Metabolizer Status | Consider genotyping the research subject for CYP2C19 polymorphisms. Ultrarapid metabolizers may require higher doses to achieve therapeutic concentrations.[3][5] |
| Malabsorption (for oral administration) | If the subject is receiving oral this compound, consider issues with gastrointestinal absorption. Switching to intravenous administration may be necessary. |
| Inadequate Dosing | Re-evaluate the current dosing regimen. For adults with sub-therapeutic levels, an increase in the daily dose by 25-50% may be considered.[1][9][11] For pediatric patients, a dose increase of 1-2 mg/kg or a 50% increase may be necessary.[1][9][11] |
Issue 2: Supratherapeutic (Potentially Toxic) this compound Plasma Concentrations (>5.5 mg/L)
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Action |
| CYP2C19 Poor Metabolizer Status | Genotype the research subject for CYP2C19 polymorphisms. Poor metabolizers clear the drug more slowly, leading to accumulation.[4][5][6] Dose reduction is often necessary. |
| Drug-drug interaction (Inhibitors) | Review concomitant medications for CYP2C19, CYP2C9, or CYP3A4 inhibitors (e.g., proton pump inhibitors like omeprazole, other azoles like fluconazole).[7][9] Discontinuation or substitution of the interacting drug, or a reduction in this compound dose, may be required. |
| Hepatic Impairment | Assess the subject's liver function. For mild-to-moderate liver disease (Child-Pugh Class A and B), the maintenance dose should be halved.[3][8] |
| Excessive Dosing | Re-evaluate the current dosing regimen. For adults with supratherapeutic levels without signs of toxicity, a dose reduction of 25-50% is recommended.[1][9][11] If signs of toxicity are present, holding one dose and then reducing subsequent doses by 50% may be appropriate.[1][11] For pediatric patients, a dose reduction of 1 mg/kg or holding a dose followed by a 25% reduction can be considered.[1][9][11] |
Experimental Protocols
Therapeutic Drug Monitoring (TDM) of this compound
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable and cost-effective way to quantify this compound in plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or quality control sample, add an internal standard (e.g., ketoconazole).
-
Add 200 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[6]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 15 minutes.[12]
-
Carefully transfer the clear supernatant to an HPLC vial for analysis.[12]
-
-
Chromatographic Conditions:
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the corresponding concentrations of the calibrators.
-
The concentration of this compound in the research subject's sample is determined from this calibration curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and specificity for this compound quantification.
-
Sample Preparation (Protein Precipitation):
-
To 50-100 µL of plasma, add an internal standard (e.g., This compound-d3 (B562635) or fluconazole).[6][15][16]
-
Add 200-500 µL of cold methanol (B129727) or acetonitrile to precipitate proteins.[6][16]
-
Vortex and then centrifuge at high speed (e.g., 17,968 x g for 10 minutes).[16]
-
Transfer the supernatant to a new tube or a 96-well plate for injection.[6]
-
-
LC-MS/MS Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile is commonly used.[6]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
-
Quantification:
-
Similar to HPLC-UV, a calibration curve based on the peak area ratios is used for quantification.
-
CYP2C19 Genotyping
Determining the CYP2C19 genotype can help predict a subject's metabolic capacity for this compound and guide initial dose selection.
-
DNA Extraction:
-
Extract genomic DNA from a whole blood sample collected in an EDTA tube using a commercially available DNA extraction kit.
-
-
Genotyping Assay (Real-Time PCR with Allelic Discrimination):
-
Use a real-time PCR instrument with specific TaqMan probes for the common CYP2C19 alleles, such as *2, *3, and *17.[10]
-
The assay differentiates between wild-type and variant alleles based on the fluorescence signals generated by the probes.
-
The combination of alleles determines the subject's metabolizer phenotype (e.g., 1/1 = normal metabolizer, 2/2 = poor metabolizer, 1/17 = rapid metabolizer, 17/17 = ultrarapid metabolizer).
-
Visualizations
Caption: this compound Metabolic Pathway
References
- 1. This compound: a review of adjustment programs guided by therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Interpret a this compound Drug Level - ClinCalc.com [clincalc.com]
- 3. Toward Genotype-Informed Dosing of this compound: Head-to-Head Simulations Across CYP2C19 Phenotypes Using Population Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of this compound CYP2C19 Phenotype-Guided Dose Adjustments by Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scirp.org [scirp.org]
- 8. Practice guidelines for therapeutic drug monitoring of this compound: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound: a review of adjustment programs guided by therapeutic drug monitoring [frontiersin.org]
- 10. scispace.com [scispace.com]
- 11. This compound: a review of adjustment programs guided by therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma this compound Estimation by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development, optimization and validation of an analytical method for the determination of this compound in plasma by high-performance liquid chromatography-ultraviolet detection: Application for comprehensive study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Determination of this compound in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of this compound in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
Technical Support Center: Voriconazole Stability & Degradation Prevention
Welcome to the technical support center for voriconazole (B182144). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in laboratory settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the most common causes of this compound degradation in a laboratory setting?
This compound is susceptible to degradation under several common laboratory conditions. The primary factors that can induce degradation are exposure to alkaline (basic) pH, certain light sources (specifically UVC), and elevated temperatures.[1][2][3] Hydrolysis (acidic, basic, and neutral), and to a lesser extent, oxidation, can also contribute to its breakdown.[2][4] Notably, significant degradation occurs under basic hydrolysis conditions compared to acidic or neutral conditions.[1][5][6]
Q2: I need to prepare a this compound solution for my experiments. What are the recommended solvents and storage conditions to ensure its stability?
For optimal stability, this compound solutions should be prepared and stored with careful consideration of pH, temperature, and light exposure.
-
Solvents: this compound can be reconstituted with sterile water for injection. For further dilution, compatible solutions include 0.9% Sodium Chloride and 5% Dextrose. For analytical purposes, mobile phases often consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) or potassium phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][4] The pH of aqueous solutions should be maintained in a slightly acidic to neutral range to minimize hydrolysis, as the drug is more sensitive to basic conditions.[3][5]
-
Storage Temperature: For short-term storage (up to 24 hours), reconstituted this compound solution should be stored at 2°C to 8°C (36°F to 46°F).[7][8] Long-term storage of the unreconstituted powder is typically at room temperature (15°C to 30°C or 59°F to 86°F).[7] Studies have shown that this compound in certain suspensions remains stable for at least 30 days at both room temperature and under refrigeration.[9][10]
-
Light Protection: this compound solutions should be protected from light, particularly from UV sources.[3][4] Use amber vials or wrap containers with aluminum foil to prevent photodegradation.[9]
Q3: I am conducting forced degradation studies on this compound. What conditions are known to cause significant degradation?
Forced degradation studies are crucial to understanding the stability of a drug molecule. Based on published research, the following conditions have been shown to effectively degrade this compound:
-
Alkaline Hydrolysis: This is the most significant factor in this compound degradation.[1][6][11][12] Treatment with sodium hydroxide (B78521) (e.g., 0.1 N NaOH) at elevated temperatures (e.g., 60°C) will result in substantial degradation.[1]
-
Acidic Hydrolysis: this compound also degrades under acidic conditions (e.g., 0.1 M or 3 N HCl), though generally to a lesser extent than in alkaline solutions.[1][2]
-
Oxidative Stress: Exposure to oxidizing agents like hydrogen peroxide (e.g., 3% H₂O₂) can cause degradation.[2][4]
-
Thermal Stress: Heating this compound solutions, particularly in the context of hydrolysis, will accelerate degradation.[1][3] Dry heat also contributes to some degradation.[2][13]
-
Photolytic Degradation: Exposure to UVC light (254 nm) is a potent cause of degradation for both solid this compound and its solutions.[3] Some degradation is also observed under general photolytic conditions (cool white fluorescent and near-ultraviolet lamps).[2][13]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound samples.
This issue likely indicates the presence of degradation products. Follow these steps to troubleshoot:
-
Identify the Potential Source of Degradation: Review your experimental protocol.
-
pH of Solutions: Was the pH of your solutions, including the mobile phase, in the alkaline range? this compound is highly susceptible to base-catalyzed hydrolysis.[1][5][6]
-
Light Exposure: Were your samples and standards adequately protected from light, especially UV light?[3]
-
Temperature: Were samples exposed to high temperatures for extended periods?[1][2]
-
Oxidizing Agents: Did your sample matrix or reagents contain any oxidizing agents?[4]
-
-
Confirm Degradation:
-
Perform a forced degradation study under controlled conditions (e.g., mild base treatment) and compare the resulting chromatogram with your sample's chromatogram. The appearance of similar retention time peaks would suggest degradation.
-
Utilize a photodiode array (PDA) detector to check for peak purity. A non-homogenous peak suggests the co-elution of degradants.[1][4]
-
-
Implement Preventive Strategies:
-
pH Control: Buffer your solutions to a slightly acidic or neutral pH.
-
Light Protection: Store and handle all this compound-containing solutions in amber glassware or light-blocking containers.
-
Temperature Control: Store solutions at recommended temperatures (refrigerated for short-term) and avoid unnecessary exposure to heat.[7]
-
Use Fresh Solutions: Prepare solutions fresh daily whenever possible. Studies have shown solution stability for at least 48 hours at room temperature, but minimizing storage time is a good practice.[4]
-
Quantitative Data Summary
The following tables summarize the degradation of this compound under various stress conditions as reported in the literature.
Table 1: Summary of this compound Forced Degradation Studies
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 2 hours | 60°C | 1.6% | [1] |
| Acid Hydrolysis | 0.5N HCl | 48 hours | Not Specified | Significant | [4] |
| Acid Hydrolysis | 3 N HCl | 150 minutes | Room Temp | Significant | [2] |
| Base Hydrolysis | 0.1 M NaOH | 30 minutes | 60°C | 7.2% | [1] |
| Base Hydrolysis | 0.5N NaOH | 48 hours | Not Specified | Significant | [4] |
| Base Hydrolysis | 0.1 N NaOH | 150 minutes | Room Temp | Significant | [2] |
| Peroxide Oxidation | 1% H₂O₂ | 30 minutes | Bench Top | 1.4% | [1] |
| Peroxide Oxidation | 3.0% H₂O₂ | 48 hours | Not Specified | Significant | [4] |
| Thermal (Dry Heat) | - | 24 hours | 60°C | Not Specified | [1] |
| Photolytic | Sunlight | Not Specified | Not Specified | Stable | [1] |
| Photolytic | UVC light (254 nm) | 10 days | Not Specified | No Degradation | [4] |
Note: The extent of degradation can vary based on the precise experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation by Alkaline Hydrolysis
This protocol is a representative method for inducing and analyzing the degradation of this compound under basic conditions.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Condition:
-
Transfer a known volume of the this compound stock solution to a volumetric flask.
-
Add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Heat the mixture in a water bath at 60°C for 30 minutes.[1]
-
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid (HCl).
-
Dilution: Dilute the neutralized solution to a suitable final concentration with the HPLC mobile phase.
-
Analysis: Inject the sample into a validated stability-indicating HPLC system for analysis.
Visualizations
Signaling Pathways and Workflows
Caption: Key stress factors leading to this compound degradation.
References
- 1. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in this compound Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability Indicating RP-HPLC Method for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pfizermedical.com [pfizermedical.com]
- 8. globalrph.com [globalrph.com]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. Stability and uniformity of extemporaneous preparations of this compound in two liquid suspension vehicles at two storage temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.plos.org [journals.plos.org]
- 13. sciencescholar.us [sciencescholar.us]
Technical Support Center: Addressing Breakthrough Fungal Infections During Voriconazole Prophylaxis Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating breakthrough fungal infections (bIFIs) during voriconazole (B182144) prophylaxis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common fungal species identified in breakthrough infections during this compound prophylaxis?
A1: Molds are the predominant pathogens in breakthrough invasive fungal infections (bIFIs) during this compound prophylaxis, accounting for approximately 77% of cases. The most frequently identified species include Aspergillus species (around 40%), Mucorales (about 20%), and Fusarium species (around 9%). Yeasts, primarily non-albicans Candida species, comprise about 23% of these infections.[1][2] It's noteworthy that infections due to Mucorales are more commonly observed in patients receiving this compound prophylaxis.[1][2][3][4]
Q2: What are the primary reasons for this compound prophylaxis failure?
A2: Failure of this compound prophylaxis is multifactorial and not solely due to antifungal resistance. Key contributing factors include:
-
Suboptimal Drug Exposure: A significant portion of breakthrough infections, estimated around 36% in some studies, are associated with subtherapeutic concentrations of this compound in the patient's system.[1][2][3][4][5]
-
Antifungal Resistance: While not the majority cause, definitive or probable antifungal resistance is found in approximately 31% of bIFI cases.[3][4][5] The prevalence of resistance appears to be higher in breakthrough cases under this compound compared to other azoles like posaconazole.[1][2]
-
Host Factors: The patient's underlying severe immunodeficiency plays a major role in the occurrence of breakthrough infections.[6][7]
-
Infections with Intrinsically Resistant Fungi: Some fungi, like those of the order Mucorales, have intrinsic resistance to this compound.
Q3: What is the expected mortality rate associated with breakthrough fungal infections?
A3: Breakthrough invasive fungal infections are associated with high mortality rates. Studies have reported infection-related mortality to be around 35% to 44.4%.[3][4][5][6][7][8]
Q4: What is the target therapeutic range for this compound trough concentrations?
A4: For effective prophylaxis and treatment, the generally accepted target trough concentration for this compound is between 1.0 and 5.5 mg/L.[9] Levels below 1.0 mg/L are associated with a higher risk of treatment failure, while levels above 5.5 mg/L are linked to an increased risk of toxicity.[9] For severe infections, a target of 2.0 to 5.5 mg/L is often recommended.[3]
Troubleshooting Guides
Problem 1: Unexpectedly high number of breakthrough infections in an in vivo (e.g., murine) model.
| Possible Cause | Troubleshooting Step |
| Subtherapeutic this compound Levels | 1. Verify Dosing Regimen: Double-check the calculated dose and administration frequency against established protocols for the specific animal model. 2. Pharmacokinetic Analysis: If possible, perform satellite studies to measure this compound plasma concentrations to ensure they are within the therapeutic range. 3. Check Drug Formulation and Administration: Ensure the this compound solution is prepared correctly and administered properly (e.g., correct route, no leakage). |
| Fungal Strain Resistance | 1. In Vitro Susceptibility Testing: Perform antifungal susceptibility testing (AST) on the fungal isolate used in the model to determine its minimum inhibitory concentration (MIC) for this compound. 2. Use a Susceptible Strain: If the MIC is high, consider repeating the experiment with a known this compound-susceptible strain as a control. |
| High Fungal Inoculum | 1. Review Inoculum Preparation: Verify the concentration of the fungal inoculum used for infection. 2. Titrate Inoculum: If necessary, perform a dose-finding study to determine the optimal inoculum that establishes infection without overwhelming the prophylactic effect of the drug in a susceptible model. |
| Severe Immunosuppression | 1. Assess Immunosuppression Protocol: The level of immunosuppression may be too severe for the prophylactic regimen to be effective. Review the immunosuppressive agents used and their dosages. 2. Modify Immunosuppression: Consider adjusting the immunosuppression protocol to better mimic a clinically relevant scenario where prophylaxis is expected to be effective. |
Problem 2: Inconsistent or unexpectedly high MIC values in in vitro susceptibility testing.
| Possible Cause | Troubleshooting Step |
| Incorrect Inoculum Preparation | 1. Standardize Inoculum: Ensure the fungal inoculum is prepared according to standardized protocols (e.g., CLSI M38-A), with the correct conidial or yeast cell concentration.[10][11][12][13] 2. Verify Cell Viability: Check the viability of the fungal stock. |
| Media Composition Issues | 1. Use Standardized Media: Use the recommended medium for antifungal susceptibility testing, typically RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS to pH 7.0.[10][11][12][13] 2. Check Media pH: Verify the final pH of the medium is correct, as pH can influence the activity of azole antifungals. |
| Reading Endpoint Errors | 1. Follow Standardized Reading Guidelines: For azoles like this compound, the MIC is typically read as the lowest concentration that shows 100% inhibition of growth for molds.[14] For yeasts, it is often a prominent decrease in turbidity (≥50% inhibition).[15] 2. Use a Reading Aid: An inverted mirror can aid in the visual determination of MICs in microdilution plates. |
| Intrinsic Resistance of the Isolate | 1. Confirm Species Identification: Incorrect identification of the fungal species can lead to unexpected MIC results. Confirm the identity using molecular methods if necessary. 2. Test Quality Control Strains: Always include ATCC-recommended quality control strains with known MIC ranges to ensure the assay is performing correctly. |
Data Presentation
Table 1: Distribution of Fungal Pathogens in Breakthrough Infections During this compound and Posaconazole Prophylaxis
| Fungal Species | Overall Frequency (%) | Frequency in this compound Breakthroughs (%) | Frequency in Posaconazole Breakthroughs (%) |
| Aspergillus species | 40 | Lower | Higher |
| Mucorales | 20 | Higher | Lower |
| Candida species | 18 | N/A | N/A |
| Fusarium species | 9 | Lower | Higher |
| Source: Adapted from a systematic review of 1076 cases of breakthrough invasive fungal infections.[3][4][5] |
Table 2: Key Outcomes in Patients with Breakthrough Invasive Fungal Infections
| Outcome | Percentage (%) | Notes |
| Antifungal Resistance | 31 | Definitive, putative, or probable resistance. |
| Subtherapeutic Azole Concentration | 36 | Based on therapeutic drug monitoring in a subset of patients. |
| Infection-Related Mortality | 35 | |
| Source: Data compiled from systematic reviews and meta-analyses.[1][2][3][4][5] |
Table 3: this compound MIC Breakpoints for Candida Species
| Interpretation | MIC (µg/mL) |
| Susceptible (S) | ≤1 |
| Susceptible Dose-Dependent (SDD) | 2 |
| Resistant (R) | ≥4 |
| Source: Clinical and Laboratory Standards Institute (CLSI) guidelines. |
Experimental Protocols
CLSI M38-A Broth Microdilution Method for Molds
This protocol is a summarized version of the Clinical and Laboratory Standards Institute (CLSI) M38-A reference method for broth dilution antifungal susceptibility testing of filamentous fungi.
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium to achieve the desired final concentrations in 96-well microdilution plates.
-
-
Inoculum Preparation:
-
Grow the mold isolate on potato dextrose agar (B569324) for 7 days to obtain mature conidia.
-
Harvest the conidia by flooding the agar surface with sterile saline and gently scraping.
-
Adjust the conidial suspension spectrophotometrically to a transmittance of 68-82% at 530 nm.
-
Dilute this stock suspension 1:50 in RPMI-1640 to obtain the final inoculum concentration.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microdilution plate containing the antifungal dilutions.
-
Include a drug-free well as a growth control.
-
Incubate the plates at 35°C.
-
-
Reading MICs:
-
Read the MICs visually after 48-72 hours of incubation, depending on the growth rate of the fungus.
-
The MIC for this compound is defined as the lowest concentration that shows 100% inhibition of growth compared to the growth control.
-
Etest for Antifungal Susceptibility of Molds
The Etest provides a quantitative MIC on an agar medium.
-
Media Preparation:
-
Use RPMI 1640 agar supplemented with 2% glucose and buffered with MOPS.
-
Pour the agar into petri dishes to a depth of 4 mm and allow it to solidify.
-
-
Inoculum Preparation:
-
Prepare a conidial suspension as described for the CLSI method, adjusted to a 0.5 McFarland standard.
-
-
Inoculation:
-
Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate to obtain confluent growth.
-
Allow the plate to dry for 15-30 minutes.
-
-
Etest Strip Application:
-
Aseptically apply the this compound Etest strip to the center of the inoculated agar surface.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading MICs:
-
An elliptical zone of inhibition will form around the strip.
-
Read the MIC at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.
-
Murine Model of Invasive Aspergillosis
This is a generalized protocol and should be adapted based on the specific research question and institutional animal care guidelines.
-
Immunosuppression:
-
Use an appropriate immunosuppressive regimen to render the mice susceptible to infection. This can include agents like cyclophosphamide (B585) and corticosteroids.
-
-
Infection:
-
Prepare a conidial suspension of the Aspergillus strain of interest in sterile saline.
-
Infect the immunosuppressed mice via the intranasal or intratracheal route with a defined inoculum of conidia.
-
-
This compound Prophylaxis:
-
Administer this compound to the mice starting at a specified time point before or after infection. The dose and route of administration (e.g., oral gavage, intraperitoneal injection) should be based on pharmacokinetic studies to achieve clinically relevant plasma concentrations.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of illness, weight loss, and survival.
-
At the end of the study, or upon reaching a humane endpoint, euthanize the mice.
-
Collect tissues (e.g., lungs, brain, kidneys) for fungal burden analysis (e.g., quantitative PCR, colony-forming unit counts) and histopathology.
-
Mandatory Visualizations
Caption: this compound mechanism of action and fungal resistance pathways.
Caption: Workflow for investigating breakthrough fungal infections.
References
- 1. Practice guidelines for therapeutic drug monitoring of this compound: a consensus review of the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. nhsgrampian.org [nhsgrampian.org]
- 4. Comparison of E-Test and Broth Microdilution Methods for Antifungal Drug Susceptibility Testing of Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. en.diagreat.com [en.diagreat.com]
- 6. Breakthrough invasive fungal diseases during this compound treatment for aspergillosis: A 5-year retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Breakthrough invasive fungal diseases during this compound treatment for aspergillosis: A 5-year retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 12. njccwei.com [njccwei.com]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Voriconazole Administration in Pediatric Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for refining voriconazole (B182144) administration protocols in pediatric animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high inter-animal variability in this compound plasma concentrations in our juvenile rat study. What are the potential causes and how can we mitigate this?
A1: High pharmacokinetic variability is a known challenge with this compound, particularly in younger subjects, and can be attributed to several factors.[1][2]
-
Metabolic Differences: this compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19, which is subject to genetic polymorphisms.[3] The expression and activity of these enzymes can vary significantly between individual animals, even within the same litter.
-
Age-Related Metabolic Changes: The metabolic capacity of juvenile animals is not static and can change rapidly as they mature, leading to age-dependent differences in drug clearance.
-
Oral Bioavailability: The oral absorption of this compound can be inconsistent. Factors such as stomach content, the formulation of the drug, and the stress of the administration procedure (e.g., oral gavage) can all impact how much drug is absorbed.
-
Inflammation Status: The inflammatory state of the animal can also affect this compound pharmacokinetics.[2]
Troubleshooting Steps:
-
Standardize Administration: Ensure that oral gavage technique is consistent across all animals and performed by trained personnel to minimize stress and ensure accurate delivery to the stomach.[4][5][6] Consider training animals to voluntarily consume the medication in a palatable vehicle if possible.[4]
-
Control for Fasting Status: Administer this compound at the same time each day and under the same fasting or fed conditions to standardize absorption.
-
Increase Sample Size: A larger number of animals per group can help to account for high inter-individual variability and increase the statistical power of your study.
-
Consider IV Administration: If oral administration proves too variable, intravenous administration can provide more consistent drug exposure, bypassing absorption-related variability.
-
Therapeutic Drug Monitoring (TDM): If feasible, collect satellite blood samples to monitor plasma concentrations and adjust doses on an individual basis to achieve target exposure levels.
Q2: What is an appropriate starting dose for this compound in a juvenile rat model?
A2: A study in juvenile rats (from postnatal day 21 to 56) used doses based on the approximate adult rat no-observed-adverse-effect-level (NOAEL).[7] While specific dose recommendations can vary based on the study's objective, a review of the literature suggests that pediatric animals often require higher mg/kg doses than their adult counterparts to achieve similar plasma exposures.[8] For preclinical safety and toxicokinetic studies in juvenile rats, doses have been established that demonstrate systemic exposure comparable to that in adult rats without increased sensitivity.[7]
Q3: We are having difficulty with the oral gavage procedure in mouse pups. What are some best practices to minimize stress and injury?
A3: Oral gavage in young rodents requires skill and precision to avoid complications such as esophageal trauma, tracheal administration, or aspiration pneumonia.[4][9]
Best Practices:
-
Proper Restraint: Use a firm but gentle restraint method that immobilizes the head and aligns the mouth, pharynx, and esophagus in a straight line.
-
Correct Gavage Needle Size: Use a flexible or soft-tipped gavage needle of the appropriate size for the animal's age and weight. The tip should be rounded to prevent tissue damage.[6][10]
-
Measure Insertion Depth: Before insertion, measure the distance from the tip of the animal's nose to the last rib to estimate the length needed to reach the stomach and mark the needle to avoid over-insertion.[5][6]
-
Gentle Insertion: Insert the needle along the roof of the mouth and gently advance it into the esophagus. The animal should swallow as the tube passes. If there is any resistance, do not force it.[5][6]
-
Alternative Formulations: Consider formulating the drug in a palatable vehicle, such as flavored syrup, to encourage voluntary consumption and reduce the stress associated with gavage.[4]
Q4: What vehicle can be used for preparing an oral suspension of this compound for animal studies?
A4: The commercially available oral suspension of this compound can be used.[11] For custom formulations, solutions using vehicles like carboxymethylcellulose (CMC-Na) have been described in rat studies.[2] It is crucial to ensure the chosen vehicle does not interact with this compound and is well-tolerated by the specific animal model.
Data Presentation: this compound Dosing and Pharmacokinetics in Pediatric Animal Models
| Animal Model | Age/Weight | Route of Administration | Dose | Key Pharmacokinetic Parameters | Reference |
| Guinea Pig | Not specified | Oral | 20 mg/kg/day | Mean Cmax (blood): 7.6 µg/mL | |
| Juvenile Rat | Postnatal Day 21-56 | Oral | Based on adult NOAEL | Systemic exposure comparable to adults | [7] |
| Cat (Healthy) | Not specified | Oral | 4 mg/kg | Cmax: ~2.0-2.3 µg/mL, Half-life: ~43 hours | [12] |
| Horse (Adult) | Adult | Oral | 4 mg/kg | Cmax: 2.43 µg/mL, Half-life: 13.11 hours | |
| Bearded Dragon | Not specified | Oral | 10 mg/kg/day | Plasma concentrations exceeded MICs for CANV | [13] |
Note: Direct comparison of pharmacokinetic parameters across species should be done with caution due to inherent physiological differences.
Experimental Protocols & Methodologies
General Pharmacokinetic Study Protocol in a Juvenile Rodent Model:
-
Animal Acclimatization: Juvenile animals are acclimatized to the housing conditions for a minimum of 5 days before the study begins.
-
Dosing Formulation: this compound is prepared in a suitable vehicle (e.g., commercial oral suspension or a custom formulation with carboxymethylcellulose).
-
Dose Administration:
-
Oral (PO): A specific dose volume based on the animal's body weight is administered via oral gavage using an appropriately sized, flexible-tipped needle.
-
Intravenous (IV): The dose is administered via a suitable vein (e.g., tail vein in rats/mice) over a controlled period.
-
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Microsampling techniques (e.g., tail vein, saphenous vein) are often employed to minimize blood loss in small animals. The use of an indwelling catheter can reduce stress from repeated venipuncture.
-
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: this compound concentrations in plasma are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).[1]
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental or compartmental modeling software.
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound via inhibition of ergosterol biosynthesis.
Experimental Workflow: Pharmacokinetic Study
Caption: General workflow for a pharmacokinetic study in a pediatric animal model.
References
- 1. Variability of this compound Plasma Levels Measured by New High-Performance Liquid Chromatography and Bioassay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchanimaltraining.com [researchanimaltraining.com]
- 5. research.fsu.edu [research.fsu.edu]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Non-clinical safety assessment and toxicokinetics of this compound and anidulafungin in the juvenile rat: a combination study design in support of a Paediatric Investigation Plan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. vtvets.org [vtvets.org]
- 12. avmajournals.avma.org [avmajournals.avma.org]
- 13. This compound, a safe alternative for treating infections caused by the Chrysosporium anamorph of Nannizziopsis vriesii in bearded dragons (Pogona vitticeps) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Drug-Drug Interactions with Voriconazole in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating drug-drug interactions (DDIs) with voriconazole (B182144) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of drug-drug interactions with this compound?
A1: this compound is a potent inhibitor of several cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. The primary mechanism of interaction is the inhibition of CYP2C19, CYP2C9, and CYP3A4.[1][2][3] By inhibiting these enzymes, this compound can decrease the metabolism of co-administered drugs, leading to their accumulation and potential toxicity.[4] Additionally, this compound's own metabolism is primarily mediated by CYP2C19 and to a lesser extent by CYP3A4 and CYP2C9, making it susceptible to interactions with drugs that induce or inhibit these enzymes.[3][5]
Q2: Which drug classes are most likely to have significant interactions with this compound in my experiments?
A2: Drugs that are sensitive substrates of CYP2C19, CYP2C9, and CYP3A4 are most likely to be affected by co-administration with this compound. These include, but are not limited to:
-
Immunosuppressants: Cyclosporine and tacrolimus (B1663567) levels can be significantly increased.[4][5][6]
-
Certain Benzodiazepines: Midazolam is a classic probe substrate for CYP3A4 activity.[7]
-
Some Statins: Atorvastatin, for example, is a CYP3A4 substrate.
-
Proton Pump Inhibitors (PPIs): Omeprazole is a known CYP2C19 substrate.
Conversely, potent CYP inducers like rifampicin (B610482) can dramatically decrease this compound plasma concentrations, potentially leading to therapeutic failure in in vivo models.[8]
Q3: How can I predict the potential for a DDI between my test compound and this compound?
A3: Initial prediction can be made by understanding the metabolic pathways of your test compound. If it is primarily metabolized by CYP2C19, CYP2C9, or CYP3A4, there is a high potential for an interaction with this compound. In vitro experiments using human liver microsomes (HLMs) or recombinant CYP enzymes are the standard approach to confirm and quantify this interaction by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[1][2]
Troubleshooting Guides
Problem 1: High variability in my in vitro CYP inhibition assay results.
-
Possible Cause 1: Inconsistent Microsome Activity. The metabolic activity of human liver microsomes can vary between lots and donors.
-
Solution: Always qualify a new lot of HLMs by running a positive control inhibitor and comparing the results to historical data. Use a consistent lot of HLMs for all related experiments in a single study.
-
-
Possible Cause 2: Substrate or Inhibitor Instability. this compound or the probe substrate may be unstable in the incubation buffer.
-
Solution: Prepare fresh stock solutions of this compound and substrates for each experiment. Assess the stability of your compounds in the assay buffer over the incubation period.
-
-
Possible Cause 3: Inappropriate Incubation Time or Protein Concentration. If the incubation time is too long or the protein concentration is too high, it can lead to substrate depletion or non-linear reaction kinetics.
-
Solution: Optimize incubation time and microsomal protein concentration to ensure linear metabolite formation. This is typically done by running pilot experiments with varying times and protein levels.[9]
-
-
Possible Cause 4: Pipetting Errors. Inaccurate pipetting, especially of small volumes of concentrated inhibitor solutions, can lead to significant variability.
-
Solution: Use calibrated pipettes and consider serial dilutions to work with larger, more manageable volumes. Automated liquid handlers can also improve precision.[10]
-
Problem 2: My in vivo animal study shows a greater-than-expected DDI, leading to toxicity.
-
Possible Cause 1: Species Differences in Metabolism. The specific CYP enzymes and their activity levels can differ between animal models and humans.
-
Solution: Before conducting a full-scale study, perform pilot pharmacokinetic studies in your chosen animal model with both this compound and the interacting drug administered alone to understand their individual profiles in that species.[5]
-
-
Possible Cause 2: Non-linear Pharmacokinetics of this compound. this compound exhibits non-linear pharmacokinetics, meaning that a small increase in dose can lead to a disproportionately large increase in plasma concentration.[5]
-
Solution: When co-administering this compound with a substrate of the enzymes it inhibits, consider reducing the dose of the substrate drug. For example, when initiating this compound in patients on cyclosporine, it is recommended to halve the cyclosporine dose.[11][12] This principle should be applied cautiously in preclinical models.
-
-
Possible Cause 3: Formulation and Vehicle Effects. The vehicle used to formulate this compound or the interacting drug for oral administration can affect its absorption and bioavailability.
-
Solution: Use a consistent and well-characterized vehicle for all animals in the study. Common vehicles for rodent studies include solutions containing carboxymethylcellulose (CMC-Na).[2]
-
Data Summary Tables
Table 1: In Vitro Inhibition of Human CYP Isoforms by this compound
| CYP Isoform | Probe Substrate | Inhibition Potency (IC50, µM) | Inhibition Constant (Ki, µM) | Type of Inhibition |
| CYP2B6 | Efavirenz | 1.71 | < 0.5 | Competitive |
| CYP2C9 | Tolbutamide | 3.62 | 2.79 | Competitive |
| CYP2C19 | S-mephenytoin | 5.25 | 5.1 | Competitive |
| CYP3A4 | Midazolam | 2.90 | 0.66 (competitive), 2.97 (noncompetitive) | Mixed |
| CYP1A2 | Phenacetin | > 100 | Not Determined | Marginal |
| CYP2A6 | Coumarin | > 100 | Not Determined | Marginal |
| CYP2C8 | Amodiaquine | > 100 | Not Determined | Marginal |
| CYP2D6 | Dextromethorphan | > 100 | Not Determined | Marginal |
Data compiled from a comprehensive in vitro analysis using human liver microsomes.[1][2]
Table 2: Pharmacokinetic Interactions of this compound with Immunosuppressants (in vivo data)
| Co-administered Drug | Species | This compound Effect on Drug | Key Findings |
| Tacrolimus | Human (Liver Transplant) | Increased Trough Concentration | Nearly 10-fold increase in trough tacrolimus blood concentrations.[6] |
| Tacrolimus | Human (Healthy Volunteers) | Increased Cmax and AUC | 2.2-fold increase in Cmax and 3.2-fold increase in AUC of a single tacrolimus dose.[13] |
| Cyclosporine | Human (Renal Transplant) | Increased Cmax and AUC | 13% increase in mean Cmax and a 70% increase in mean AUC.[11] |
| Cyclosporine | Human (HSCT) | Increased C/D Ratio | Median increase of 83.0% in the concentration/dose ratio.[14] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound on CYP3A4 using Human Liver Microsomes
1. Materials:
-
Pooled Human Liver Microsomes (HLMs) (e.g., 20 mg/mL stock)
-
This compound
-
Midazolam (CYP3A4 probe substrate)
-
1-hydroxymidazolam (metabolite standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal Standard (e.g., alprazolam) for LC-MS/MS analysis
2. Procedure:
-
Prepare Reagents:
-
Thaw HLMs on ice. Dilute to a working concentration (e.g., 0.2 mg/mL) in 0.1 M potassium phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare a stock solution of midazolam. The final substrate concentration in the incubation should be close to its Km for CYP3A4 (approximately 2-5 µM).
-
-
Incubation Setup (in a 96-well plate):
-
Add the phosphate buffer to each well.
-
Add the HLM solution to each well.
-
Add the this compound dilutions (or vehicle for control wells) to the respective wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the NADPH regenerating system to all wells to start the metabolic reaction.
-
Incubate at 37°C for an optimized time (e.g., 5-10 minutes, ensuring linear metabolite formation).
-
-
Terminate the Reaction:
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of 1-hydroxymidazolam using a validated LC-MS/MS method.[15]
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP3A4 activity at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Assessment of this compound's Effect on Tacrolimus Pharmacokinetics in a Rat Model
1. Animals and Housing:
-
Male Sprague-Dawley rats (230-250 g).
-
House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least one week before the experiment.
2. Drug Formulation and Dosing:
-
This compound: Prepare a suspension in a suitable vehicle such as 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na) for oral gavage. A typical dose might be 30 mg/kg.[2]
-
Tacrolimus: Prepare a solution for oral gavage. A typical dose might be 10 mg/kg.
3. Experimental Design (Crossover design is recommended if feasible):
-
Group 1 (Control): Administer the vehicle orally for a set number of days (e.g., 7 days). On the final day, administer a single oral dose of tacrolimus.
-
Group 2 (this compound Treatment): Administer this compound orally once daily for the same duration. On the final day, administer a single oral dose of tacrolimus 30 minutes after the this compound dose.
4. Blood Sampling:
-
Collect serial blood samples (e.g., 50-100 µL) from the tail vein at predetermined time points after tacrolimus administration.
-
Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[2]
-
Collect blood into heparinized tubes and process to obtain plasma. Store plasma at -80°C until analysis.
5. Sample Analysis:
-
Quantify tacrolimus concentrations in plasma using a validated LC-MS/MS method.
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters for tacrolimus in both groups, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).
-
Compare the parameters between the control and this compound-treated groups to quantify the magnitude of the drug-drug interaction.
Visualizations
References
- 1. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. dovepress.com [dovepress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Intravenous delivery of a liposomal formulation of this compound improves drug pharmacokinetics, tissue distribution, and enhances antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The disposition of this compound in mouse, rat, rabbit, guinea pig, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo pharmacokinetics and pharmacodynamics of a new triazole, this compound, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of this compound on the Pharmacokinetics of Vonoprazan in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Voriconazole Efficacy Against Biofilm-Forming Fungi
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the efficacy of voriconazole (B182144) against biofilm-forming fungi.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in biofilm formation across wells/replicates. | Inconsistent inoculum density. Variations in incubation conditions (temperature, CO2). Edge effects in microtiter plates. | Ensure a standardized and homogenous cell suspension for inoculation. Use a spectrophotometer to confirm cell density. Monitor and maintain consistent incubator conditions. Avoid using the outer wells of the microtiter plate, or fill them with sterile medium to minimize evaporation. |
| This compound shows no activity against pre-formed (mature) biofilms. | This is an expected outcome. The extracellular matrix (ECM) of mature biofilms can prevent this compound from reaching fungal cells.[1][2] Efflux pumps may be highly active in mature biofilms, actively removing the drug.[1][2] | Focus on strategies to prevent biofilm formation or use combination therapies.[3] Consider testing this compound's ability to inhibit biofilm formation by adding it at the time of inoculation.[1][4] |
| Inconsistent Sessile Minimum Inhibitory Concentration (SMIC) values. | The metabolic activity of the biofilm may not accurately reflect cell death. The chosen endpoint for reading (e.g., 50% inhibition) may be difficult to determine precisely.[1] | Use multiple methods to assess biofilm viability, such as colony-forming unit (CFU) counting from sonicated biofilms, in addition to metabolic assays like XTT. Include a range of positive and negative controls to standardize the assay. |
| Combination therapy shows antagonism instead of synergy. | The combination of drugs may have opposing effects on cellular pathways. For example, this compound has been shown to antagonize the fungicidal effect of micafungin (B1204384) against Candida albicans biofilms.[5] | Review the known mechanisms of action for both drugs. Consider checkerboard assays with a wide range of concentrations to fully characterize the interaction. |
| Difficulty in disrupting the biofilm for analysis. | Strong adhesion of the biofilm to the surface. Incomplete disruption leading to clumps of cells. | Use a combination of scraping and sonication to detach and disperse the biofilm. Optimize sonication time and power to avoid cell lysis. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound often ineffective against established fungal biofilms?
A1: The resistance of fungal biofilms to this compound is multifactorial.[1] Key factors include:
-
The Extracellular Matrix (ECM): The ECM acts as a physical barrier, binding to and preventing this compound from penetrating the biofilm to reach the fungal cells.[2][5]
-
Efflux Pumps: Fungal cells within a biofilm can upregulate the expression of drug efflux pumps (e.g., ABC and MFS transporters), which actively expel this compound from the cell, reducing its intracellular concentration.[5][6]
-
Altered Physiology: The slow growth rate and unique physiological state of cells within a biofilm contribute to reduced susceptibility.[1][6]
-
High Cell Density: The sheer density of cells within a biofilm can contribute to drug resistance.[5][7]
Q2: What are some promising strategies to enhance this compound's anti-biofilm activity?
A2: Promising strategies largely focus on combination therapies and preventing biofilm formation:
-
Combination with other antifungals: Combining this compound with echinocandins (like anidulafungin (B1665494) or caspofungin) has shown synergistic or additive effects against invasive aspergillosis in some studies.[3][8] However, outcomes can be conflicting.[8]
-
Combination with non-antifungal agents: Repurposing drugs that can disrupt biofilm integrity or inhibit resistance mechanisms is a key strategy. For instance, inhibitors of heat shock protein 90 (Hsp90) or calcineurin can potentiate the activity of azoles.[9]
-
Inhibition of Biofilm Formation: this compound has demonstrated an ability to inhibit the formation of biofilms when present during the initial stages of cell adhesion and growth.[1][4][6] This suggests a potential prophylactic role.
-
Surface Coating: Coating medical device surfaces with this compound can reduce the initial attachment of fungal cells and subsequent biofilm development.[1][4]
Q3: Which signaling pathways are involved in this compound resistance in biofilms?
A3: Several signaling pathways are implicated in mediating stress responses and drug resistance in fungal biofilms:
-
MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways, including the cell wall integrity (CWI), high-osmolarity glycerol (B35011) (HOG), and pheromone response pathways, are crucial for responding to cellular stress, including exposure to antifungal drugs.[10][11][12]
-
Calcineurin Signaling Pathway: This calcium-dependent pathway is critical for fungal survival during azole treatment and has been implicated in mediating resistance in biofilms.[5][12]
-
Ras/cAMP/PKA Pathway: This pathway regulates key virulence factors, including biofilm formation.[12]
Q4: How does this compound affect biofilm formation at sub-inhibitory concentrations?
A4: At concentrations below the planktonic Minimum Inhibitory Concentration (MIC), this compound can significantly reduce biofilm formation for various Candida species.[1][4][6] For instance, at a concentration of 0.25 mg/L, this compound was found to reduce biofilm formation in C. parapsilosis by approximately 79%, C. albicans by 64.5%, C. tropicalis by 53.3%, and C. glabrata by 23.8%.[1][4]
Data Presentation
Table 1: Effect of this compound on Biofilm Formation by Candida Species
| Candida Species | This compound Concentration (mg/L) | Mean Biofilm Reduction (%) |
| C. parapsilosis | 0.25 | 79.0% |
| C. albicans | 0.25 | 64.5% |
| C. tropicalis | 0.25 | 53.3% |
| C. glabrata | 0.25 | 23.8% |
| C. albicans | 0.06 | 63.7% |
| C. parapsilosis | 0.06 | 31.7% |
| C. tropicalis | 0.06 | 29.9% |
| C. glabrata | 0.06 | 10.6% |
| Data synthesized from a study by Valentín et al.[1][4][13] |
Table 2: Sessile MICs of this compound Against Fungal Biofilms
| Organism | Biofilm Age (hours) | This compound Sessile MIC Range (mg/L) |
| Candida spp. (various isolates) | 24 | >16 |
| Aspergillus fumigatus | 24 | Generally high, often exceeding clinically achievable concentrations |
| Note: Sessile MICs for this compound against mature biofilms are consistently high, often exceeding the highest concentrations tested, indicating resistance.[1][14] |
Experimental Protocols
Protocol 1: Fungal Biofilm Formation Assay
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Suspend a few colonies in sterile phosphate-buffered saline (PBS). Adjust the cell density to 1 x 10^6 cells/mL using a hemocytometer or spectrophotometer.
-
Biofilm Growth: Add 200 µL of the cell suspension to the wells of a 96-well flat-bottom microtiter plate.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation. The incubation time can be varied to study different stages of biofilm development.
-
Washing: After incubation, gently aspirate the medium and wash the wells three times with sterile PBS to remove non-adherent, planktonic cells.
Protocol 2: Quantification of Biofilm Metabolic Activity (XTT Reduction Assay)
-
Reagent Preparation: Prepare a solution of XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) at 0.5 mg/mL in PBS. Prepare a menadione (B1676200) solution at 10 mM in acetone. Immediately before use, mix the XTT solution with the menadione solution at a ratio of 20:1.
-
Assay: Add 100 µL of the XTT-menadione solution to each well containing the washed biofilms and to control wells (biofilm-free wells for background subtraction).
-
Incubation: Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measurement: Measure the absorbance of the formazan (B1609692) product at 492 nm using a microplate reader. Higher absorbance indicates greater metabolic activity.
Protocol 3: Sessile Antifungal Susceptibility Testing
-
Biofilm Formation: Form biofilms in a 96-well plate as described in Protocol 1 (e.g., for 24 hours).
-
Antifungal Preparation: Prepare serial twofold dilutions of this compound in RPMI 1640 medium at concentrations ranging from, for example, 0.03 to 16 mg/L.[1][13]
-
Drug Exposure: After washing the pre-formed biofilms, add 200 µL of each this compound dilution to the appropriate wells. Include antifungal-free wells as positive controls.
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C.[1]
-
Quantification: Assess biofilm viability using the XTT reduction assay (Protocol 2).
-
SMIC Determination: The Sessile Minimum Inhibitory Concentration (SMIC) is typically defined as the lowest drug concentration that causes a ≥50% reduction in metabolic activity compared to the drug-free control.[1]
Visualizations
Caption: Workflow for determining this compound's efficacy against fungal biofilms.
Caption: Multifactorial resistance of fungal biofilms to this compound.
Caption: Key signaling pathways contributing to this compound resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Combination Therapy to Treat Fungal Biofilm-Based Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits biofilm formation in different species of the genus Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fungal Biofilm Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Combination Antifungal Therapy: A Review of Current Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal therapy with an emphasis on biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proteomic and Phosphoproteomic Landscapes of Azole Resistance in Aspergillus fumigatus Biofilm Exposed to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. revistas.ufg.br [revistas.ufg.br]
Navigating Voriconazole Dosing in Renally Impaired Subjects: A Technical Guide
For researchers, scientists, and drug development professionals, conducting clinical studies with renally impaired subjects presents a unique set of challenges. This is particularly true for drugs like voriconazole (B182144), where the route of administration can significantly impact patient safety based on their kidney function. This technical support center provides detailed guidance and answers to frequently asked questions to ensure the safe and effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: Is dose adjustment of oral this compound required for subjects with renal impairment?
A1: No, dosage adjustment for oral this compound is not necessary for patients with mild to severe renal impairment.[1][2][3][4] The pharmacokinetics of orally administered this compound are not significantly affected by renal dysfunction.[1]
Q2: Why is the use of intravenous (IV) this compound a concern in subjects with renal impairment?
A2: The concern with IV this compound in this population is not the active drug itself, but the solubilizing excipient, sulfobutylether-β-cyclodextrin (SBECD).[5][6][7] SBECD is cleared by the kidneys, and in patients with moderate to severe renal impairment (Creatinine Clearance [CrCl] <50 mL/min), it can accumulate, potentially leading to nephrotoxicity.[2][5]
Q3: What are the current recommendations for using IV this compound in renally impaired subjects?
A3: Most guidelines recommend avoiding the use of IV this compound in patients with a CrCl <50 mL/min.[5] The preferred approach is to administer oral this compound to these subjects.[1][2] If IV administration is deemed necessary, it should only be used if the potential benefit outweighs the risk, and serum creatinine (B1669602) levels should be closely monitored.[1][2] A switch to oral therapy should be considered if serum creatinine levels increase.[1]
Q4: What have clinical studies shown regarding the safety of IV this compound in renally impaired patients?
A4: While caution is advised, some studies have shown that short-term administration of IV this compound in patients with renal impairment may not be associated with significant renal or liver damage.[6][8] One study found that the route of this compound administration and baseline renal function were not predictors of worsening renal dysfunction.[7][9] However, other factors like underlying diseases and concomitant medications were significant predictors.[7][9]
Q5: Does hemodialysis affect this compound dosage?
A5: A standard 4-hour hemodialysis session does not remove a sufficient amount of this compound to require a dose adjustment.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Rising serum creatinine in a subject receiving IV this compound. | Accumulation of the SBECD vehicle. | Closely monitor serum creatinine levels. Consider switching to oral this compound therapy if clinically appropriate.[1] |
| Subject with CrCl <50 mL/min requires this compound but cannot tolerate oral administration. | Need for systemic antifungal treatment with contraindication to oral route. | A careful risk-benefit assessment is required. If IV this compound is used, ensure rigorous monitoring of renal function.[2] Consult with a clinical pharmacologist or infectious disease specialist. |
| Uncertainty about this compound dosing for a subject with fluctuating renal function. | Dynamic nature of the subject's clinical condition. | For oral this compound, no dose adjustment is needed based on renal function alone.[1] For IV this compound, frequent monitoring of CrCl is crucial to guide decisions on continuing IV therapy or switching to oral. |
Data from Clinical Studies
The following tables summarize key pharmacokinetic and dosing information from studies involving this compound in subjects with renal impairment.
Table 1: Oral this compound Administration in Renal Impairment
| Study Population | Dosage Regimen | Key Pharmacokinetic Findings | Dosage Adjustment Recommendation |
| Subjects with no, mild, moderate, or severe renal impairment.[10][11] | Single 200 mg oral dose.[10][11] | Pharmacokinetics of this compound were unaffected by the degree of renal impairment.[10][11] | No adjustment necessary.[1] |
Table 2: Intravenous this compound Administration in Renal Impairment
| Study Population | Dosage Regimen | Key Findings Related to SBECD | Clinical Outcome/Observation |
| Subjects with no or moderate renal impairment.[10][11] | 6 mg/kg IV twice daily (day 1), then 3 mg/kg IV twice daily (days 2-7).[10][11] | SBECD clearance was proportional to creatinine clearance.[10][11] | The majority of subjects with moderate renal insufficiency tolerated 7 days of IV this compound.[10][11][12] |
| Critically ill patients with impaired renal function (serum creatinine >2.5 mg/dL).[6] | Standard IV this compound dosing. | Not specified. | The use of IV this compound was not associated with further renal or liver damage.[6] |
| Adult patients with CrCl <50 mL/min.[7][9] | Standard IV this compound dosing for at least 3 days. | Not specified. | IV this compound administration was not a predictor of worsening renal dysfunction.[7][9] |
Experimental Protocols in Cited Studies
Study A: Single-Dose Oral this compound
-
Objective: To evaluate the effect of renal impairment on the pharmacokinetics of a single oral dose of this compound.
-
Methodology: Male subjects with normal renal function (n=6), mild renal impairment (n=6), moderate renal impairment (n=6), and severe renal impairment (n=6) were administered a single 200 mg oral dose of this compound. Plasma levels of this compound were measured periodically for up to 48 hours post-dose to determine pharmacokinetic parameters using non-compartmental methods.[10][11]
Study B: Multiple-Dose Intravenous this compound
-
Objective: To assess the pharmacokinetics and safety of multiple doses of IV this compound and its SBECD vehicle in subjects with normal and moderate renal impairment.
-
Methodology: Male subjects with normal renal function (n=6) and moderate renal impairment (n=7) received IV this compound. The dosing regimen consisted of a 6 mg/kg loading dose twice daily on day 1, followed by a maintenance dose of 3 mg/kg twice daily from day 2 to day 6, with a final dose on the morning of day 7. This compound plasma levels were assessed periodically until 36 hours after the final dose. Pharmacokinetic parameters were determined using non-compartmental methods.[10][11]
Visualizing the Decision-Making Process
The following diagrams illustrate key considerations for researchers when deciding on this compound administration in subjects with renal impairment.
Caption: Decision workflow for this compound administration in renal impairment.
Caption: Metabolic pathway of oral and IV this compound.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. globalrph.com [globalrph.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of intravenous administration of this compound in critically ill patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Pharmacokinetics, safety and tolerance of this compound in renally impaired subjects: two prospective, multicentre, open-label, parallel-group volunteer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. research.ed.ac.uk [research.ed.ac.uk]
Validation & Comparative
A Comparative Guide: Voriconazole vs. Posaconazole for Prophylaxis in Hematological Malignancy Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal prophylaxis for patients with hematological malignancies, voriconazole (B182144) and posaconazole (B62084) stand out as two critical triazole agents. Both have demonstrated efficacy in preventing invasive fungal infections (IFIs), a major cause of morbidity and mortality in this vulnerable patient population. This guide provides an objective comparison of their performance, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals. While direct comparative experimental data in animal models of prophylaxis is limited, this guide synthesizes the existing evidence to offer a comprehensive overview.
Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis
Both this compound and posaconazole exert their antifungal effects by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, these azoles compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.
A Comparative Analysis of Voriconazole and Isavuconazole Efficacy Against Mucorales
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two triazole antifungal agents, voriconazole (B182144) and isavuconazole (B1672201), against fungi of the order Mucorales. This information is intended to support research, scientific understanding, and drug development efforts in the field of medical mycology. The comparative analysis is based on available in vitro, in vivo, and clinical data.
Introduction
Mucormycosis, the infection caused by Mucorales, is a rare but aggressive and often fatal fungal disease, particularly in immunocompromised individuals. The therapeutic options for mucormycosis are limited, and the intrinsic resistance of Mucorales to some antifungal agents presents a significant clinical challenge. While both this compound and isavuconazole are broad-spectrum triazole antifungals, their efficacy against Mucorales differs significantly. Isavuconazole, a newer triazole, has demonstrated reliable activity against Mucorales and is approved by the U.S. Food and Drug Administration (FDA) for the treatment of invasive mucormycosis.[1][2] In contrast, this compound exhibits minimal to no activity against this class of fungi.[3][4]
Mechanism of Action
Both this compound and isavuconazole are members of the triazole class of antifungal agents and share a common mechanism of action.[3][4][5][6] They function by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[5][6] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts the cell membrane's integrity and function, ultimately leading to fungal cell death.[5][6]
In Vitro Susceptibility Data
In vitro susceptibility testing is a cornerstone for evaluating the intrinsic activity of an antifungal agent against a specific fungus. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and isavuconazole against various species of Mucorales, as determined by standardized methodologies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Table 1: In Vitro Activity of this compound and Isavuconazole against Mucorales Species
| Organism | Drug | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |
| All Mucorales | This compound | >8 | >8 | [1][7] |
| Isavuconazole | 2 | >8 | [1][7] | |
| Rhizopus spp. | Isavuconazole | 1 | >8 | [1] |
| Lichtheimia spp. | Isavuconazole | 4 | 8 | [1] |
| Mucor spp. | Isavuconazole | >8 | - | [1] |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
The data clearly indicates that this compound has poor in vitro activity against Mucorales, with high MIC values. Isavuconazole, while having variable activity depending on the species, demonstrates significantly better in vitro potency compared to this compound.[1][7] For instance, against Rhizopus spp., a common cause of mucormycosis, isavuconazole shows an MIC₅₀ of 1 mg/L, whereas this compound's MIC is consistently high.[1]
Experimental Protocols
The in vitro susceptibility data presented is primarily derived from studies employing standardized broth microdilution methods as outlined by CLSI document M38-A2 and EUCAST definitive document 9.2. A generalized workflow for these methods is depicted below.
Key Methodological Parameters:
-
Inoculum Preparation: A standardized suspension of fungal spores is prepared and adjusted to a specific concentration.
-
Drug Dilution: The antifungal agents are serially diluted in microtiter plates.
-
Incubation: The inoculated plates are incubated at a controlled temperature for a defined period (typically 24 to 48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control.
In Vivo and Clinical Efficacy
The disparity in in vitro activity between this compound and isavuconazole against Mucorales is reflected in their in vivo and clinical efficacy. Due to its lack of activity, this compound is not considered a viable treatment option for mucormycosis.
Isavuconazole Clinical Trials:
The efficacy of isavuconazole for the treatment of mucormycosis was primarily evaluated in the VITAL trial , a single-arm, open-label, multicenter study.[8][9]
-
Study Design: Patients with invasive mucormycosis received isavuconazole. The outcomes were compared to a matched control group of patients who received amphotericin B from the FungiScope™ registry.
-
Key Findings:
-
The overall response rate at the end of isavuconazole treatment was 31.4%.[8]
-
The all-cause mortality rate at day 42 was 33.3% for isavuconazole-treated patients, which was similar to the 41.3% observed in the amphotericin B-treated control group.[3]
-
Through day 84, the overall mortality rate for isavuconazole was 43.2%.[8]
-
Table 2: Clinical Efficacy of Isavuconazole in the VITAL Trial
| Outcome | Isavuconazole (VITAL Trial) | Amphotericin B (FungiScope™) | Reference(s) |
| Overall Response (End of Treatment) | 31.4% | - | [8] |
| All-Cause Mortality (Day 42) | 33.3% | 41.3% | [3] |
| All-Cause Mortality (Day 84) | 43.2% | - | [8] |
These findings from the VITAL trial were instrumental in the FDA approval of isavuconazole for the treatment of invasive mucormycosis.[1]
Animal Models:
In vivo studies using animal models of mucormycosis have further supported the efficacy of isavuconazole. For instance, in a neutropenic murine model of mucormycosis, isavuconazole therapy was shown to protect immunosuppressed mice from the infection.
Conclusion
The comparative efficacy of this compound and isavuconazole against Mucorales is starkly different. While both are triazole antifungals with the same fundamental mechanism of action, their activity spectra diverge significantly when it comes to this class of fungi.
-
This compound: Demonstrates poor to no in vitro activity and is not clinically effective against Mucorales.
-
Isavuconazole: Exhibits in vitro activity against many Mucorales species and has proven clinical efficacy in the treatment of invasive mucormycosis, making it a valuable therapeutic option.
For researchers and drug development professionals, the differential activity of these two structurally related compounds against Mucorales underscores the importance of subtle molecular interactions in determining antifungal spectrum and highlights the need for continued development of novel agents with potent and broad activity against opportunistic fungal pathogens.
References
- 1. Antifungal Activity of Isavuconazole and Comparator Agents against Contemporaneous Mucorales Isolates from USA, Europe, and Asia-Pacific - PMC [pmc.ncbi.nlm.nih.gov]
- 2. core.ac.uk [core.ac.uk]
- 3. Isavuconazole for the treatment of invasive aspergillosis and mucormycosis: current evidence, safety, efficacy, and clinical recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current treatments against mucormycosis and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Isavuconazonium Sulfate? [synapse.patsnap.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. newsroom.astellas.com [newsroom.astellas.com]
- 9. Isavuconazole treatment for rare fungal diseases and for invasive aspergillosis in patients with renal impairment: Challenges and lessons of the VITAL trial - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of voriconazole and amphotericin B for invasive aspergillosis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics for invasive aspergillosis (IA), a life-threatening infection predominantly affecting immunocompromised individuals, voriconazole (B182144) and amphotericin B have long been central to treatment strategies. This guide provides a detailed, data-driven comparison of these two agents, drawing on pivotal clinical trial data to inform research and development in this critical area.
Executive Summary
A landmark randomized, unblinded clinical trial by Herbrecht et al. (2002) established this compound as a superior primary therapy for invasive aspergillosis compared to the then-standard treatment, amphotericin B deoxycholate.[1][2] this compound demonstrated a significantly better response rate and improved survival, coupled with a more favorable safety profile, leading to its current recommendation as a first-line treatment for most patients with IA.[2][3]
Efficacy and Survival: A Quantitative Analysis
The Global Comparative Aspergillosis Study (GCAS) provided robust quantitative data on the comparative efficacy of this compound and amphotericin B. At 12 weeks, patients treated with this compound showed a significantly higher rate of successful outcomes, defined as either a complete or partial response.[4]
Table 1: Primary Efficacy Outcomes at 12 Weeks
| Outcome | This compound (n=144) | Amphotericin B (n=133) | Absolute Difference (95% CI) |
| Successful Outcome | 52.8% | 31.6% | 21.2% (10.4 to 32.9) |
| Complete Response | 20.8% | 16.5% | |
| Partial Response | 31.9% | 15.0% | |
| Data from Herbrecht et al., 2002[4] |
Furthermore, the study revealed a significant survival advantage for the this compound arm at the 12-week mark.
Table 2: Survival Rate at 12 Weeks
| This compound | Amphotericin B | Hazard Ratio (95% CI) | |
| Survival Rate | 70.8% | 57.9% | 0.59 (0.40 to 0.88) |
| Data from Herbrecht et al., 2002[1][4] |
Safety and Tolerability Profile
While demonstrating superior efficacy, the safety profiles of the two drugs also differed significantly. This compound was associated with fewer severe drug-related adverse events.[3][4] However, transient visual disturbances were a notable and common side effect of this compound treatment.[1][4] Amphotericin B was more frequently associated with nephrotoxicity and infusion-related reactions.
Table 3: Comparison of Key Adverse Events
| Adverse Event | This compound | Amphotericin B |
| Severe Drug-Related Adverse Events | Significantly Fewer | More Frequent |
| Transient Visual Disturbances | 44.8% | Infrequent |
| Nephrotoxicity | Less Common | More Common |
| Infusion-Related Reactions | Less Common | More Common |
| Hepatotoxicity | Similar Incidence | Similar Incidence |
| Data from Herbrecht et al., 2002 and Walsh et al., 2002[4][5] |
Experimental Protocols
The pivotal clinical trial forming the basis of this comparison was a randomized, unblinded study involving immunocompromised patients with definite or probable invasive aspergillosis.[4]
Patient Population: The study enrolled patients with definite or probable invasive aspergillosis, with the majority having underlying conditions such as allogeneic hematopoietic-cell transplantation or acute leukemia.[4] The diagnosis of invasive aspergillosis was based on the criteria established by the European Organization for Research and Treatment of Cancer/Mycoses Study Group (EORTC/MSG).
Diagnostic Criteria (EORTC/MSG 2002):
-
Host Factors: Included recent history of neutropenia, receipt of an allogeneic stem cell transplant, prolonged use of corticosteroids, or treatment with other recognized T-cell immunosuppressants.
-
Clinical Criteria: Focused on signs and symptoms of lower respiratory tract, sinonasal, or central nervous system infection.
-
Microbiological Criteria: Required positive culture or microscopic evidence of Aspergillus from a normally sterile site, or a positive galactomannan (B225805) antigen test in plasma, serum, or bronchoalveolar lavage fluid.
Treatment Regimen:
-
This compound Group: Received an intravenous loading dose of 6 mg/kg every 12 hours for the first 24 hours, followed by a maintenance dose of 4 mg/kg every 12 hours for at least seven days. This could be followed by oral this compound at 200 mg twice daily.[4]
-
Amphotericin B Group: Received intravenous amphotericin B deoxycholate at a dose of 1 to 1.5 mg/kg per day.[4]
Endpoint Definitions:
-
Complete Response: Resolution of all attributable signs and symptoms of the fungal infection, and at least a 90% radiographic improvement.
-
Partial Response: At least a 50% improvement in attributable signs, symptoms, and radiographic abnormalities.
-
Successful Outcome: A composite of complete and partial responses.[4]
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of this compound and amphotericin B underpin their antifungal activity and, to some extent, their toxicity profiles.
This compound: A triazole antifungal, this compound inhibits the fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. By disrupting ergosterol synthesis, this compound compromises the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.
Amphotericin B: A polyene antifungal, amphotericin B binds directly to ergosterol in the fungal cell membrane. This binding creates pores or channels in the membrane, leading to increased permeability and the leakage of essential intracellular components, resulting in cell death. Its toxicity in humans is partly attributed to its ability to also bind to cholesterol in mammalian cell membranes, though with lower affinity.
Caption: Mechanisms of action for this compound and amphotericin B.
Experimental Workflow of the Pivotal Clinical Trial
The design of the Global Comparative Aspergillosis Study followed a structured workflow to ensure robust and comparable data collection.
Caption: Workflow of the randomized trial comparing this compound and amphotericin B.
Conclusion
The evidence from the pivotal comparative trial strongly supports the use of this compound over amphotericin B deoxycholate as the primary therapy for invasive aspergillosis in most patient populations. The superior efficacy, improved survival, and better overall safety profile of this compound have positioned it as a cornerstone of modern antifungal therapy for this severe infection. For drug development professionals, these findings highlight the importance of targeting specific fungal pathways to maximize efficacy while minimizing off-target toxicities. Future research may focus on novel agents that build upon the successes of triazoles or explore combination therapies to further improve outcomes in high-risk patients.
References
- 1. This compound Beats Amphotericin B for Invasive Aspergillosis [medscape.com]
- 2. researchgate.net [researchgate.net]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. This compound versus amphotericin B for primary therapy of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound compared with liposomal amphotericin B for empirical antifungal therapy in patients with neutropenia and persistent fever - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Voriconazole MIC Breakpoints for Rare Fungal Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of voriconazole's in vitro activity against clinically relevant rare fungal isolates, including species of Scedosporium, Fusarium, and Mucorales. In the absence of established clinical breakpoints for many of these organisms, this document outlines the current landscape of susceptibility testing, the use of epidemiological cutoff values (ECVs) for interpretation, and compares the efficacy of This compound (B182144) with other systemic antifungal agents.
Understanding this compound Activity Against Rare Molds
This compound, a broad-spectrum triazole, is a critical agent in the treatment of invasive fungal infections. However, its efficacy against rare molds is variable and often species-dependent. Unlike common pathogens such as Candida albicans and Aspergillus fumigatus, validated clinical breakpoints for this compound against most rare molds have not been established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Researchers and clinicians, therefore, rely on in vitro susceptibility data and epidemiological cutoff values (ECVs) to guide therapeutic decisions. An ECV is the highest Minimal Inhibitory Concentration (MIC) for wild-type (WT) isolates in a species distribution and helps in identifying isolates that may harbor resistance mechanisms.
Comparative In Vitro Susceptibility Data
The following tables summarize the in vitro activity of this compound and comparator antifungal agents against key rare fungal pathogens. Data is compiled from multiple studies employing standardized CLSI M38 broth microdilution methodology.
Table 1: this compound MIC Distributions and Epidemiological Cutoff Values (ECVs) for Select Rare Molds
| Fungal Species/Complex | This compound MIC Range (μg/mL) | This compound MIC₅₀ (μg/mL) | This compound MIC₉₀ (μg/mL) | CLSI/EUCAST ECV (μg/mL) | Notes |
| Scedosporium apiospermum | 0.125 - >16 | 0.5 - 2 | 1 - 8 | Not Established | Generally considered susceptible to this compound. Some studies suggest isolates with MICs ≤2 µg/mL are more likely to respond to therapy[1]. |
| Scedosporium prolificans | 1 - >64 | 8 - 32 | 16 - >64 | Not Established | Intrinsically resistant to this compound and most other antifungals[2][3]. |
| Fusarium solani species complex | 2 - >16 | 8 | 16 | 32[4] | High MICs are common; this compound activity is limited[5][6]. |
| Fusarium oxysporum species complex | 2 - >16 | 8 | 16 | 16[4] | Variable susceptibility, but generally high MICs are observed. |
| Fusarium verticillioides | 0.5 - 8 | 2 | 4 | 4[4] | Lower MICs compared to other Fusarium species, but resistance is still a concern. |
| Mucorales (e.g., Rhizopus, Mucor) | 4 - >64 | 16 | >32 | Not Established | Intrinsically resistant to this compound[7]. |
Table 2: Comparative In Vitro Activity of Antifungal Agents Against Scedosporium Species
| Antifungal Agent | S. apiospermum MIC₉₀ (μg/mL) | S. prolificans MIC₉₀ (μg/mL) |
| This compound | 1 - 8 | 16 - >64 |
| Posaconazole | 2 | >8 |
| Itraconazole | 4 | >8 |
| Amphotericin B | >8 | >8 |
Data compiled from multiple sources indicating general susceptibility patterns[2][3][6][8].
Table 3: Comparative In Vitro Activity of Antifungal Agents Against Fusarium Species (Aggregated)
| Antifungal Agent | Fusarium spp. MIC Range (μg/mL) | Fusarium spp. MIC₉₀ (μg/mL) |
| This compound | 0.5 - >32 | 4 - 16 |
| Posaconazole | 0.25 - >16 | 16 |
| Amphotericin B | 0.25 - 8 | 4 - 8 |
| Itraconazole | >16 | >16 |
Data compiled from multiple sources indicating general susceptibility patterns[4][5][6][9]. Note that susceptibility can be highly species-dependent within the Fusarium genus.
Experimental Protocols
Accurate and reproducible MIC determination is fundamental to validating breakpoints. The CLSI M38 "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi" is the gold-standard protocol.
CLSI M38 Broth Microdilution Method (Summarized)
-
Isolate Culture and Identification:
-
Subculture the fungal isolate on a suitable medium (e.g., Potato Dextrose Agar) to ensure purity and promote sporulation.
-
Incubate at 35°C for 7 days or until adequate conidiation is observed[9].
-
Confirm species-level identification using molecular methods (e.g., sequencing of the ITS, TEF1-α, or β-tubulin gene regions).
-
-
Inoculum Preparation:
-
Harvest conidia by flooding the agar (B569324) surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).
-
Transfer the resulting suspension to a sterile tube.
-
Allow heavy particles to settle for 3-5 minutes, then transfer the upper homogenous suspension to a new tube.
-
Adjust the inoculum concentration using a spectrophotometer to a final optical density that corresponds to a specific conidial density (typically 0.09-0.13 OD at 530 nm).
-
Perform a final dilution (commonly 1:50) in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL[4].
-
-
Microdilution Plate Preparation and Inoculation:
-
Use 96-well microtiter plates.
-
Prepare serial twofold dilutions of this compound (and other antifungals) in RPMI 1640 medium. The typical concentration range for this compound is 0.015 to 16 µg/mL[10].
-
Include a drug-free well for a growth control and an un-inoculated well for a sterility control.
-
Dispense 100 µL of the standardized fungal inoculum into each well.
-
-
Incubation:
-
Incubate the plates at 35°C in ambient air.
-
Incubation duration is species-dependent:
-
Fusarium spp.: 48 to 72 hours.
-
Scedosporium spp.: 72 hours[10].
-
-
-
MIC Endpoint Reading:
-
Read the MICs visually.
-
For this compound and other azoles, the MIC is defined as the lowest drug concentration that causes 100% inhibition of growth compared to the growth control[9].
-
-
Quality Control:
Mandatory Visualizations
Azole Resistance Pathway
References
- 1. Scedosporium apiospermum infections and the role of combination antifungal therapy and GM-CSF: A case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. Does One this compound Breakpoint Suit All Candida Species? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotechmedjournal.com [biotechmedjournal.com]
- 6. This compound Treatment Induces a Conserved Sterol/Pleiotropic Drug Resistance Regulatory Network, including an Alternative Ergosterol Biosynthesis Pathway, in the Clinically Important FSSC Species, Fusarium keratoplasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Treatment of Scedosporiosis with this compound: Clinical Experience with 107 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Voriconazole and Fluconazole Efficacy Against Candida glabrata
For Immediate Release
This guide provides a comprehensive comparison of voriconazole (B182144) and fluconazole (B54011), two key triazole antifungal agents, in their activity against Candida glabrata. This opportunistic pathogen is a growing concern due to its intrinsic and acquired resistance to azoles. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of in vitro susceptibility data, an overview of resistance mechanisms, and detailed experimental protocols.
In Vitro Susceptibility: A Quantitative Comparison
Candida glabrata is known for its reduced susceptibility to fluconazole. This compound generally demonstrates greater in vitro potency against C. glabrata isolates, as evidenced by lower minimum inhibitory concentration (MIC) values. However, it is crucial to note the potential for cross-resistance, where isolates with elevated fluconazole MICs may also exhibit increased this compound MICs.[1]
Below is a summary of comparative MIC data from various studies.
Table 1: Comparative MIC Data for this compound and Fluconazole against Candida glabrata
| Study | Number of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Fluconazole MIC Range (µg/mL) | Fluconazole MIC₅₀ (µg/mL) | Fluconazole MIC₉₀ (µg/mL) |
| Redding et al. (Oral Isolates) | 79 | Not Reported | Not Reported | 1.0 | Not Reported | Not Reported | 32.0 |
| Pfaller et al. (Surveillance Study) | Not Specified | Not Reported | Not Reported | 1.0 | Not Reported | Not Reported | Not Reported |
| A study from China (Clinical Isolates) | 59 | Non-Wild-Type: 45.7% (>0.25) | Not Reported | Not Reported | Resistant: 20.3% (≥64) | Not Reported | Not Reported |
| A 14-year Spanish study (Blood Isolates) | 28 | Not Reported | Not Reported | Not Reported | Susceptible: 85.7% | Not Reported | Not Reported |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
Mechanisms of Azole Resistance in Candida glabrata
The primary mechanism of azole resistance in C. glabrata is the overexpression of efflux pumps, which actively transport antifungal drugs out of the fungal cell, reducing their intracellular concentration.[2][3][4] This process is predominantly regulated by the transcription factor CgPdr1.[2][3][4]
Key Resistance Mechanisms:
-
Upregulation of Efflux Pumps: The ATP-binding cassette (ABC) transporters, particularly CgCdr1, CgCdr2 (also known as Pdh1), and CgSnq2, are the main efflux pumps implicated in azole resistance.[2][4][5] Their overexpression is a common finding in azole-resistant clinical isolates.[2][4]
-
Gain-of-Function Mutations in CgPDR1: Mutations in the CgPDR1 gene can lead to a constitutively active transcription factor. This "gain-of-function" results in the constant high-level expression of the efflux pump genes it regulates, leading to a stable resistant phenotype.[3][6]
-
Target Enzyme Alterations: While less common in C. glabrata compared to other Candida species, alterations in the ERG11 gene, which encodes the target enzyme lanosterol (B1674476) 14α-demethylase, can contribute to azole resistance.[2][4]
Below is a diagram illustrating the CgPdr1 signaling pathway leading to azole resistance.
Experimental Protocols
Standardized methods for antifungal susceptibility testing are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.
Broth Microdilution Method (CLSI M27-A3)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Antifungal agents (this compound, Fluconazole)
-
Candida glabrata isolates
-
Spectrophotometer
-
Sterile saline
Procedure:
-
Inoculum Preparation:
-
Subculture the C. glabrata isolate on Sabouraud Dextrose Agar (B569324) for 24 hours at 35°C.
-
Suspend several colonies in sterile saline.
-
Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer.
-
Dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[7]
-
-
Plate Preparation:
-
Prepare serial twofold dilutions of each antifungal agent in RPMI-1640 medium in the microtiter plates.
-
The final concentrations should span the expected MIC range for C. glabrata.
-
Include a growth control well (no antifungal) and a sterility control well (no inoculum).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading and Interpretation:
-
Read the plates visually or with a microplate reader.
-
The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
-
Disk Diffusion Method (CLSI M44)
This is a simpler, qualitative method to assess susceptibility.
Materials:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue
-
Antifungal disks (e.g., 25-µg fluconazole, 1-µg this compound)
-
Candida glabrata isolates
-
0.5 McFarland standard
Procedure:
-
Inoculum Preparation: Prepare a 0.5 McFarland suspension of the C. glabrata isolate as described for the broth microdilution method.[8]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak the entire surface of the Mueller-Hinton agar plate evenly in three directions.
-
Disk Application: Aseptically apply the antifungal disks to the surface of the inoculated agar.
-
Incubation: Incubate the plates at 35°C for 20-24 hours.
-
Reading and Interpretation: Measure the diameter of the zone of inhibition around each disk. Interpret the results (Susceptible, Intermediate/Susceptible-Dose Dependent, or Resistant) based on CLSI-defined zone diameter breakpoints.
Below is a diagram illustrating the experimental workflow for antifungal susceptibility testing.
Conclusion
This compound generally exhibits superior in vitro activity against Candida glabrata compared to fluconazole. However, the emergence of resistance, often mediated by the upregulation of efflux pumps through mutations in CgPDR1, poses a significant clinical challenge and can lead to cross-resistance between these agents. Standardized susceptibility testing is essential to guide appropriate therapeutic choices. Further research into novel therapeutic strategies that can overcome these resistance mechanisms is warranted.
References
- 1. Comparative Study of the Effects of Fluconazole and this compound on Candida glabrata, Candida parapsilosis and Candida rugosa Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Candida glabrata PDR1, a Transcriptional Regulator of a Pleiotropic Drug Resistance Network, Mediates Azole Resistance in Clinical Isolates and Petite Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CgPDR1 gain-of-function mutations lead to azole-resistance and increased adhesion in clinical Candida glabrata strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azole Resistance in Candida glabrata: Coordinate Upregulation of Multidrug Transporters and Evidence for a Pdr1-Like Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gain of Function Mutations in CgPDR1 of Candida glabrata Not Only Mediate Antifungal Resistance but Also Enhance Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcmas.com [ijcmas.com]
In Vitro Synergy of Voriconazole and Echinocandins: A Comparative Guide for Researchers
A comprehensive analysis of experimental data and methodologies for testing the combined antifungal effects of voriconazole (B182144) and echinocandins against various fungal pathogens.
The combination of this compound, a triazole antifungal that inhibits ergosterol (B1671047) synthesis in the fungal cell membrane, and echinocandins, which disrupt cell wall integrity by inhibiting β-(1,3)-D-glucan synthase, presents a compelling strategy to enhance antifungal efficacy, particularly against resistant fungal strains.[1][2][3] This guide provides a detailed comparison of in vitro synergy testing results, experimental protocols, and the underlying mechanisms of this combination therapy.
Comparative Efficacy: A Tabular Summary of In Vitro Synergy
The synergistic potential of combining this compound with an echinocandin (such as caspofungin, micafungin (B1204384), or anidulafungin) has been evaluated against a range of fungal species. The interaction is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 typically indicates synergy.[4][5]
Against Aspergillus Species
| Aspergillus Species | Echinocandin | Synergy (FICI ≤ 0.5) | Key Findings & References |
| A. fumigatus | Caspofungin | Yes | FICI indices ranged from 0.25 to 0.50, indicating synergy.[4] The combination has also shown to be a promising alternative for the treatment of azole-resistant strains.[6] |
| A. flavus | Caspofungin | Yes | FICI index of 0.50 was reported.[4] |
| A. niger | Caspofungin | Yes | A synergistic interaction was observed with a FICI of 0.25.[4] |
| A. fumigatus, A. flavus, A. terreus | Caspofungin, Micafungin, Anidulafungin | Yes | This compound-based combinations demonstrated strong fungicidal synergistic interactions with interaction indices of 0.10 to 0.29.[1][7] However, the presence of serum may reduce these synergistic interactions.[1][7] |
Against Candida Species
| Candida Species | Echinocandin | Synergy (FICI ≤ 0.5) | Key Findings & References |
| C. auris (multidrug-resistant) | Micafungin | Yes | Synergistic interactions were observed with FICI values ranging from 0.15 to 0.5.[8] |
| C. glabrata (echinocandin-resistant) | Caspofungin | Yes | Synergy was observed in 17.65–29.41% of cases for caspofungin combinations with azoles.[9] The time-killing assay also confirmed the synergistic and fungicidal activity of the caspofungin-voriconazole combination.[9] |
Experimental Protocols for Synergy Testing
Accurate and reproducible in vitro synergy testing is crucial for evaluating novel drug combinations. The following are detailed methodologies for the most common assays.
Checkerboard Broth Microdilution Assay
This method is widely used to determine the FICI and assess the nature of the interaction between two antimicrobial agents.[9][10]
Principle: Serial dilutions of two drugs are combined in a 96-well microplate to test a wide range of concentration combinations against a standardized fungal inoculum.
Methodology:
-
Drug Preparation: Prepare stock solutions of this compound and the chosen echinocandin in an appropriate solvent. Create serial twofold dilutions of each drug in RPMI 1640 medium buffered with MOPS.[9][11]
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of each this compound dilution along the x-axis and 50 µL of each echinocandin dilution along the y-axis. This creates a matrix of drug combinations. Wells with single drugs and no drugs serve as controls.
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts) according to CLSI or EUCAST guidelines.[4][10]
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[9]
-
Endpoint Reading: Determine the Minimum Inhibitory Concentration (MIC) for this compound and the Minimum Effective Concentration (MEC) for the echinocandin. The MIC is the lowest concentration showing complete inhibition of growth, while the MEC is the lowest concentration causing the growth of small, rounded, compact hyphae.[4]
-
FICI Calculation: The FICI is calculated as follows: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MEC of echinocandin in combination / MEC of echinocandin alone).[4]
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4[4]
-
Time-Kill Assay
This dynamic method assesses the rate of fungal killing over time when exposed to antifungal agents, alone and in combination.[9]
Principle: The change in the number of viable fungal cells (CFU/mL) is measured at different time points after the addition of the drugs.
Methodology:
-
Inoculum Preparation: Prepare a standardized fungal suspension in RPMI 1640 medium.[9]
-
Drug Exposure: Add this compound and the echinocandin at specific concentrations (e.g., at their MICs or sub-inhibitory concentrations) to separate tubes containing the fungal suspension, as well as a tube with the drug combination and a drug-free control tube.
-
Incubation and Sampling: Incubate the tubes at 35°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.[9]
-
Viability Assessment: Perform serial dilutions of the aliquots and plate them on agar (B569324) plates (e.g., Sabouraud Dextrose Agar).[8]
-
Colony Counting: After incubation, count the number of colonies (CFU/mL) on each plate.
-
Data Analysis: Plot the log10 CFU/mL against time for each drug and the combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.[9]
Visualizing the Workflow and Mechanism
In Vitro Synergy Testing Workflow
Caption: Workflow for in vitro synergy testing.
Proposed Mechanism of Synergistic Action
Caption: Dual-targeting mechanism of action.
References
- 1. Amphotericin B- and this compound-Echinocandin Combinations against Aspergillus spp.: Effect of Serum on Inhibitory and Fungicidal Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Newer Combination Antifungal Therapies for Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of the Combination of this compound and Caspofungin in Experimental Pulmonary Aspergillosis by Different Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In vitro and in vivo evaluation of antifungal combinations against azole-resistant Aspergillus fumigatus isolates [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro Interactions of Echinocandins with Triazoles against Multidrug-Resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of the synergistic antifungal activity of micafungin and this compound plus sertraline against Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Long-Term Safety Profiles of Voriconazole and Itraconazole
For researchers, scientists, and drug development professionals, understanding the nuanced long-term safety profiles of antifungal agents is paramount for informed clinical decision-making and future drug design. This guide provides a detailed comparison of two widely used triazole antifungals, voriconazole (B182144) and itraconazole (B105839), focusing on their long-term adverse event profiles as documented in extensive clinical studies.
This compound and itraconazole are mainstays in the treatment and prophylaxis of invasive fungal infections.[1][2][3] While both are effective, their prolonged use is associated with distinct and sometimes significant adverse effects.[1][4][5] This comparison synthesizes data from multiple long-term studies to provide a clear overview of their respective safety profiles.
Quantitative Comparison of Adverse Events
The following tables summarize the incidence of key adverse events reported in long-term studies of this compound and itraconazole. These data are compiled from various clinical trials and meta-analyses, reflecting a broad patient population.
Table 1: Comparison of Common Treatment-Related Adverse Events (≥5% in either group) in a Prospective, Randomized, Open-Label Trial
| Adverse Event | This compound (n=234) | Itraconazole (n=255) |
| Nausea | 8% | 15% |
| Diarrhoea | 4% | 11% |
| Hepatotoxicity | 7% | 2% |
| Visual Impairment | 6% | 0% |
| Vomiting | - | 16.6% |
Source: Data adapted from a prospective, randomized, open-label trial in allogeneic hematopoietic stem-cell transplant recipients.[6][7]
Table 2: Pooled Analysis of Adverse Events in Patients with Chronic Pulmonary Aspergillosis
| Adverse Event Profile | This compound (n=366) | Itraconazole (n=168) |
| Overall Adverse Events | 36% (95% CI: 20–52%) | 25% (95% CI: 18–31%) |
| Discontinuation due to AEs | 35% (of patients with AEs) | 35% (of patients with AEs) |
| Most Common AE Category | Skin AEs (28%) | Cardiotoxicity (29%) |
Source: Data from a systematic review and meta-analysis of 9 studies.[2][3][8][9]
Table 3: Hepatotoxicity Profile from a Meta-Analysis of Randomized Controlled Trials
| Liver Safety Parameter | This compound | Itraconazole |
| Elevated Serum Liver Enzymes (not requiring discontinuation) | 19.7% | 17.4% |
| Treatment Discontinuation due to Hepatotoxicity | - | 1.5% |
Source: Data from a meta-analysis of 39 randomized controlled trials.[10]
Detailed Adverse Event Profiles
This compound
Long-term this compound therapy is associated with a unique set of adverse effects. Most notably, visual disturbances , including blurred vision, photophobia, and chromatopsia, are common, though often transient.[11][12][13][14][15] While generally not leading to treatment discontinuation, these effects are a hallmark of this compound toxicity.[13][14]
Hepatotoxicity is another significant concern with this compound, with studies indicating a higher incidence of liver function abnormalities compared to itraconazole.[6][16][17] This can range from mild, transient elevations in liver enzymes to more severe liver injury.[10][16]
A duration-dependent risk of cutaneous malignancies , primarily squamous cell carcinoma (SCC), is a serious long-term adverse effect.[4][5] This is often preceded by phototoxicity, making sun protection crucial for patients on long-term this compound.[4][5][11][12] Other long-term effects include periostitis, peripheral neuropathy, and alopecia.[1][4][5]
Itraconazole
The long-term safety profile of itraconazole is primarily characterized by gastrointestinal intolerance , including nausea, vomiting, and diarrhea, which are often treatment-limiting.[6]
A significant concern with itraconazole is its potential for cardiotoxicity . It can cause or exacerbate congestive heart failure (CHF) due to its negative inotropic effects.[18][19] This has led to warnings against its use in patients with evidence of ventricular dysfunction for the treatment of onychomycosis.[18]
While hepatotoxicity can occur with itraconazole, some comparative studies suggest a lower incidence of liver function abnormalities compared to this compound.[6] However, serious hepatotoxicity, including fatal acute liver failure, has been reported.[18] Other reported side effects include headache, dizziness, and rash.[18][20]
Experimental Protocols
Below are detailed methodologies from key comparative studies that provide the foundation for the safety data presented.
Study 1: Prospective, Randomized, Open-Label Trial in Allogeneic Hematopoietic Stem-Cell Transplant (HCT) Recipients
-
Objective: To compare the efficacy and safety of this compound versus itraconazole for antifungal prophylaxis.
-
Study Design: A prospective, phase 3, randomized, open-label, multicenter trial.[6]
-
Patient Population: 489 allogeneic HCT recipients, with 234 randomized to this compound and 255 to itraconazole.[6][7]
-
Dosing Regimen:
-
This compound: Oral administration.
-
Itraconazole: Oral administration.
-
-
Duration: Prophylaxis was administered for at least 100 days and up to 180 days post-HCT.[7]
-
Safety Assessments: Monitoring and recording of all adverse events, with a focus on treatment-related side effects leading to discontinuation. Liver function tests and visual assessments were performed regularly.
-
Primary Endpoint: A composite endpoint measuring the success of prophylaxis, which included the ability to tolerate the study drug for at least 100 days with no more than a 14-day interruption, and survival to day 180 without a proven or probable invasive fungal infection.[6]
Study 2: Open-Label Comparative Pilot Study in Paracoccidioidomycosis
-
Objective: To investigate the efficacy, safety, and tolerability of this compound for long-term treatment of paracoccidioidomycosis, with itraconazole as the control.[15][21]
-
Study Design: A randomized, open-label study conducted at three Brazilian tertiary care hospitals.[15][21]
-
Patient Population: 53 patients were evaluated for safety (35 received this compound, and 18 received itraconazole).[13][15][21]
-
Dosing Regimen:
-
Duration: Patients received treatment for a minimum of 6 months, with a maximum duration of 1 year.[14]
-
Safety Assessments: Comprehensive safety monitoring, including regular clinical examinations and laboratory tests. For a subset of patients, detailed long-term visual safety was assessed through ophthalmic examinations including visual acuity, color vision, contrast sensitivity, visual field, funduscopy, and slit lamp biomicroscopy at baseline, week 12, week 24, end of treatment, and 8 weeks post-treatment.[13][14]
Visualized Comparisons
The following diagrams illustrate the key differences in the long-term safety profiles and a typical workflow for a comparative safety study.
Caption: Comparative long-term adverse event profiles of this compound and itraconazole.
References
- 1. Adverse Effects Associated with Long-Term Administration of Azole Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tolerability of oral itraconazole and this compound for the treatment of chronic pulmonary aspergillosis: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 3. Tolerability of oral itraconazole and this compound for the treatment of chronic pulmonary aspergillosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse effects of this compound: Over a decade of use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound versus itraconazole for antifungal prophylaxis following allogeneic haematopoietic stem-cell transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. drugs.com [drugs.com]
- 12. dermnetnz.org [dermnetnz.org]
- 13. researchgate.net [researchgate.net]
- 14. Long-term visual safety of this compound in adult patients with paracoccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An open-label comparative pilot study of oral this compound and itraconazole for long-term treatment of paracoccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hepatotoxicity Induced by Azole Antifungal Agents: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Antifungal Drugs and Drug-Induced Liver Injury: A Real-World Study Leveraging the FDA Adverse Event Reporting System Database [frontiersin.org]
- 18. drugs.com [drugs.com]
- 19. experts.arizona.edu [experts.arizona.edu]
- 20. dermnetnz.org [dermnetnz.org]
- 21. researchgate.net [researchgate.net]
A New Paradigm in Voricon-azole Therapy: Validating CYP2C19 Genotyping for Enhanced Treatment Response Assessment
A Comparison of Biomarkers for Optimizing Voriconazole (B182144) Therapy in Invasive Fungal Infections
This compound, a frontline triazole antifungal, is pivotal in the management of life-threatening invasive fungal infections, particularly invasive aspergillosis.[1][2][3] However, its clinical utility is hampered by significant interpatient pharmacokinetic variability, leading to a narrow therapeutic window where sub-optimal concentrations risk treatment failure and supra-therapeutic levels can induce severe toxicity.[2][4][5][6] Therapeutic drug monitoring (TDM) of this compound trough concentrations is the current standard of care, yet it is a reactive approach.[1][6] This guide introduces and validates a new biomarker, CYP2C19 genotyping, and compares its performance against established and emerging markers for a more personalized and proactive approach to this compound therapy.
The Emerging Role of Pharmacogenomics: CYP2C19 Genotyping
This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19.[5][7] Genetic variations, or polymorphisms, in the CYP2C19 gene significantly alter enzyme activity, directly impacting this compound plasma concentrations and, consequently, treatment outcomes.[4][7][8] Individuals can be categorized into different metabolizer phenotypes based on their CYP2C19 genotype, each requiring tailored dosing strategies.[7]
CYP2C19 Metabolizer Phenotypes and Their Clinical Implications [7]
| Phenotype | Genotype Examples | Clinical Implication | Dosing Recommendation |
| Ultrarapid Metabolizer (UM) | 1/17, 17/17 | Increased metabolism, high risk of sub-therapeutic this compound levels and treatment failure.[4][5] | Consider alternative agent not metabolized by CYP2C19. If this compound is necessary, consider a 50-100% dose increase with close TDM. |
| Rapid Metabolizer (RM) | 1/17 | Increased metabolism, higher likelihood of sub-therapeutic levels.[9] | Consider a 50% increase in the initial dose with subsequent TDM. |
| Normal Metabolizer (NM) | 1/1 | Standard metabolism. | Standard dosing regimen. |
| Intermediate Metabolizer (IM) | 1/2, 1/3 | Reduced metabolism, potential for elevated this compound levels. | Standard dosing with close TDM. |
| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | Significantly reduced metabolism, high risk of toxic this compound accumulation.[4][5] | Consider a 50% reduction in the initial dose with close TDM. |
Comparative Analysis of Biomarkers for this compound Treatment Response
The validation of CYP2C19 genotyping is best understood in the context of other available biomarkers. Each marker offers unique advantages and limitations in guiding this compound therapy.
| Biomarker | Principle | Application | Advantages | Limitations |
| New: CYP2C19 Genotyping | Detects genetic variations in the CYP2C19 gene to predict drug metabolism rate.[4][7][8] | Pre-emptive dose optimization before or at the start of therapy.[4][10] | Proactive, personalized dosing strategy; can explain sub-therapeutic or toxic levels; a one-time test.[4][11] | Does not account for other factors influencing pharmacokinetics (e.g., drug interactions, liver function); requires genetic testing infrastructure.[12] |
| Standard: Therapeutic Drug Monitoring (TDM) | Measures this compound trough concentrations (Cmin) in plasma.[2][6] | Routine monitoring to maintain drug levels within the therapeutic range (typically 1.0-5.5 µg/mL).[2][6] | Direct measure of drug exposure; established correlation with efficacy and toxicity.[2][13] | Reactive approach; frequent monitoring required; significant intra- and inter-patient variability.[6][14] |
| Fungal: Galactomannan (B225805) (GM) Antigen | Detects a polysaccharide component of the Aspergillus cell wall.[15][16] | Diagnosis of invasive aspergillosis and monitoring of treatment response.[15][16][17] | Specific for Aspergillus; can indicate fungal burden.[15][16] | Sensitivity can be reduced by antifungal therapy; false positives can occur.[16][18] |
| Fungal: (1→3)-β-D-Glucan (BDG) | Detects a component of the cell wall of most pathogenic fungi.[19][20] | Broad-spectrum diagnosis of invasive fungal infections and monitoring treatment response.[18][19] | High negative predictive value; can be detected early in infection.[18] | Not specific to Aspergillus; can have false positives from various sources.[18][20] |
| Fungal: Aspergillus PCR | Detects Aspergillus DNA in clinical samples.[21][22] | Diagnosis and monitoring of fungal load during therapy.[21][22] | High sensitivity and specificity. | Performance can be affected by antifungal therapy; lack of standardization across labs.[21][23] |
| Emerging: Metabolomics (Glycocholate) | Measures endogenous metabolites associated with drug-induced liver injury.[24] | Early detection of this compound-associated hepatotoxicity.[24] | Potential for early and specific detection of toxicity.[24] | Research is in early stages; requires further validation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these biomarker assessments.
CYP2C19 Genotyping
Objective: To determine the patient's CYP2C19 genotype to predict their metabolizer phenotype.
Methodology:
-
Sample Collection: A whole blood sample is collected in an EDTA tube.
-
DNA Extraction: Genomic DNA is extracted from the blood sample using a commercially available DNA extraction kit.
-
Genotyping: The extracted DNA is then analyzed for specific single nucleotide polymorphisms (SNPs) in the CYP2C19 gene, such as CYP2C192, CYP2C193, and CYP2C19*17. This is typically performed using real-time PCR with allele-specific probes or DNA microarray technology.
-
Phenotype Assignment: Based on the identified combination of alleles, the patient is assigned a metabolizer phenotype (e.g., UM, RM, NM, IM, PM).
Therapeutic Drug Monitoring (TDM) of this compound
Objective: To measure the trough concentration (Cmin) of this compound in a patient's plasma.
Methodology:
-
Sample Collection: A blood sample is collected just before the next scheduled dose of this compound (trough level).
-
Sample Processing: The blood is centrifuged to separate the plasma.
-
Quantification: The this compound concentration in the plasma is measured using a validated method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][25]
-
Data Interpretation: The measured concentration is compared to the established therapeutic range (typically 1.0-5.5 µg/mL) to guide dose adjustments.[2][6]
Galactomannan (GM) and (1→3)-β-D-Glucan (BDG) Assays
Objective: To detect and quantify fungal antigens in patient serum.
Methodology:
-
Sample Collection: A serum sample is obtained from the patient.
-
Assay Performance: The Platelia™ Aspergillus EIA (for GM) or the Fungitell® assay (for BDG) are commonly used enzyme immunoassays.[15][19] The patient's serum is incubated in microplates coated with specific antibodies.
-
Detection: A series of reactions involving conjugate and substrate solutions leads to a color change, which is read by a spectrophotometer.
-
Result Interpretation: The optical density is used to calculate an index value. For GM, an index of ≥0.5 is often considered positive.[15] For BDG, a value of >80 pg/mL is typically positive.[19]
Visualizing the Path to Personalized this compound Therapy
To better illustrate the interplay of these biomarkers and the underlying biological processes, the following diagrams are provided.
Caption: this compound metabolism pathway and the influence of CYP2C19 genotype.
Caption: Integrated workflow for this compound therapy using multiple biomarkers.
Conclusion
The validation of CYP2C19 genotyping represents a significant advancement in the personalization of this compound therapy. By providing a pre-emptive strategy to tailor initial dosing, it complements the established practice of reactive therapeutic drug monitoring. When integrated with fungal biomarkers like galactomannan and (1→3)-β-D-glucan for assessing treatment efficacy, CYP2C19 genotyping offers a more comprehensive and proactive approach to managing invasive fungal infections. This multi-biomarker strategy holds the promise of improving clinical outcomes by maximizing efficacy while minimizing the risk of adverse events, ultimately leading to safer and more effective treatment for vulnerable patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound therapeutic drug monitoring: retrospective cohort study of the relationship to clinical outcomes and adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring in the treatment of invasive aspergillosis with this compound in cancer patients—an evidence-based approach | Semantic Scholar [semanticscholar.org]
- 4. CYP2C19 Polymorphisms and Therapeutic Drug Monitoring of this compound: Are We Ready for Clinical Implementation of Pharmacogenomics? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Frontiers | The impact of gene polymorphism and hepatic insufficiency on this compound dose adjustment in invasive fungal infection individuals [frontiersin.org]
- 8. Impact of CYP2C19 genetic polymorphisms on this compound dosing and exposure in adult patients with invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of CYP2C19 Genotype and Drug Interactions on this compound Plasma Concentrations: A Spain Pharmacogenetic-Pharmacokinetic Prospective Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Randomised multicentre clinical trial to evaluate this compound pre-emptive genotyping strategy in patients with risk of aspergillosis: vorigenipharm study protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomised multicentre clinical trial to evaluate this compound pre-emptive genotyping strategy in patients with risk of aspergillosis: vorigenipharm study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic Drug Monitoring of this compound in the Management of Invasive Fungal Infections: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and influencing factor analysis of this compound in the treatment of invasive fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic drug monitoring of this compound for treatment and prophylaxis of invasive fungal infection in children - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamics of this compound in Children: Further Steps along the Path to True Individualized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Review of a Diagnostic Tool: Galactomannan [immunologyresearchjournal.com]
- 17. Correlation of serum galactomannan antigen with diagnosis and response to this compound in orbital/sino-orbital invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of Serum (1→3)-β-d-Glucan Concentration as a Measure of Disease Burden in a Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Translational Development and Application of (1→3)-β-d-Glucan for Diagnosis and Therapeutic Monitoring of Invasive Mycoses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of (1-->3)-beta-D-glucan in the diagnosis of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. Enhancing the identification of this compound-associated hepatotoxicity by targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Development and Validation of this compound Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]
Voriconazole's Double-Edged Sword: A Comparative Analysis of Its Impact on Fungal and Mammalian Sterol Synthesis
For Immediate Publication
A deep dive into the selective action of the potent antifungal agent, voriconazole (B182144), reveals a significant disparity in its inhibitory effects on fungal ergosterol (B1671047) and mammalian cholesterol biosynthesis. This guide provides a comprehensive comparison, supported by quantitative data and detailed experimental protocols, for researchers, scientists, and drug development professionals.
This compound, a broad-spectrum triazole antifungal agent, exerts its therapeutic effect by potently inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the sterol biosynthesis pathway.[1][2] In fungi, this enzyme is essential for the production of ergosterol, a vital component of the fungal cell membrane.[3] Its disruption leads to the accumulation of toxic sterol intermediates, compromising membrane integrity and ultimately causing fungal cell death.[1][2] While this compound also interacts with the mammalian ortholog of CYP51 involved in cholesterol synthesis, its affinity for the fungal enzyme is substantially higher, forming the basis of its selective toxicity and clinical utility.[4][5]
Quantitative Comparison of Inhibitory Activity
The selectivity of this compound is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) values against fungal and human CYP51 enzymes. The IC50 represents the concentration of the drug required to inhibit the enzyme's activity by 50%.
| Enzyme Source | This compound IC50 (µM) | Reference |
| Aspergillus fumigatus CYP51A/B | Strongly Inhibited (Specific value not provided) | [6] |
| Candida albicans CYP51 | 0.03 - 1.6 | [5][7] |
| Human CYP51 | 25 - 112 | [6] |
| Rat Liver P-450 Demethylase | 7.4 | [5] |
As the data indicates, this compound is significantly more potent against fungal CYP51, with IC50 values in the nanomolar to low micromolar range, compared to its effect on the human equivalent, where micromolar concentrations are required for similar inhibition. This stark difference underscores the drug's targeted action against fungal pathogens. One study highlighted that this compound is approximately 250-fold more active against the fungal enzyme than the mammalian enzyme.[5]
Visualizing the Mechanism of Action
To illustrate the differential impact of this compound, the following diagrams depict the sterol biosynthesis pathways in both fungi and mammals, highlighting the point of inhibition.
Caption: Fungal Ergosterol Biosynthesis Pathway Inhibition by this compound.
Caption: Mammalian Cholesterol Biosynthesis Pathway and the weaker effect of this compound.
Experimental Protocols
The determination of IC50 values is a critical step in evaluating the potency and selectivity of an inhibitor like this compound. A common method employed is the CYP51 reconstitution assay.
Protocol: CYP51 Reconstitution Assay for IC50 Determination
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of fungal or mammalian CYP51.
Materials:
-
Recombinant human or fungal CYP51 enzyme
-
Cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Stopping solution (e.g., an organic solvent to extract sterols)
-
Analytical equipment for sterol analysis (e.g., HPLC or GC-MS)
Workflow:
Caption: Workflow for Determining the IC50 of this compound against CYP51.
Procedure:
-
Preparation of Reagents: Prepare all buffers, substrate, and enzyme solutions to their final working concentrations.
-
Serial Dilution of this compound: Prepare a series of dilutions of this compound in the reaction buffer.
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, recombinant CYP51, and CPR.
-
Pre-incubation with Inhibitor: Add the different concentrations of this compound to the reaction mixtures and pre-incubate for a short period to allow for binding to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate (lanosterol) and the cofactor (NADPH).
-
Incubation: Incubate the reaction mixtures at 37°C for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a stopping solution and extract the sterols using an organic solvent.
-
Analysis: Analyze the extracted sterols using HPLC or GC-MS to separate and quantify the product (14-demethylated lanosterol) and the remaining substrate.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a control reaction without the inhibitor. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Implications for Drug Development and Research
The high selectivity of this compound for fungal CYP51 is a cornerstone of its success as an antifungal agent. However, its weak inhibition of human cholesterol synthesis is not without consequence.[8][9] At high concentrations, or in patients with certain genetic predispositions affecting drug metabolism, this compound can lead to off-target effects.[8] Understanding this differential activity is paramount for the development of new antifungal drugs with even greater selectivity and improved safety profiles. The experimental protocols outlined provide a framework for the preclinical evaluation of such novel compounds, ensuring a thorough characterization of their on-target and off-target activities. Researchers can utilize these methodologies to screen and optimize lead compounds, ultimately contributing to the discovery of more effective and safer antifungal therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Treatment Induces a Conserved Sterol/Pleiotropic Drug Resistance Regulatory Network, including an Alternative Ergosterol Biosynthesis Pathway, in the Clinically Important FSSC Species, Fusarium keratoplasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antifungal drug this compound is an efficient inhibitor of brain cholesterol 24S-hydroxylase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antifungal drug this compound is an efficient inhibitor of brain cholesterol 24S-hydroxylase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Sichere Entsorgung von Voriconazol in Forschung und Entwicklung
Die ordnungsgemäße Entsorgung von Voriconazol ist für die Gewährleistung der Sicherheit im Labor und den Schutz der Umwelt von entscheidender Bedeutung. Als pharmazeutischer Wirkstoff darf Voriconazol unter keinen Umständen in den normalen Hausmüll oder das Abwasser gelangen.[1][2][3][4][5] Die Entsorgung unterliegt strengen lokalen und nationalen Vorschriften für gefährliche Abfälle.[1][2]
Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung müssen sich an die etablierten Protokolle für chemische und pharmazeutische Abfälle halten, um Risiken zu minimieren und die Einhaltung der Vorschriften sicherzustellen.
Zusammenfassung der Entsorgungsverfahren
Für eine klare und unmittelbare Orientierung sind die wichtigsten Gebote und Verbote bei der Entsorgung von Voriconazol in der folgenden Tabelle zusammengefasst.
| Vorgehensweise | Beschreibung | Relevanz |
| DO: Als gefährlichen Abfall behandeln | Voriconazol muss als gefährlicher oder Sondermüll eingestuft und getrennt vom normalen Laborabfall gesammelt werden.[2] | Kritisch: Verhindert Umweltkontamination und gewährleistet die Einhaltung gesetzlicher Vorschriften. |
| DO: Sicherheitsdatenblatt (SDB) konsultieren | Das SDB enthält spezifische Anweisungen zur Handhabung und Entsorgung.[1][2] | Hoch: Bietet die maßgeblichsten, vom Hersteller bereitgestellten Sicherheitsinformationen. |
| DO: Geeignete Behälter verwenden | Verwenden Sie ausschließlich zugelassene, deutlich gekennzeichnete und auslaufsichere Behälter für gefährliche Abfälle. | Hoch: Gewährleistet eine sichere Lagerung und einen sicheren Transport bis zur endgültigen Entsorgung. |
| DO: Zertifizierten Entsorgungsdienstleister beauftragen | Die endgültige Entsorgung muss durch ein spezialisiertes und zertifiziertes Unternehmen für die Beseitigung von Sondermüll erfolgen.[6][7] | Kritisch: Stellt eine gesetzeskonforme und umweltverträgliche Vernichtung sicher. |
| DON'T: In den Ausguss oder die Toilette schütten | Die Entsorgung über das Abwassersystem ist strengstens verboten, da Kläranlagen den Wirkstoff nicht vollständig eliminieren können.[1][2][3][4][5] | Kritisch: Verhindert die Kontamination von Gewässern und schützt aquatische Ökosysteme.[5] |
| DON'T: Mit dem normalen Müll entsorgen | Eine Entsorgung über den Restmüll ist in den meisten Regionen unzulässig und unsicher.[4][8] | Kritisch: Vermeidet die unkontrollierte Freisetzung in die Umwelt und potenzielle Gefährdung Dritter.[6] |
Logischer Arbeitsablauf für die Entsorgung
Der folgende Arbeitsablauf stellt den schrittweisen Prozess von der Identifizierung von Voriconazol-Abfall bis zu seiner endgültigen, sicheren Beseitigung dar.
Bildunterschrift: Standardverfahren für die Entsorgung von Voriconazol-Abfall im Labor.
Detaillierte Entsorgungsprotokolle
Für die sichere Handhabung und Entsorgung von Voriconazol in einer professionellen Laborumgebung sind die folgenden experimentellen bzw. operativen Protokolle zu befolgen:
1. Abfallidentifikation und -trennung:
-
Schritt 1: Identifizieren Sie alle Materialien, die mit Voriconazol kontaminiert sind. Dazu gehören unbenutzte oder abgelaufene Reagenzien, Lösungen, kontaminierte Einwegartikel (z. B. Pipettenspitzen, Handschuhe, Vials) und Reste aus Versuchsansätzen.
-
Schritt 2: Richten Sie einen designierten Sammelbereich für Voriconazol-Abfälle ein, der klar von anderen Abfallströmen (z. B. Hausmüll, biologische Abfälle, scharfe/spitze Gegenstände) getrennt ist.
2. Verpackung und Kennzeichnung:
-
Schritt 1: Verwenden Sie für feste Abfälle einen robusten, auslaufsicheren Behälter mit dicht schließendem Deckel. Der Behälter muss für chemische Abfälle zugelassen sein.
-
Schritt 2: Flüssige Voriconazol-Abfälle sind in bruchsicheren, chemikalienresistenten und verschließbaren Flaschen zu sammeln.
-
Schritt 3: Kennzeichnen Sie jeden Behälter eindeutig mit "Gefährlicher Abfall: Voriconazol", dem entsprechenden Gefahrensymbol und dem Datum der ersten Befüllung.
3. Lagerung vor der Entsorgung:
-
Schritt 1: Lagern Sie die befüllten Abfallbehälter an einem sicheren, gut belüfteten und für Unbefugte unzugänglichen Ort.
-
Schritt 2: Die Lagerung sollte in Übereinstimmung mit den internen Sicherheitsrichtlinien und den gesetzlichen Vorschriften für die Zwischenlagerung von gefährlichen Abfällen erfolgen.
4. Koordination der Entsorgung:
-
Schritt 1: Kontaktieren Sie die Abteilung für Umwelt, Gesundheit und Sicherheit (EHS) Ihrer Einrichtung, um die Abholung des Abfalls zu veranlassen.
-
Schritt 2: Stellen Sie alle erforderlichen Informationen zur Zusammensetzung und Menge des Abfalls bereit.
-
Schritt 3: Die Abholung und der Transport dürfen nur von geschultem Personal eines zertifizierten Entsorgungsunternehmens durchgeführt werden.[7]
5. Dokumentation:
-
Schritt 1: Führen Sie ein genaues Protokoll über die Art und Menge des zur Entsorgung gegebenen Voriconazol-Abfalls.
-
Schritt 2: Bewahren Sie alle von der Entsorgungsfirma ausgestellten Übernahmescheine und Entsorgungsnachweise sorgfältig auf, da diese als Nachweis der ordnungsgemäßen Entsorgung dienen.
Die strikte Einhaltung dieser Verfahren ist unerlässlich, um die Sicherheit von Personal, die Integrität der Forschungsumgebung und den Schutz der Umwelt zu gewährleisten.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. carlroth.com [carlroth.com]
- 3. Entsorgung - BASG [basg.gv.at]
- 4. Arzneimittel: Ministerium für Umwelt, Klima und Energiewirtschaft Baden-Württemberg [um.baden-wuerttemberg.de]
- 5. Abgelaufene Medikamente entsorgen: wo und wie? [aok.de]
- 6. Entsorgungsmanagement in der Apotheke // REMONDIS Medison [remondis-medison.de]
- 7. abfall.ch [abfall.ch]
- 8. BMUKN: Wie werden Arzneimittel richtig entsorgt? [bundesumweltministerium.de]
Essential Safety and Logistical Information for Handling Voriconazole
This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Voriconazole. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
This compound is an antifungal agent that may present several health hazards. It is classified as a skin sensitizer, a suspected carcinogen, and may cause reproductive toxicity.[1][2][3][4] Accidental ingestion can lead to effects similar to those observed in clinical use, and animal studies suggest potential adverse effects on the liver and developing fetus.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound, especially when there is a risk of generating dust or aerosols.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and potential allergic reactions.[1][5] |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect eyes from dust particles and splashes.[2][5] |
| Respiratory Protection | NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of protection if OELs are exceeded. | To prevent inhalation of airborne particles, especially when handling the powder form.[1][2][5] |
| Protective Clothing | Laboratory coat, long-sleeved shirt, and long pants. | To minimize skin exposure.[5] |
Occupational Exposure Limits (OELs)
The following table summarizes the available Occupational Exposure Limits for this compound. Engineering controls and work practices should be implemented to keep exposures below these limits.
| Organization/Country | TWA (8-hour Time-Weighted Average) |
| Pfizer OEL | 100µg/m³[2] |
| ACGIH TLV | 10 mg/m³[2][6] |
| France OEL | 10 mg/m³[2] |
| Greece OEL | 10 mg/m³, 5 mg/m³[2] |
| Ireland OEL | 10 mg/m³, 4 mg/m³[2] |
| OSHA PEL | 15 mg/m³[2] |
| Switzerland OEL | 3 mg/m³[2] |
Operational Plan for Handling this compound
The following step-by-step procedures should be followed to ensure the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep it away from strong oxidizing agents.[4] The storage area should be clearly marked with appropriate hazard signs.
Preparation and Handling
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize the generation of airborne dust.[5]
-
Personal Protective Equipment: Before handling, ensure all required PPE is donned correctly.
-
Avoid Dust Generation: When working with the solid form, handle it carefully to avoid creating dust.[1][2][3] If tablets need to be crushed, this should be done in a controlled environment.[2]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[5] Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[1][5]
Spill and Exposure Procedures
In the event of a spill or accidental exposure, immediate action is crucial.
-
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the further spread of the spill.
-
Cleanup: For dry spills, carefully collect the material using a method that controls dust generation, such as a damp cloth or a vacuum with a HEPA filter.[1][3][6] For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Place all contaminated materials, including cleaning supplies and PPE, in a labeled, sealed container for hazardous waste disposal.[1][3][6]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
-
Ingestion: Do not induce vomiting unless directed by medical personnel. Wash out the mouth with water. Seek immediate medical attention.[1][2]
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: this compound is classified as a hazardous substance.[5] All waste containing this compound must be handled as hazardous waste.
-
Containerization: Collect all this compound waste, including unused product, contaminated lab supplies (e.g., gloves, wipes, pipette tips), and spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[5] The label should include "Hazardous Waste" and the chemical name "this compound."[5]
-
Disposal Method: The recommended method for disposal is incineration by a licensed hazardous waste disposal service.[7][8] Do not dispose of this compound down the drain or in the regular trash.[8]
-
Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local regulations.[5][7]
This compound Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. ajantapharmausa.com [ajantapharmausa.com]
- 8. northamerica.covetrus.com [northamerica.covetrus.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
